molecular formula C11H18O5 B1342618 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester CAS No. 21736-07-2

3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Cat. No.: B1342618
CAS No.: 21736-07-2
M. Wt: 230.26 g/mol
InChI Key: MLOZQIXOIZCXKB-UHFFFAOYSA-N
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Description

3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester is a useful research compound. Its molecular formula is C11H18O5 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl 3-hydroxycyclopentane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-3-15-9(13)11(10(14)16-4-2)6-5-8(12)7-11/h8,12H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOZQIXOIZCXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC(C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596986
Record name Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21736-07-2
Record name Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a valuable substituted cyclopentane derivative that serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceutical agents and natural products. Its specific stereochemistry and trifunctional nature (hydroxyl, and two ester groups) make it a key intermediate for introducing a functionalized five-membered ring system. This guide provides an in-depth examination of a robust and efficient synthetic pathway to this target molecule. The core strategy involves the initial construction of a cyclopentene ring system, followed by the controlled introduction of the hydroxyl group at the C-3 position. We will explore the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a comparative analysis of strategic choices to ensure reproducibility and high yield.

Introduction: The Strategic Importance of the Target Molecule

Substituted cyclopentane rings are prevalent motifs in a wide array of biologically active compounds. The title compound, diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, offers three distinct points for chemical modification. The secondary alcohol can be oxidized to a ketone or used in ether or ester linkages, while the diethyl ester moiety can be selectively hydrolyzed, reduced, or used to introduce further complexity. This strategic utility makes a reliable synthetic route to this molecule a high-value asset for research and development in medicinal and process chemistry.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic disconnection of the target molecule points to a precursor containing an alkene or a ketone at the C-3 position. While several theoretical routes exist, a highly effective and field-proven strategy begins with the formation of a cyclopentene ring, which then serves as a versatile handle for functionalization.

The chosen forward synthesis is a two-stage process:

  • Stage 1: Cyclization. Synthesis of the key intermediate, diethyl 3-cyclopentene-1,1-dicarboxylate, via a double alkylation of diethyl malonate.

  • Stage 2: Functionalization. Conversion of the cyclopentene intermediate to the target 3-hydroxy compound via a hydroboration-oxidation reaction. An alternative pathway involving ozonolysis followed by reduction is also discussed.

This strategy is advantageous due to the commercial availability of the starting materials and the high efficiency of the chosen reactions.

G cluster_main Retrosynthetic Pathway Target Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate Intermediate1 Diethyl 3-cyclopentene-1,1-dicarboxylate Target->Intermediate1 Hydroboration-Oxidation StartingMaterials Diethyl Malonate + cis-1,4-Dichloro-2-butene Intermediate1->StartingMaterials Double Alkylation

Caption: Retrosynthetic analysis of the target molecule.

Stage 1: Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate

The cornerstone of this synthesis is the formation of the five-membered ring. This is efficiently achieved through the reaction of diethyl malonate with cis-1,4-dichloro-2-butene in the presence of a suitable base.[1]

Mechanism of Cyclization

The reaction proceeds via a tandem SN2 alkylation.

  • Enolate Formation: A base, such as lithium hydride or sodium ethoxide, deprotonates the acidic α-carbon of diethyl malonate to form a nucleophilic enolate.

  • First Alkylation: The enolate attacks one of the electrophilic carbons of cis-1,4-dichloro-2-butene, displacing a chloride ion.

  • Intramolecular Alkylation: A second equivalent of base removes the remaining acidic α-proton, generating a new enolate. This enolate then undergoes an intramolecular SN2 reaction, attacking the remaining carbon-chlorine bond to close the five-membered ring.

The use of cis-1,4-dichloro-2-butene is crucial for facilitating the ring-closing step.

G cluster_workflow Workflow: Synthesis of Cyclopentene Intermediate A 1. Diethyl Malonate in DMF B 2. Add Base (e.g., LiH) Stir at 0°C A->B C 3. Add cis-1,4-dichloro-2-butene Allow to warm to RT B->C D 4. Aqueous Workup (Ether/Hexane Extraction) C->D E 5. Dry & Concentrate D->E F 6. Distillation for Purification E->F G cluster_workflow Workflow: Hydroboration-Oxidation Start 1. Diethyl 3-cyclopentene- 1,1-dicarboxylate in THF Step1 2. Add BH3-THF at 0°C Warm to RT Start->Step1 Step2 3. Cool to 0°C Add NaOH (aq) then H2O2 (aq) Step1->Step2 Step3 4. Aqueous Workup (EtOAc Extraction) Step2->Step3 Step4 5. Dry, Concentrate, and Purify (Chromatography) Step3->Step4

Sources

An In-depth Technical Guide to the Chemical Properties of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, a versatile building block in organic synthesis. This document delves into its synthesis, physicochemical characteristics, spectral properties, and reactivity, with a particular focus on its potential applications in the development of novel therapeutic agents. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.

Introduction: The Cyclopentane Motif in Medicinal Chemistry

The cyclopentane ring is a prevalent structural motif in a vast array of biologically active molecules, including prostaglandins and antiviral agents.[1][2] Its conformational flexibility and the ability to introduce stereocenters make it a valuable scaffold in the design of novel therapeutics. Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, with its strategically placed hydroxyl and geminal diester functionalities, presents a unique platform for the synthesis of complex cyclopentanoid structures. The hydroxyl group serves as a handle for further functionalization or as a key pharmacophoric element, while the diester moiety allows for chain elongation and the introduction of diverse substituents.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in synthesis. The following table summarizes the key physicochemical properties of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.

PropertyValueSource
CAS Number 21736-07-2[3][4][5]
Molecular Formula C₁₁H₁₈O₅[2][4]
Molecular Weight 230.26 g/mol [2]
Appearance Not specified in literature; likely a colorless to pale yellow oil or low-melting solid.Inferred
Boiling Point Not specified in literature.
Melting Point Not specified in literature.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, diethyl ether, and ethyl acetate. Limited solubility in water is anticipated.Inferred

Synthesis of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

The synthesis of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is conceptually a two-step process, commencing with the formation of its unsaturated precursor, Diethyl 3-cyclopentene-1,1-dicarboxylate, followed by the hydration of the double bond.

Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate

The precursor is readily synthesized via a well-established malonic ester synthesis protocol. This reaction involves the dialkylation of diethyl malonate with cis-1,4-dichloro-2-butene.

Caption: Oxymercuration-demercuration reaction pathway.

Experimental Protocol (General):

  • Oxymercuration: Diethyl 3-cyclopentene-1,1-dicarboxylate is dissolved in a suitable solvent, typically a mixture of THF and water. Mercuric acetate (Hg(OAc)₂) is then added, and the mixture is stirred until the reaction is complete.

  • Demercuration: A basic solution of sodium borohydride (NaBH₄) is added to the reaction mixture to reduce the organomercury intermediate.

  • Workup and Purification: The reaction is worked up by separating the organic layer, washing it, drying it, and removing the solvent. The final product is purified by column chromatography.

3.2.2. Hydroboration-Oxidation

This two-step reaction sequence results in the anti-Markovnikov addition of water across the double bond. Again, for a symmetrical alkene, this regioselectivity is not a determining factor. However, this method is known for its syn-addition stereochemistry.

Caption: Hydroboration-oxidation reaction pathway.

Experimental Protocol (General):

  • Hydroboration: The alkene is dissolved in an anhydrous ether solvent, such as THF, and a solution of borane-THF complex (BH₃•THF) is added dropwise at a controlled temperature (often 0 °C).

  • Oxidation: After the hydroboration is complete, an aqueous solution of sodium hydroxide is added, followed by the slow addition of hydrogen peroxide.

  • Workup and Purification: The reaction is worked up by extracting the product into an organic solvent, followed by washing, drying, and solvent removal. The product is then purified by column chromatography.

Spectral Characterization

¹H NMR Spectroscopy (Predicted)
  • -CH(OH)-: A multiplet in the region of 3.5-4.5 ppm. The exact chemical shift and multiplicity will depend on the stereochemistry and coupling with adjacent protons.

  • -OCH₂CH₃: A quartet around 4.1-4.3 ppm.

  • Cyclopentane -CH₂-: A series of complex multiplets in the range of 1.5-2.5 ppm.

  • -OCH₂CH₃: A triplet around 1.2-1.4 ppm.

  • -OH: A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)
  • C=O (ester): Two signals in the region of 170-175 ppm.

  • -CH(OH)-: A signal around 65-75 ppm.

  • Quaternary C(COOEt)₂: A signal in the range of 55-65 ppm.

  • -OCH₂CH₃: A signal around 60-62 ppm.

  • Cyclopentane -CH₂-: Signals in the aliphatic region of 20-40 ppm.

  • -OCH₂CH₃: A signal around 14 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H stretch (sp³): Sharp peaks just below 3000 cm⁻¹.

  • C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹.

  • C-O stretch (alcohol and ester): Bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 230. Key fragmentation patterns would likely involve the loss of an ethoxy group (-OCH₂CH₃, M-45), an ethyl group (-CH₂CH₃, M-29), a carboxyl group (-COOEt, M-73), and water (-H₂O, M-18).

Reactivity and Synthetic Applications

The chemical reactivity of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is dominated by its hydroxyl and diester functionalities.

Reactions of the Hydroxyl Group
  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, Diethyl 3-oxocyclopentane-1,1-dicarboxylate, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This ketone is a valuable intermediate for further carbon-carbon bond formation reactions.

  • Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers to introduce different functional groups or protecting groups.

  • Nucleophilic Substitution: Activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) allows for its displacement by a wide range of nucleophiles.

Reactions of the Diester Group
  • Hydrolysis: The diethyl esters can be hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions.

  • Reduction: The esters can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Claisen Condensation: The presence of α-protons allows for intramolecular Claisen condensation under basic conditions, leading to the formation of bicyclic β-keto esters.

Applications in Pharmaceutical Synthesis

The cyclopentane core is a key structural feature in numerous antiviral and anti-inflammatory drugs. [6][7]Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate serves as a versatile starting material for the synthesis of these and other complex pharmaceutical targets. For instance, the functional groups present in this molecule are amenable to transformations that can lead to the core structures of prostaglandins, which are potent lipid mediators involved in inflammation. [1]Furthermore, the chiral nature of the 3-hydroxycyclopentane moiety, which can be resolved or synthesized enantioselectively, makes it an attractive precursor for the synthesis of chiral drugs.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn.

Conclusion

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a valuable and versatile building block in organic synthesis. Its straightforward synthesis from readily available starting materials and the presence of multiple functional groups provide a powerful platform for the construction of complex cyclopentanoid molecules. This technical guide has outlined its key chemical properties, synthesis, and potential applications, particularly in the realm of drug discovery and development. It is our hope that the information provided herein will serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and medicinal chemistry.

References

Sources

A Technical Guide to the Spectroscopic Profile of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted spectroscopic data for Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate. As direct experimental data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from analogous compounds to construct a reliable, predicted spectral profile. This approach is crucial for researchers in chemical synthesis and drug development for structural verification and quality control.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate contains several key functional groups that dictate its spectroscopic signature: a cyclopentane ring, a hydroxyl group (-OH), and two ethyl ester groups (-COOCH₂CH₃). The presence and relative positions of these groups will result in characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The analysis must also consider the potential for cis and trans isomers, arising from the relative orientation of the hydroxyl group to the dicarboxylate moiety. This isomerism will influence the chemical environment of the ring protons and carbons, potentially leading to distinct shifts and coupling patterns in the NMR spectra.

Diagram 1: Molecular Structure of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

A 2D representation of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate with key functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the ethyl ester protons and the cyclopentane ring protons. The hydroxyl proton's signal may be broad and its position variable depending on the solvent and concentration.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
-CH₃ (Ethyl)1.2 - 1.3Triplet (t)6HProtons on the methyl group are coupled to the adjacent methylene protons.
-OCH₂- (Ethyl)4.1 - 4.3Quartet (q)4HMethylene protons are coupled to the methyl protons and deshielded by the adjacent oxygen atom. Data from diethyl malonate shows these signals around 4.2 ppm[1].
Ring CH₂1.8 - 2.5Multiplets (m)6HThe protons on the cyclopentane ring will exhibit complex splitting patterns due to coupling with each other. Their chemical shifts are in the typical aliphatic range.
-CHOH3.8 - 4.2Multiplet (m)1HThe proton on the carbon bearing the hydroxyl group is deshielded by the electronegative oxygen, shifting it downfield.[2]
-OH1.5 - 4.0Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton is concentration and solvent dependent and often appears as a broad signal due to hydrogen exchange.[2]

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the carbon bearing the hydroxyl group, the quaternary carbon of the dicarboxylate, the methylene carbons of the ethyl groups and the cyclopentane ring, and the methyl carbons of the ethyl groups.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-C =O (Ester)170 - 175Carbonyl carbons in esters are highly deshielded and appear significantly downfield. For comparison, the carbonyl carbon in diethyl malonate appears at 166.64 ppm[1][3].
-C HOH65 - 75The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen. In cyclohexanol, this carbon appears in the 50 to 80 δ range[2].
-OC H₂- (Ethyl)60 - 65The methylene carbons of the ethyl esters are deshielded by the adjacent oxygen atom. Diethyl malonate shows this peak at 61.47 ppm[1][4].
Quaternary C150 - 60The quaternary carbon atom attached to two electron-withdrawing carbonyl groups will be shifted downfield.[5]
Ring C H₂25 - 40The methylene carbons of the cyclopentane ring will appear in the typical aliphatic region.
-C H₃ (Ethyl)13 - 15The methyl carbons of the ethyl esters are the most shielded and will appear furthest upfield. Diethyl malonate's methyl carbon is at 14.09 ppm[1][3].

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by absorptions from the hydroxyl and ester functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Appearance Rationale
O-H Stretch (Alcohol)3200 - 3600Broad, StrongThis broad and intense band is characteristic of the hydrogen-bonded hydroxyl group in alcohols[2][6][7].
C-H Stretch (Aliphatic)2850 - 3000Medium to StrongThese absorptions are due to the C-H bonds of the cyclopentane ring and the ethyl groups.
C=O Stretch (Ester)1725 - 1745Strong, SharpThe carbonyl stretch of a saturated ester typically appears in this region and is one of the most prominent peaks in the spectrum[7][8].
C-O Stretch (Ester & Alcohol)1000 - 1300StrongThis region will contain strong absorptions from the C-O single bonds of both the ester and the alcohol functional groups[2][7].

Predicted Mass Spectrum (MS)

In mass spectrometry with electron ionization (EI), the molecule is expected to fragment in a predictable manner.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 230, corresponding to the molecular weight of C₁₁H₁₈O₅.

  • Key Fragmentation Pathways:

    • Loss of an ethoxy group (-OCH₂CH₃): A prominent peak at m/z = 185.

    • Loss of an ethyl group (-CH₂CH₃): A peak at m/z = 201.

    • Loss of water (-H₂O): A peak at m/z = 212, which is a common fragmentation for alcohols[2].

    • Cleavage of the ester group: Fragmentation next to the carbonyl group is a common pathway for esters[9].

    • Ring cleavage: The cyclopentane ring can undergo fragmentation, leading to a series of smaller fragment ions[10][11].

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 10-20 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a nujol mull can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for the functional groups present.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Diagram 2: Workflow for Spectroscopic Structural Elucidation

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion NMR NMR Spectroscopy (¹H, ¹³C) NMR_Data NMR Data: Chemical Shifts, Coupling, Integration NMR->NMR_Data IR IR Spectroscopy IR_Data IR Data: Characteristic Bands IR->IR_Data MS Mass Spectrometry MS_Data MS Data: Molecular Ion, Fragmentation MS->MS_Data Structure Structural Confirmation of Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A flowchart illustrating the integrated approach of using NMR, IR, and MS for structural confirmation.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive and scientifically grounded profile for Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the synthesis and purity of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

  • PubMed. (2000). Mass spectrometric study of six cyclic esters. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl Malonate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 1,1-cyclopentanedicarboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of six cyclic esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

A Technical Guide to Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Trifunctional Scaffold

In the landscape of modern medicinal chemistry and complex molecule synthesis, the strategic value of a synthetic building block is often measured by its functional group density and stereochemical potential. Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a prime exemplar of such a scaffold. Possessing a geminal diester at the C1 position and a hydroxyl group at the C3 position of a cyclopentyl ring, this molecule offers three distinct points for chemical modification. This trifunctional nature provides chemists with a powerful tool to introduce complexity and build sophisticated molecular architectures, particularly those found in natural products and pharmacologically active agents.

This guide provides an in-depth technical overview of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, covering its core chemical identity, a robust synthetic pathway with mechanistic rationale, its key chemical reactivities, and its strategic application in the context of drug development.

Core Chemical Identity:

  • IUPAC Name: Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate[][2]

  • CAS Number: 21736-07-2[][2]

  • Chemical Structure:

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are fundamental to its application, guiding purification strategies, reaction monitoring, and structural confirmation.

PropertyValueReference
Molecular Formula C₁₁H₁₈O₅[]
Molecular Weight 230.26 g/mol [][2]
Density 1.196 g/cm³[]
SMILES CCOC(=O)C1(CCC(C1)O)C(=O)OCC[]
InChI InChI=1S/C11H18O5/c1-3-15-9(13)11(10(14)16-4-2)6-5-8(12)7-11/h8,12H,3-7H2,1-2H3[]

Spectroscopic Characterization (Predicted):

  • ¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the two equivalent ethyl ester groups, including a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂). The protons on the cyclopentane ring would appear as complex multiplets in the 1.5-2.5 ppm region. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet around 3.8-4.1 ppm. The hydroxyl proton itself would be a broad singlet, its chemical shift dependent on solvent and concentration.

  • ¹³C NMR (Carbon NMR): Key signals would include those for the carbonyl carbons of the esters (~170-175 ppm), the carbon bearing the hydroxyl group (~70 ppm), the quaternary C1 carbon, the methylene carbons of the ethyl groups (~60 ppm), and the methyl carbons of the ethyl groups (~14 ppm).

  • IR (Infrared) Spectroscopy: A strong, broad absorption in the 3200-3600 cm⁻¹ region is indicative of the O-H stretch of the alcohol. A sharp, strong peak around 1730 cm⁻¹ corresponds to the C=O stretch of the ester functional groups.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 230. Subsequent fragmentation would likely involve the loss of ethoxy groups (-45 Da), ethanol (-46 Da), and water (-18 Da).

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is critical for the utility of any building block. A logical and efficient pathway to diethyl 3-hydroxycyclopentane-1,1-dicarboxylate involves a two-step sequence starting from commercially available materials: a Michael addition followed by a selective ketone reduction.

Proposed Synthetic Workflow:

Synthesis_Workflow Reactants Diethyl Malonate + Cyclopent-2-en-1-one Intermediate Diethyl 3-oxocyclopentane- 1,1-dicarboxylate Reactants->Intermediate  Michael Addition (1,4-Conjugate Addition)   Base Sodium Ethoxide (NaOEt) in Ethanol Base->Reactants Product Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate Intermediate->Product  Ketone Reduction   Reducer Sodium Borohydride (NaBH₄) in Methanol Reducer->Intermediate

Caption: Synthetic pathway via Michael addition and subsequent reduction.

Causality Behind Experimental Choices:

  • Step 1: Michael Addition: The synthesis begins with the 1,4-conjugate addition (Michael addition) of diethyl malonate to cyclopent-2-en-1-one. Diethyl malonate is chosen for its acidic α-protons, which can be readily deprotonated by a non-nucleophilic base like sodium ethoxide to form a soft nucleophile (enolate). This enolate preferentially attacks the electrophilic β-carbon of the α,β-unsaturated ketone (cyclopent-2-en-1-one), avoiding direct 1,2-addition to the carbonyl. This regioselectivity is the cornerstone of the reaction's success.

  • Step 2: Ketone Reduction: The resulting intermediate, diethyl 3-oxocyclopentane-1,1-dicarboxylate, contains both ketone and ester functionalities. A chemoselective reducing agent is required to reduce the ketone to an alcohol without affecting the more stable ester groups. Sodium borohydride (NaBH₄) is the ideal choice for this transformation. It is a mild hydride donor, sufficiently reactive to reduce aldehydes and ketones but generally unreactive towards esters under standard conditions (e.g., alcoholic solvent at room temperature). This selectivity ensures the desired product is formed in high yield.

Experimental Protocol: Synthesis of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

PART A: Diethyl 3-oxocyclopentane-1,1-dicarboxylate

  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.

  • Base Preparation: To the flask, add 150 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. Stir until all sodium has reacted to form sodium ethoxide.

  • Nucleophile Formation: Add 16.0 g (0.1 mol) of diethyl malonate to the sodium ethoxide solution and stir for 15 minutes.

  • Addition: Cool the flask to 0 °C using an ice bath. Add a solution of 8.2 g (0.1 mol) of cyclopent-2-en-1-one in 25 mL of absolute ethanol dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Neutralize the reaction mixture with dilute hydrochloric acid. Reduce the volume of ethanol by approximately 75% using a rotary evaporator. Add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude keto-diester, which can be purified by vacuum distillation or used directly in the next step.

PART B: Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

  • Setup: Dissolve the crude keto-diester from Part A in 150 mL of methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add 4.2 g (0.11 mol) of sodium borohydride (NaBH₄) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography).

  • Workup: Carefully quench the reaction by the slow addition of acetone, followed by acidification with 1 M HCl until the solution is pH ~5.

  • Extraction: Remove the methanol via rotary evaporation. Add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.

Key Chemical Transformations and Strategic Applications

The synthetic utility of this molecule stems from the orthogonal reactivity of its functional groups. Strategic manipulation allows for the generation of a diverse array of derivatives.

Reactivity_Map Core Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate Oxidation Oxidation (PCC, Swern) Core->Oxidation OH → C=O Esterification Esterification/Acylation (Ac₂O, RCOCl) Core->Esterification OH → OCOR Etherification Etherification (Williamson) (NaH, R-X) Core->Etherification OH → OR Hydrolysis Selective Hydrolysis (1 eq. KOH) Core->Hydrolysis COOEt → COOH Decarboxylation Hydrolysis & Decarboxylation (H₃O⁺, Heat) Core->Decarboxylation C(COOEt)₂ → CH(COOH) Prod_Ox Keto-Diester Oxidation->Prod_Ox Prod_Est Acylated/Esterified Product Esterification->Prod_Est Prod_Eth Ether Product Etherification->Prod_Eth Prod_Hyd Mono-acid Mono-ester Hydrolysis->Prod_Hyd Prod_Dec 3-Hydroxycyclopentane- carboxylic Acid Decarboxylation->Prod_Dec

Caption: Key reaction pathways available to the title compound.

  • Reactions at the Hydroxyl Group: The secondary alcohol is a versatile handle. It can be easily oxidized back to the ketone using standard reagents like pyridinium chlorochromate (PCC) or Swern oxidation. It can also undergo esterification with acyl chlorides or anhydrides, or etherification (e.g., Williamson ether synthesis) to introduce a wide variety of side chains. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery.

  • Reactions of the Diester Moiety: The geminal diester provides a latent carboxylic acid functionality. Saponification with one equivalent of a base (e.g., KOH) can achieve selective mono-hydrolysis to a mono-acid mono-ester. This new carboxylic acid can then be used in amide bond formation, a cornerstone of medicinal chemistry. More vigorous acidic or basic hydrolysis followed by heating will lead to the decarboxylation of the resulting malonic acid, yielding 3-hydroxycyclopentanecarboxylic acid. This provides a route to compounds where the C1 position is monosubstituted.

Application in Drug Development: A Scaffold for Kinase Inhibitors

The cyclopentane core is a common motif in many biologically active molecules. The rigid framework of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate makes it an excellent starting point for synthesizing complex, sp³-rich molecules that can effectively probe the binding pockets of protein targets like kinases. For instance, related dicarboxylate building blocks are instrumental in the synthesis of tyrosine kinase inhibitors.[3]

Hypothetical Workflow: Synthesis of a Novel Kinase Inhibitor Core

This workflow illustrates how the title compound could be elaborated into a more complex scaffold suitable for kinase inhibitor development. The strategy involves differentiating the two ester groups and using the hydroxyl as an attachment point for a recognition element.

DrugDev_Workflow Start Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate Step1 1. Protect OH (e.g., TBSCl) 2. Selective Hydrolysis (1 eq. KOH) Start->Step1 Intermediate1 Protected Mono-acid Mono-ester Intermediate Step1->Intermediate1 Step2 Amide Coupling (HBTU, Ar-NH₂) Intermediate1->Step2 Intermediate2 Aryl Amide Intermediate Step2->Intermediate2 Step3 Deprotection (TBAF) Intermediate2->Step3 Intermediate3 Free Hydroxyl Aryl Amide Step3->Intermediate3 Step4 Mitsunobu Reaction or Etherification (Heterocycle-OH) Intermediate3->Step4 Product Complex Kinase Inhibitor Scaffold Step4->Product

Caption: A hypothetical synthetic route to a complex drug scaffold.

Strategic Rationale:

  • Protection & Differentiation: The hydroxyl group is first protected (e.g., as a silyl ether) to prevent interference in subsequent steps. Then, selective hydrolysis of one ester group creates a carboxylic acid, differentiating the two C1 substituents.

  • Amide Formation: The newly formed carboxylic acid is coupled with an aromatic amine (Ar-NH₂), a common "hinge-binding" element in many kinase inhibitors.

  • Deprotection: The protecting group is removed from the hydroxyl group, revealing it for further functionalization.

  • Final Functionalization: The free hydroxyl is used to attach another key recognition moiety, often a solubilizing group or a group that targets a different part of the ATP binding site. A Mitsunobu reaction or a simple etherification can achieve this.

This strategic, multi-step sequence transforms a simple building block into a complex, high-value molecule tailored for a specific biological target, demonstrating the profound utility of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate in a drug discovery program.

Conclusion

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is more than a simple chemical; it is a versatile platform for molecular innovation. Its trifunctional character, combined with a rigid cyclopentane core, provides a robust starting point for constructing complex and biologically relevant molecules. The well-defined and selective reactivity of its alcohol and diester groups allows for controlled, stepwise elaboration, making it an invaluable asset for researchers, scientists, and drug development professionals aiming to access novel chemical space and accelerate the discovery of new therapeutics.

References

  • PrepChem.com. (n.d.). Synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 3-Cyclopentene-1,3-dicarboxylic acid, 4-hydroxy-5-oxo-, 1,3-diethyl ester. Retrieved from [Link]

  • Axsyn. (n.d.). 1,1-Cyclopentanedicarboxylicacid, 3-hydroxy-, 1,1-diethyl ester; 21736-07-2. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate. Retrieved from [Link]

  • Natural Micron Pharm Tech. (n.d.). Diethyl 3-Cyclopentene-1,1-dicarboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

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A Comprehensive Technical Guide to the Stereoisomers of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a chiral molecule of significant interest in synthetic organic chemistry, primarily serving as a versatile building block for the synthesis of a wide array of complex natural products and pharmacologically active compounds. The presence of two stereocenters in its cyclopentane ring gives rise to four possible stereoisomers. A thorough understanding of the synthesis, separation, and characterization of these individual stereoisomers is paramount for their effective utilization in stereoselective synthesis. This guide provides an in-depth analysis of the stereoisomers of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, detailing their stereochemical relationships, synthetic routes, and analytical methodologies for their resolution and characterization.

Introduction: The Significance of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

Cyclopentane-containing molecules are ubiquitous in nature and form the core scaffold of numerous biologically active compounds, including prostaglandins, steroids, and alkaloids. Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, with its functionalized five-membered ring, represents a key chiral starting material for the enantioselective synthesis of such complex targets. The strategic placement of a hydroxyl group and two ester functionalities allows for a diverse range of chemical transformations, making it a valuable synthon in the drug discovery and development pipeline. The stereochemistry of the hydroxyl group and the adjacent carbon atom profoundly influences the biological activity of the final products, necessitating precise control over the stereochemical outcome of synthetic routes.

Unraveling the Stereochemistry: The Four Stereoisomers

The structure of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate contains two chiral centers, at the C1 and C3 positions of the cyclopentane ring. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers.

  • (1R, 3R)-diethyl 3-hydroxycyclopentane-1,1-dicarboxylate and (1S, 3S)-diethyl 3-hydroxycyclopentane-1,1-dicarboxylate form one enantiomeric pair.

  • (1R, 3S)-diethyl 3-hydroxycyclopentane-1,1-dicarboxylate and (1S, 3R)-diethyl 3-hydroxycyclopentane-1,1-dicarboxylate form the second enantiomeric pair.

The relationship between these stereoisomers can be visualized as follows:

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 (1R, 3R) (1R, 3R) (1S, 3S) (1S, 3S) (1R, 3R)->(1S, 3S) Enantiomers (1R, 3S) (1R, 3S) (1R, 3R)->(1R, 3S) Diastereomers (1S, 3R) (1S, 3R) (1R, 3R)->(1S, 3R) Diastereomers (1S, 3S)->(1R, 3S) Diastereomers (1S, 3S)->(1S, 3R) Diastereomers (1R, 3S)->(1S, 3R) Enantiomers

Figure 1: Stereochemical relationships between the four stereoisomers.

Synthetic Strategies for Accessing the Stereoisomers

The synthesis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate typically starts from diethyl malonate and an appropriate C3 synthon. The key challenge lies in controlling the stereochemistry of the two chiral centers. Several strategies have been developed to achieve this, ranging from classical resolution to asymmetric synthesis.

Racemic Synthesis followed by Resolution

A common approach involves the synthesis of a racemic mixture of the stereoisomers, followed by their separation.

Experimental Protocol: Racemic Synthesis

  • Michael Addition: Diethyl malonate is reacted with a suitable Michael acceptor, such as cyclopent-2-en-1-one, in the presence of a base like sodium ethoxide. This forms the cyclopentane ring.

  • Reduction: The resulting keto group at the C3 position is then reduced to a hydroxyl group using a reducing agent like sodium borohydride. This step typically yields a mixture of diastereomers (cis and trans isomers).

The diastereomers can often be separated by conventional chromatographic techniques such as column chromatography due to their different physical properties. The separated racemic diastereomers can then be resolved into their individual enantiomers.

Methods for Resolution:

  • Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent (e.g., a chiral carboxylic acid or amine). The resulting diastereomeric salts can be separated by fractional crystallization, followed by regeneration of the enantiomerically pure alcohol.

  • Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

G Diethyl Malonate Diethyl Malonate Michael Addition Michael Addition Diethyl Malonate->Michael Addition Cyclopent-2-en-1-one Cyclopent-2-en-1-one Cyclopent-2-en-1-one->Michael Addition Racemic Keto Ester Racemic Keto Ester Michael Addition->Racemic Keto Ester Reduction (e.g., NaBH4) Reduction (e.g., NaBH4) Racemic Keto Ester->Reduction (e.g., NaBH4) Diastereomeric Mixture of Alcohols Diastereomeric Mixture of Alcohols Reduction (e.g., NaBH4)->Diastereomeric Mixture of Alcohols Chromatographic Separation Chromatographic Separation Diastereomeric Mixture of Alcohols->Chromatographic Separation Racemic cis-Isomer Racemic cis-Isomer Chromatographic Separation->Racemic cis-Isomer Racemic trans-Isomer Racemic trans-Isomer Chromatographic Separation->Racemic trans-Isomer Resolution Resolution Racemic cis-Isomer->Resolution Racemic trans-Isomer->Resolution Enantiomerically Pure Isomers Enantiomerically Pure Isomers Resolution->Enantiomerically Pure Isomers

Figure 2: General workflow for racemic synthesis and resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce enantiomerically enriched products, avoiding the need for resolution.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of the key bond-forming reactions. The auxiliary is then removed in a subsequent step.

  • Asymmetric Catalysis: The use of chiral catalysts, such as chiral metal complexes or organocatalysts, can promote the formation of one enantiomer over the other in the key stereodetermining step. For instance, asymmetric reduction of the keto group in the precursor using a chiral reducing agent can provide direct access to enantiomerically enriched alcohols.

Analytical Techniques for Characterization and Purity Assessment

The characterization of the stereoisomers of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate requires a combination of spectroscopic and chromatographic techniques.

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and determination of relative stereochemistry (cis/trans).The coupling constants between the protons on C1 and C3 can help distinguish between the cis and trans isomers.
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of enantiomers.Using a chiral stationary phase, the different enantiomers will have different retention times, allowing for their separation and determination of enantiomeric excess (ee).
Gas Chromatography (GC) on a Chiral Stationary Phase Separation and quantification of volatile derivatives of the enantiomers.Similar to chiral HPLC, this technique can be used to determine the enantiomeric purity.
Optical Rotation Measurement of the rotation of plane-polarized light.Each enantiomer will rotate plane-polarized light to an equal but opposite degree. The specific rotation is a characteristic physical property.

Applications in Drug Development

The enantiomerically pure stereoisomers of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate are valuable intermediates in the synthesis of a variety of pharmaceutical agents. For example, they can be used as precursors for the synthesis of carbocyclic nucleoside analogues, which have shown antiviral and anticancer activities. The specific stereochemistry of the cyclopentane ring is often crucial for the biological activity of these target molecules.

Conclusion

The stereoisomers of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate are of considerable importance in modern organic synthesis and drug discovery. A comprehensive understanding of their stereochemistry, coupled with efficient synthetic and analytical methods, is essential for their successful application. The choice of synthetic strategy, whether it be racemic synthesis followed by resolution or an asymmetric approach, will depend on the specific requirements of the target molecule and the desired level of stereochemical purity. Continued research in this area is expected to lead to even more efficient and selective methods for accessing these valuable chiral building blocks.

References

  • Enzymatic Resolution of Racemic Alcohols. Organic Process Research & Development. [Link]

The Pivotal Role of Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the identification and utilization of versatile chemical scaffolds are paramount to the successful discovery of novel therapeutics. Among these, cyclopentane derivatives hold a significant position, particularly as precursors to carbocyclic nucleoside analogues, a class of compounds renowned for their antiviral and anticancer properties. This in-depth technical guide focuses on a key intermediate, diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, providing a comprehensive overview of its synthesis, characterization, and strategic application in medicinal chemistry.

Strategic Importance in Medicinal Chemistry

The cyclopentane ring is a privileged scaffold in drug design, offering a conformationally constrained, five-membered carbocyclic framework that can mimic the ribose sugar in natural nucleosides. The introduction of a hydroxyl group at the 3-position and geminal diethyl ester groups at the 1-position of this ring system, as in diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, provides three crucial points for synthetic diversification. This strategic placement of functional groups allows for the stereocontrolled introduction of nucleobases and further modifications to explore the structure-activity relationship (SAR) of target antiviral or anticancer agents. Specifically, this molecule serves as a critical building block in the synthesis of carbocyclic nucleosides, which are known to exhibit a broad spectrum of biological activities.[1][2]

Synthesis of Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate: A Two-Step Approach

The synthesis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is efficiently achieved through a two-step process, commencing with the formation of its ketone precursor, diethyl 3-oxocyclopentane-1,1-dicarboxylate, followed by a selective reduction of the carbonyl group.

Step 1: Synthesis of Diethyl 3-Oxocyclopentane-1,1-dicarboxylate

The precursor, diethyl 3-oxocyclopentane-1,1-dicarboxylate, is synthesized via a base-catalyzed condensation reaction between diethyl malonate and cyclopentanone.[3] This method is favored for its operational simplicity and the ready availability of the starting materials.

Experimental Protocol: Synthesis of Diethyl 3-Oxocyclopentane-1,1-dicarboxylate

  • Materials:

    • Diethyl malonate

    • Cyclopentanone

    • Sodium ethoxide (NaOEt)

    • Absolute ethanol

    • Hydrochloric acid (HCl), concentrated

    • Diethyl ether

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring.

    • Following the addition of diethyl malonate, add cyclopentanone dropwise to the reaction mixture.

    • The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

    • The residue is then acidified with cold, dilute hydrochloric acid.

    • The aqueous layer is extracted multiple times with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude diethyl 3-oxocyclopentane-1,1-dicarboxylate.

    • The crude product can be purified by vacuum distillation.

Step 2: Reduction to Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate

The pivotal step in obtaining the target molecule is the selective reduction of the ketone functionality in diethyl 3-oxocyclopentane-1,1-dicarboxylate. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for ketones in the presence of esters.[4][5]

Experimental Protocol: Reduction of Diethyl 3-Oxocyclopentane-1,1-dicarboxylate

  • Materials:

    • Diethyl 3-oxocyclopentane-1,1-dicarboxylate

    • Sodium borohydride (NaBH₄)

    • Methanol or Ethanol

    • Deionized water

    • Dilute hydrochloric acid (e.g., 1 M HCl)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve diethyl 3-oxocyclopentane-1,1-dicarboxylate in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring the disappearance of the starting material by TLC.

    • Once the reaction is complete, cool the mixture in an ice bath and quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid until the effervescence ceases and the pH is slightly acidic.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Add deionized water to the residue and extract the product with ethyl acetate.

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.

    • The product can be further purified by column chromatography on silica gel.

Table 1: Summary of Synthetic Steps and Conditions

StepReactionKey ReagentsSolventTypical Conditions
1Dieckmann-like CondensationDiethyl malonate, Cyclopentanone, Sodium ethoxideEthanolReflux
2Ketone ReductionDiethyl 3-oxocyclopentane-1,1-dicarboxylate, Sodium borohydrideMethanol or Ethanol0 °C to room temperature

Physicochemical and Spectroscopic Characterization

A thorough characterization of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is essential for its use in subsequent synthetic steps.

Table 2: Physicochemical Properties

PropertyValue
CAS Number 21736-07-2
Molecular Formula C₁₁H₁₈O₅
Molecular Weight 230.26 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 292.2 °C at 760 mmHg
Density 1.196 g/cm³

Spectroscopic Data (Predicted)

While a publicly available, experimentally verified high-resolution spectrum is not readily accessible, the expected NMR and IR spectral features can be reliably predicted based on the molecular structure.

  • ¹H NMR:

    • The spectrum will exhibit characteristic signals for the two ethyl ester groups: a triplet around δ 1.2-1.3 ppm (6H, 2 x -CH₃) and a quartet around δ 4.1-4.2 ppm (4H, 2 x -OCH₂-).

    • The proton on the carbon bearing the hydroxyl group (-CHOH) is expected to appear as a multiplet in the region of δ 3.8-4.1 ppm.

    • The cyclopentane ring protons will give rise to a series of complex multiplets in the upfield region of the spectrum, typically between δ 1.5-2.5 ppm.

    • A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, with its chemical shift being concentration and solvent dependent.

  • ¹³C NMR:

    • The carbonyl carbons of the ester groups are expected to resonate around δ 170-175 ppm.

    • The carbon attached to the hydroxyl group (-CHOH) will appear in the range of δ 65-75 ppm.

    • The methylene carbons of the ethyl groups (-OCH₂-) will be found around δ 60-62 ppm.

    • The carbon atom bearing the two ester groups (C1) will be a quaternary signal around δ 55-60 ppm.

    • The remaining cyclopentane ring carbons will show signals in the aliphatic region (δ 20-45 ppm).

    • The methyl carbons of the ethyl groups (-CH₃) will appear at approximately δ 14 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

    • A strong absorption band around 1730 cm⁻¹ corresponds to the C=O stretching vibration of the ester groups.

    • C-O stretching vibrations will be observed in the fingerprint region, typically between 1250-1000 cm⁻¹.

    • C-H stretching vibrations of the aliphatic groups will appear just below 3000 cm⁻¹.

Application in the Synthesis of Carbocyclic Nucleosides

The true value of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate lies in its utility as a versatile intermediate for the synthesis of carbocyclic nucleoside analogues. The hydroxyl group can be converted into a leaving group for the introduction of a nucleobase, or its stereochemistry can be inverted to access different diastereomers. The diester functionality can be manipulated to introduce other functional groups or can be hydrolyzed and decarboxylated to afford a cyclopentanecarboxylic acid derivative.

Below is a representative workflow illustrating the conversion of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate into a generic carbocyclic nucleoside analogue.

G cluster_0 Synthesis of Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate cluster_1 Synthesis of Carbocyclic Nucleoside Analogue Start Diethyl Malonate + Cyclopentanone Ketoester Diethyl 3-oxocyclopentane- 1,1-dicarboxylate Start->Ketoester Base-catalyzed condensation Alcohol Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate Ketoester->Alcohol Selective Reduction (e.g., NaBH4) Activation Activation of Hydroxyl Group (e.g., Mesylation) Alcohol->Activation Nucleobase_Addition Nucleophilic Substitution with Nucleobase Activation->Nucleobase_Addition Modification Ester Hydrolysis & Decarboxylation Nucleobase_Addition->Modification Final_Product Carbocyclic Nucleoside Analogue Modification->Final_Product

Synthetic pathway from starting materials to a carbocyclic nucleoside analogue.

This generalized scheme highlights the key transformations. The activation of the hydroxyl group, typically by conversion to a mesylate or tosylate, facilitates nucleophilic substitution by a desired nucleobase (e.g., adenine, guanine, cytosine, thymine, or uracil, as well as modified bases). Subsequent manipulation of the ester groups can lead to the final carbocyclic nucleoside analogue. The stereochemistry at the 3-position is critical and can be controlled during the reduction step or inverted using methods such as the Mitsunobu reaction, allowing for the synthesis of both cis and trans isomers relative to the ester groups.

Conclusion

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward two-step synthesis and the strategic placement of its functional groups provide a robust platform for the creation of diverse libraries of carbocyclic nucleoside analogues. A thorough understanding of its synthesis and reactivity is crucial for leveraging its full potential in the quest for novel antiviral and anticancer therapeutics. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to incorporate this pivotal intermediate into their synthetic strategies.

References

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). [Link]

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  • Yadav, V., et al. (2011). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. National Institutes of Health. [Link]

  • Blanco, J. M., Caamaño, O., Fernández, F., Rodríguez-Borges, J. E., Balzarini, J., & De Clercq, E. (2003). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. National Institutes of Health. [Link]

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The Genesis of a Versatile Building Block: A Technical Guide to Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide delves into the discovery and history of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, a valuable and versatile intermediate in modern organic synthesis and drug development. While a definitive seminal publication marking its first synthesis remains elusive in readily accessible historical records, its conceptualization and practical realization are intrinsically linked to the foundational principles of alicyclic chemistry, most notably the Dieckmann condensation. This guide will therefore reconstruct the logical historical pathway to its synthesis, grounded in the key chemical discoveries of the late 19th and early 20th centuries. We will explore the mechanistic underpinnings of the reactions involved, provide detailed experimental protocols for its preparation based on established methodologies, and discuss its significance as a precursor to a variety of complex molecular architectures.

Introduction: The Strategic Importance of a Functionalized Cyclopentane

The cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The stereochemical and electronic properties of this five-membered carbocycle impart unique conformational constraints that are often crucial for molecular recognition and biological activity. Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, with its strategically placed hydroxyl and geminal diester functionalities, represents a highly valuable building block for the elaboration of more complex cyclopentanoid structures. The hydroxyl group serves as a versatile handle for a wide range of chemical transformations, including oxidation, etherification, and esterification, while the diester moiety provides a latent carboxylic acid functionality and enables further carbon-carbon bond formation at the C1 position.

A Historical Reconstruction: The Path to Synthesis

While a singular "discovery" paper for diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is not readily apparent, its synthesis can be logically deduced from the well-established principles of organic chemistry that emerged in the late 19th and early 20th centuries. The key to unlocking the cyclopentane core of this molecule lies in the Dieckmann condensation , an intramolecular cyclization of a diester to form a β-keto ester.

The Foundational Discovery: Walter Dieckmann and the Intramolecular Claisen Condensation

The groundwork for the synthesis of cyclic ketones from diesters was laid by the German chemist Walter Dieckmann . In 1894, Dieckmann reported that the intramolecular condensation of adipic acid esters in the presence of a base, such as sodium ethoxide, led to the formation of a five-membered cyclic β-keto ester.[1][2] This reaction, now universally known as the Dieckmann condensation, is a powerful tool for the formation of 5- and 6-membered rings.[3][4] It is, in essence, an intramolecular variant of the Claisen condensation.[5]

The historical significance of Dieckmann's work cannot be overstated, as it provided a rational and efficient method for the construction of carbocyclic systems that were previously difficult to access. His original publications in the Berichte der deutschen chemischen Gesellschaft detailed the cyclization of various dicarboxylic acid esters, laying the foundation for the synthesis of a vast number of cyclic compounds.[1]

The Logical Precursor: Diethyl 2-Oxocyclopentane-1,1-dicarboxylate

Following Dieckmann's pioneering work, the most logical and direct route to diethyl 3-hydroxycyclopentane-1,1-dicarboxylate would proceed through the formation of its keto precursor, diethyl 2-oxocyclopentane-1,1-dicarboxylate . This intermediate is synthesized via the Dieckmann condensation of diethyl adipate.

The mechanism of this transformation (see Figure 1) involves the deprotonation of an α-carbon of the diethyl adipate by a strong base, typically sodium ethoxide, to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group to form a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester.

Dieckmann_Condensation reactant Diethyl Adipate enolate Enolate Intermediate reactant->enolate 1. Base (NaOEt) tetrahedral Tetrahedral Intermediate enolate->tetrahedral 2. Intramolecular   Nucleophilic Attack product_keto Diethyl 2-Oxocyclopentane- 1,1-dicarboxylate tetrahedral->product_keto 3. Elimination of EtO- base NaOEt workup H3O+

Figure 1: Conceptual workflow for the Dieckmann condensation of diethyl adipate.

The Final Transformation: Reduction to the Hydroxyl Group

With the successful synthesis of the β-keto ester, the final step to obtain diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is the reduction of the ketone functionality. In the early 20th century, a common method for such a transformation would have been the use of sodium amalgam or catalytic hydrogenation. Today, a variety of more selective and efficient reducing agents are available, with sodium borohydride (NaBH₄) being a standard choice for its mildness and high chemoselectivity in reducing ketones in the presence of esters.

The reduction introduces a chiral center at the C3 position, leading to a racemic mixture of the cis and trans diastereomers of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Experimental Protocols: A Modern Approach to a Historical Synthesis

The following protocols describe a modern, reliable method for the synthesis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, reflecting the logical historical pathway but employing contemporary reagents and techniques for improved efficiency and safety.

Synthesis of Diethyl 2-Oxocyclopentane-1,1-dicarboxylate via Dieckmann Condensation

Objective: To synthesize the β-keto ester precursor through the intramolecular cyclization of diethyl adipate.

Materials:

  • Diethyl adipate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To a stirred solution of diethyl adipate in anhydrous toluene, the freshly prepared sodium ethoxide solution is added dropwise at a temperature that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete cyclization.

  • The reaction mixture is then cooled, and the excess sodium ethoxide is neutralized by the careful addition of concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure diethyl 2-oxocyclopentane-1,1-dicarboxylate.

Reduction of Diethyl 2-Oxocyclopentane-1,1-dicarboxylate

Objective: To reduce the ketone functionality of the β-keto ester to a hydroxyl group.

Materials:

  • Diethyl 2-oxocyclopentane-1,1-dicarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diethyl 2-oxocyclopentane-1,1-dicarboxylate is dissolved in methanol and cooled in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of deionized water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield diethyl 3-hydroxycyclopentane-1,1-dicarboxylate as a racemic mixture of diastereomers. Further purification can be achieved by column chromatography.

Synthesis_Workflow start Diethyl Adipate step1 Dieckmann Condensation (NaOEt, Toluene, Reflux) start->step1 intermediate Diethyl 2-Oxocyclopentane- 1,1-dicarboxylate step1->intermediate step2 Reduction (NaBH4, Methanol) intermediate->step2 product Diethyl 3-Hydroxycyclopentane- 1,1-dicarboxylate step2->product

Figure 2: Overall synthetic workflow for diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepTypical Yield (%)
Diethyl 2-Oxocyclopentane-1,1-dicarboxylateC₁₁H₁₆O₅228.24Dieckmann Condensation75-85
Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylateC₁₁H₁₈O₅230.26Reduction>90

Conclusion: A Legacy of Versatility

The story of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is not one of a sudden, isolated discovery, but rather a testament to the power of fundamental reaction mechanisms to enable the creation of complex and useful molecules. Its synthesis, logically derived from the seminal work of Walter Dieckmann, highlights the enduring legacy of the Dieckmann condensation in organic synthesis. For modern researchers in drug development and materials science, this functionalized cyclopentane derivative continues to be a valuable and versatile platform for the construction of novel molecular architectures, demonstrating that the foundational discoveries of the past remain the cornerstones of innovation today.

References

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Sources

A Technical Guide for Theoretical Studies on 3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for conducting theoretical and computational studies on 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester. This molecule, a substituted cyclopentane, presents significant opportunities as a versatile building block in medicinal chemistry and natural product synthesis.[1] Its conformational flexibility, governed by the interplay of the hydroxyl and diethyl ester functional groups on a non-planar ring system, dictates its reactivity and potential biological activity. Understanding these properties at a molecular level through theoretical investigation is paramount for its rational application. This document outlines key computational methodologies, including Density Functional Theory (DFT) and molecular dynamics, explains the scientific rationale behind their application, provides detailed protocols for core analyses, and presents data in a structured format to bridge theoretical predictions with experimental validation.

Introduction: Significance and Theoretical Context

Substituted cyclopentane rings are ubiquitous structural motifs in a vast array of bioactive natural products and pharmaceuticals.[1] Unlike their six-membered cyclohexane counterparts, which have well-defined low-energy chair conformations, cyclopentane rings are highly flexible and exist in a dynamic equilibrium between multiple low-energy non-planar conformations, primarily the 'envelope' and 'half-chair' (or 'twist') forms.[2][3][4] This conformational fluxionality is crucial as it can significantly influence how a molecule interacts with biological targets like enzymes or receptors.[5]

The subject of this guide, this compound (CAS 21736-07-2), combines this inherent ring flexibility with the steric and electronic demands of three key substituents: a hydroxyl group at the C3 position and two ethyl carboxylate groups geminally substituted at the C1 position.[6] The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the bulky, polar ester groups significantly influence the conformational landscape.

Theoretical studies offer a powerful, cost-effective lens to explore:

  • Conformational Landscape: Identifying the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

  • Electronic Properties: Understanding the distribution of charge, orbital energies (HOMO/LUMO), and electrostatic potential, which are key to predicting reactivity.[7][8]

  • Spectroscopic Characterization: Predicting NMR, IR, and other spectral data to aid in the identification and structural confirmation of synthetic products.[9]

  • Reaction Mechanisms: Modeling potential synthetic routes or metabolic pathways to understand regioselectivity and stereoselectivity.

This guide will focus on the foundational theoretical analyses essential for building a comprehensive molecular profile of this compound.

Core Computational Methodologies: The 'Why' and 'How'

The choice of computational method is a balance between accuracy and computational cost. For a molecule of this size and complexity, a multi-tiered approach is often most effective.

Density Functional Theory (DFT)

Expertise & Causality: DFT is the workhorse of modern computational chemistry for medium-sized organic molecules. It offers an excellent balance of accuracy and efficiency for calculating ground-state geometries, relative energies, and electronic properties. The key is selecting an appropriate functional and basis set. For systems involving non-covalent interactions (like potential intramolecular hydrogen bonding from the -OH group), a functional that accounts for dispersion forces is crucial.

  • Recommended Functional: B3LYP-D3(BJ) . The B3LYP functional is a robust hybrid functional widely used for organic molecules.[10] The "-D3(BJ)" suffix indicates the inclusion of Grimme's D3 dispersion correction with Becke-Johnson damping, which is vital for accurately modeling the subtle van der Waals forces that influence conformer stability.

  • Recommended Basis Set: 6-31+G(d,p) . This Pople-style basis set is a good starting point. The "+ " indicates the addition of diffuse functions on heavy atoms, important for describing lone pairs and anions, while "(d,p)" adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for more flexibility in describing bond shapes.[10]

Workflow for Theoretical Analysis

A robust theoretical analysis follows a logical progression from broad exploration to detailed refinement. The workflow diagram below illustrates this process, which ensures that computational effort is focused on the most relevant molecular structures.

G cluster_0 Phase 1: Conformational Search cluster_1 Phase 2: DFT Refinement & Analysis cluster_2 Phase 3: Property Prediction A Initial 2D Structure of This compound B Molecular Mechanics (MMFF94) Conformational Search A->B Generate 3D C Generation of Multiple Low-Energy Conformers B->C Energy Minimization D DFT Geometry Optimization (e.g., B3LYP-D3/6-31+G(d,p)) C->D Select unique conformers (e.g., within 10 kcal/mol) E Frequency Calculation (Confirm Minima, Obtain ZPE) D->E Optimized Geometry F Single-Point Energy Calculation (Higher-Level Basis Set, e.g., def2-TZVP) E->F Verified Minimum J Thermodynamic Data E->J From Frequency Calc. G Analysis of Results F->G H NMR/IR Spectra Prediction G->H I HOMO/LUMO & MEP Analysis G->I G cluster_0 Reactivity Insights A Molecular Structure DFT Calculation (B3LYP-D3/6-31+G(d,p)) B HOMO/LUMO Analysis Frontier orbitals indicate sites for electron donation (HOMO) and acceptance (LUMO). Predicts susceptibility to nucleophilic/electrophilic attack. A:f1->B Orbital Energies C Molecular Electrostatic Potential (MEP) Maps charge distribution. Red regions (negative) are electron-rich (e.g., O atoms). Blue regions (positive) are electron-poor (e.g., H on OH group). A:f1->C Charge Density

Sources

The Synthetic Cornerstone: A Technical Guide to Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate as a Strategic Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopentane ring is a privileged scaffold in medicinal chemistry, frequently appearing in the core structures of numerous therapeutic agents and natural products. Its unique conformational properties and the stereochemical diversity it offers make it a highly desirable architectural element in drug design. Within the arsenal of synthetic building blocks used to construct this valuable motif, diethyl 3-hydroxycyclopentane-1,1-dicarboxylate stands out as a particularly versatile and powerful starting material. This technical guide provides an in-depth exploration of this compound, from its primary synthetic routes to its strategic application in the synthesis of complex, biologically active molecules. We will delve into the mechanistic underpinnings of key transformations, present field-proven experimental protocols, and illustrate its utility through case studies in drug development, offering researchers and scientists a comprehensive resource to leverage this pivotal intermediate.

Introduction: The Strategic Value of the Cyclopentane Moiety

The five-membered carbocyclic ring of cyclopentane is a recurring feature in a vast array of biologically significant molecules, from antiviral agents to prostaglandins.[1] Its non-planar, puckered conformations (envelope and twist) allow for precise spatial orientation of substituents, which is critical for molecular recognition and binding to biological targets. The gem-diester functionality at the 1-position of the title compound provides a latent carboxylic acid or diol, while the hydroxyl group at the 3-position serves as a versatile handle for a wide range of chemical manipulations, including oxidation, substitution, and stereochemical inversion. This trifunctional nature makes diethyl 3-hydroxycyclopentane-1,1-dicarboxylate a strategic linchpin in retrosynthetic analysis, enabling convergent and efficient synthetic pathways.

Synthesis of the Core Scaffold: Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate

The most common and industrially scalable route to the title compound begins with the synthesis of its ketone precursor, diethyl 3-oxocyclopentane-1,1-dicarboxylate.[2] This is classically achieved through an intramolecular cyclization known as the Dieckmann condensation.[3][4]

The Dieckmann Condensation: Forging the Cyclopentane Ring

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[5][6] For the synthesis of the five-membered cyclopentanone ring, a 1,6-diester is required.[3][7] The mechanism, driven by a strong base such as sodium ethoxide or sodium hydride, involves the deprotonation of an α-carbon to form an enolate, which then attacks the carbonyl of the other ester group intramolecularly.[4] Subsequent elimination of an alkoxide ion yields the cyclic β-keto ester.[5][6]

Dieckmann_Condensation cluster_0 Dieckmann Condensation start Acyclic 1,6-Diester base Base (e.g., NaOEt) start->base Deprotonation enolate Enolate Intermediate base->enolate cyclization Intramolecular Nucleophilic Attack enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral elimination Elimination of EtO⁻ tetrahedral->elimination product Diethyl 3-oxocyclopentane- 1,1-dicarboxylate elimination->product

Caption: Workflow for Dieckmann Condensation.

Stereoselective Reduction to the Hydroxy Ester

With the ketone in hand, the crucial hydroxyl group is introduced via reduction. The choice of reducing agent dictates the stereochemical outcome of this transformation.

  • Sodium borohydride (NaBH₄): A mild and common reducing agent that typically provides a mixture of cis and trans isomers. The facial selectivity is influenced by steric hindrance, with hydride delivery often occurring from the less hindered face.

  • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce the ester functionalities if not used under carefully controlled, low-temperature conditions.

  • Catalytic Hydrogenation: Using catalysts like Raney nickel or platinum on carbon can also effect the reduction, with stereoselectivity dependent on the catalyst and reaction conditions.

The resulting diastereomers can often be separated by column chromatography, providing access to both the cis and trans isomers of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate for further synthetic elaboration.

A Versatile Hub for Synthetic Transformations

The true power of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate lies in the diverse array of reactions that can be performed on its three functional groups.

Manipulating the Hydroxyl Group

The secondary alcohol is a key functional handle for a variety of transformations:

  • Protection: To prevent unwanted reactions in subsequent steps, the hydroxyl group can be protected with a range of protecting groups (e.g., silyl ethers like TBDMS, or benzyl ethers).[8][9][10] The choice of protecting group is critical and depends on the stability required for downstream reactions and the conditions for its eventual removal.[11]

  • Oxidation: Re-oxidation to the ketone using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation allows for further modifications at the 3-position.

  • Stereochemical Inversion: The Mitsunobu reaction provides a reliable method for inverting the stereochemistry of the hydroxyl group.[12][13] This reaction proceeds via an SN2 mechanism, where the alcohol is activated by triphenylphosphine and an azodicarboxylate (like DEAD or DIAD), and then displaced by a nucleophile (often a carboxylic acid) with complete inversion of configuration.[14][15][16]

Hydroxyl_Manipulation cluster_reactions Key Transformations start Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate protect Protection (e.g., TBDMSCl) start->protect oxidize Oxidation (e.g., PCC) start->oxidize invert Inversion (Mitsunobu Rxn) start->invert protected_product Protected Alcohol protect->protected_product ketone_product Ketone oxidize->ketone_product inverted_product Inverted Alcohol invert->inverted_product

Caption: Key transformations of the hydroxyl group.

Modifying the Diester Functionality

The gem-diester at the 1-position offers numerous synthetic possibilities:

  • Hydrolysis and Decarboxylation: Saponification of the esters followed by acidification and heating can lead to a mono-acid or, with further heating, complete decarboxylation to yield a cyclopentanol derivative. Selective hydrolysis of one ester group can be challenging but is achievable under carefully controlled conditions.

  • Reduction: Strong reducing agents like LiAlH₄ will reduce both esters to a diol, providing access to another class of cyclopentane derivatives.

Case Study: Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides, where the furanose ring of a natural nucleoside is replaced by a carbocycle, are an important class of antiviral agents.[17] They exhibit enhanced metabolic stability due to the absence of the labile glycosidic bond.[18][19] Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate and its derivatives are key starting materials for the synthesis of these compounds.[20]

A general synthetic strategy involves:

  • Enantioselective synthesis or resolution of the cyclopentane core to obtain a single enantiomer.

  • Functional group manipulation to install the necessary substituents with the correct stereochemistry, often employing reactions like the Mitsunobu reaction to introduce a nitrogen nucleophile (the precursor to the nucleobase) with inversion of configuration.[14]

  • Construction of the heterocyclic base onto the cyclopentane scaffold.

The versatility of the starting material allows for the synthesis of a wide variety of nucleobase analogues, leading to the discovery of potent antiviral compounds active against viruses such as HIV, HBV, and herpesviruses.[21][22]

Nucleoside_Synthesis start Chiral Diethyl 3-hydroxy- cyclopentane-1,1-dicarboxylate step1 Mitsunobu Reaction (e.g., with Phthalimide) start->step1 Inversion step2 Deprotection step1->step2 step3 Base Construction step2->step3 final Carbocyclic Nucleoside Analogue step3->final

Caption: General workflow for carbocyclic nucleoside synthesis.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and substrate requirements.

Protocol 1: Synthesis of Diethyl 3-oxocyclopentane-1,1-dicarboxylate via Dieckmann Condensation
  • Reagents: Sodium hydride (60% dispersion in mineral oil), diethyl adipate, absolute ethanol, toluene, hydrochloric acid.

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add dry toluene.

    • Carefully add sodium hydride (1.1 equivalents) to the toluene.

    • Add a catalytic amount of absolute ethanol to initiate the reaction.

    • Heat the mixture to reflux and add diethyl adipate (1.0 equivalent) dropwise over 1-2 hours.

    • Continue refluxing for an additional 4-6 hours, monitoring the reaction by TLC or GC.

    • Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield the title compound.

Protocol 2: Stereoselective Reduction to Diethyl cis-3-hydroxycyclopentane-1,1-dicarboxylate
  • Reagents: Diethyl 3-oxocyclopentane-1,1-dicarboxylate, sodium borohydride, methanol.

  • Procedure:

    • Dissolve diethyl 3-oxocyclopentane-1,1-dicarboxylate (1.0 equivalent) in methanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 2-3 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of acetone, followed by water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to separate the cis and trans isomers.

Conclusion and Future Outlook

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is more than just a simple chemical intermediate; it is a strategic platform for the efficient construction of complex molecular architectures. Its ready accessibility via the robust Dieckmann condensation and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for navigating the synthesis of high-value compounds, particularly in the realm of medicinal chemistry. As the demand for novel therapeutics with complex stereochemistry continues to grow, the importance of versatile and well-understood building blocks like diethyl 3-hydroxycyclopentane-1,1-dicarboxylate will only increase. Future research will likely focus on developing even more efficient and stereoselective methods for its synthesis and derivatization, further expanding its already impressive synthetic utility.

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  • CICH, et al. (2017). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Current Organic Chemistry, 21(25), 2538-2561. [Link]

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Methodological & Application

Application Notes & Protocols: A Two-Stage Synthesis of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, a valuable heterocyclic intermediate in medicinal chemistry and materials science. The presented pathway is a robust two-stage process commencing from a suitable 1,6-dicarboxylic acid ester, diethyl adipate. Stage 1 employs the Dieckmann condensation to construct the cyclopentanone ring, yielding the key intermediate, diethyl 3-oxocyclopentane-1,1-dicarboxylate. Stage 2 involves the chemoselective reduction of the ketone functionality using sodium borohydride to afford the target secondary alcohol. This guide elucidates the mechanistic underpinnings of each transformation, provides detailed, field-tested protocols, and explains the rationale behind the selection of reagents and conditions, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Cyclopentane Scaffold

The cyclopentane ring is a privileged scaffold found in a multitude of natural products and pharmacologically active molecules. The specific target of this guide, diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, incorporates three distinct points of functionality: a secondary alcohol, and two ester groups geminally substituted on the ring. This arrangement offers rich opportunities for subsequent chemical modifications, making it an ideal building block for constructing complex molecular architectures in drug discovery programs.

The synthetic strategy detailed herein is designed for efficiency and control. It begins with the formation of the carbocyclic core via an intramolecular condensation, followed by a selective functional group transformation. While the ultimate precursor for this synthesis, diethyl adipate, is commercially available, its carbon backbone can be conceptually traced back to synthetic strategies involving C-C bond formation using reagents like diethyl malonate, which serves as a foundational building block in classical organic synthesis.[1]

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages, starting from diethyl adipate.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Selective Reduction A Diethyl Adipate B Diethyl 3-oxocyclopentane- 1,1-dicarboxylate A->B  Dieckmann Condensation  (NaOEt, Toluene) C Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate B->C  Chemoselective Reduction  (NaBH4, EtOH)

Caption: Overall two-stage synthetic pathway.

Stage 1: Dieckmann Condensation for Cyclopentanone Synthesis

Principle and Rationale

The Dieckmann condensation is a powerful intramolecular variant of the Claisen condensation, designed specifically for the synthesis of cyclic β-keto esters.[2][3] The reaction is highly effective for forming thermodynamically stable five- and six-membered rings.[4][5] In this protocol, diethyl adipate, a 1,6-diester, is treated with a strong base, sodium ethoxide (NaOEt), to induce cyclization.

Causality of Experimental Choices:

  • Starting Material: Diethyl adipate is the ideal precursor as its six-carbon chain (including carbonyl carbons) preferentially forms a low-strain five-membered cyclopentane ring.[5]

  • Base Selection: Sodium ethoxide is used as the base. Critically, the alkoxide of the base (ethoxide) matches the alkoxy group of the ester (ethyl ester). This prevents transesterification, a potential side reaction that would lead to a mixture of ester products and complicate purification.

  • Solvent: An inert, non-protic solvent such as toluene or benzene is used to facilitate the reaction at elevated temperatures without participating in the reaction.

Reaction Mechanism

The mechanism proceeds through several distinct steps:

  • Enolate Formation: The ethoxide base abstracts an acidic α-proton from one of the carbons adjacent to an ester carbonyl, forming a resonance-stabilized enolate.

  • Intramolecular Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule. This key step forms the new carbon-carbon bond, closing the ring.

  • Alkoxide Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion as a leaving group and forming the cyclic β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has highly acidic protons on the carbon situated between the two carbonyls. The previously eliminated ethoxide ion rapidly deprotonates this carbon. This acid-base reaction is essentially irreversible and drives the entire equilibrium-controlled condensation to completion.

  • Acidic Workup: A final protonation step with a mild acid in the workup quenches the enolate to yield the final product.

Experimental Protocol: Synthesis of Diethyl 3-oxocyclopentane-1,1-dicarboxylate
Reagent/SolventMol. Weight ( g/mol )AmountMolesEq.
Diethyl Adipate202.2520.23 g0.101.0
Sodium Ethoxide68.057.49 g0.111.1
Toluene, dry-200 mL--
Acetic Acid60.05~6.6 g~0.11~1.1
Saturated NaCl (aq)-100 mL--
Diethyl Ether-150 mL--
Magnesium Sulfate-~10 g--

Procedure:

  • Setup: A 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire apparatus is flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.

  • Reagent Charging: Add sodium ethoxide (7.49 g) and dry toluene (100 mL) to the flask. Begin stirring to form a suspension.

  • Addition of Diester: Dissolve diethyl adipate (20.23 g) in dry toluene (100 mL) and add it to the dropping funnel. Add the diethyl adipate solution dropwise to the stirred sodium ethoxide suspension over approximately 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 2 hours. The reaction mixture will become thick and gelatinous as the sodium salt of the product precipitates.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Cautiously add acetic acid (~6.6 g) dropwise to neutralize the excess base and protonate the enolate product.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash with saturated sodium chloride solution (100 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield diethyl 3-oxocyclopentane-1,1-dicarboxylate as a colorless oil.[6][7][8]

Stage 2: Chemoselective Reduction of the Ketone

Principle and Rationale

The intermediate from Stage 1 possesses three carbonyl groups: one ketone and two esters. For the synthesis of the target molecule, only the ketone must be reduced to a secondary alcohol. This requires a reducing agent with sufficient chemoselectivity to differentiate between the more reactive ketone and the less reactive esters.

Causality of Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[9][10] It is a mild hydride donor, highly effective for reducing aldehydes and ketones but generally unreactive towards esters under standard conditions (e.g., alcoholic solvents at room temperature).[11][12] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would non-selectively reduce both the ketone and the esters to alcohols.

  • Solvent: Protic solvents like ethanol or methanol are typically used.[13] They serve to dissolve the substrate and the NaBH₄, and also act as the proton source during the workup to protonate the intermediate alkoxide.

Reaction Mechanism

The reduction occurs via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone.

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride to the ketone's carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetra-alkoxyborate intermediate.

  • Protonation: During the reaction or upon workup, the oxygen anion (alkoxide) is protonated by the solvent (e.g., ethanol) or an added acid to yield the final secondary alcohol product.

Experimental Protocol: Synthesis of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate
Reagent/SolventMol. Weight ( g/mol )AmountMolesEq.
Diethyl 3-oxocyclopentane-1,1-dicarboxylate228.2411.41 g0.051.0
Sodium Borohydride (NaBH₄)37.831.0 g0.026~0.5
Ethanol (95%)-150 mL--
1 M Hydrochloric Acid-~50 mL--
Ethyl Acetate-150 mL--
Saturated NaHCO₃ (aq)-50 mL--
Saturated NaCl (aq)-50 mL--
Magnesium Sulfate-~10 g--

Note: Theoretically, one mole of NaBH₄ can reduce four moles of ketone. In practice, a smaller excess is often used to ensure complete reaction while minimizing side reactions.[11]

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl 3-oxocyclopentane-1,1-dicarboxylate (11.41 g) in ethanol (150 mL).

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Addition of Reductant: While stirring, add sodium borohydride (1.0 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture (check with pH paper).

  • Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate (50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and saturated sodium chloride solution (50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel to yield the pure diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.

Conclusion

The described two-stage synthesis provides a reliable and scalable route to diethyl 3-hydroxycyclopentane-1,1-dicarboxylate. The strategic application of a Dieckmann condensation to form the core ring structure, followed by a chemoselective ketone reduction with sodium borohydride, represents a classic and efficient approach in modern organic synthesis. The rationale provided for each step underscores the importance of understanding reaction mechanisms and reagent selectivity for achieving high-yielding and pure target molecules essential for research and development.

References

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

  • Common Organic Chemistry. Sodium Borohydride. Available at: [Link]

  • University of Colorado Boulder. Experiment 1. Ketone Reduction by Sodium Borohydride. Available at: [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link]

  • LibreTexts Chemistry. 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Available at: [Link]

  • Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available at: [Link]

  • Organic Reactions. The Dieckmann Condensation. Available at: [Link]

  • Homework.Study.com. By starting with a dihalide, cyclic compounds can be prepared using the malonic ester synthesis. Available at: [Link]

  • Loyola eCommons. Studies on the Cyclization of Cis-1,4-dichloro-2-butene with Sodium Dialkylmalonates. Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

  • YouTube. The Dieckmann Condensation. Available at: [Link]

  • LibreTexts Chemistry. 22.7: Alkylation of Enolate Ions. Available at: [Link]

  • PrepChem.com. Synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate. Available at: [Link]

  • CP Lab Safety. diethyl 3-oxocyclopentane-1, 1-dicarboxylate, min 97%, 10 grams. Available at: [Link]

  • Oakwood Chemical. diethyl 3-oxocyclopentane-1,1-dicarboxylate. Available at: [Link]

  • Pearson+. Draw the products of the following reactions: e. diethyl malonate... Available at: [Link]

  • YouTube. Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate). Available at: [Link]

  • Royal Society of Chemistry. Arylation of Diethyl Alkylmalonates: Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Available at: [Link]

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]

  • Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Available at: [Link]

  • LibreTexts Chemistry. 8.7: Alkylation of Enolate Ions. Available at: [Link]

  • Sciencemadness.org. Synthesis of diethyl diethylmalonate. Available at: [Link]

  • University of Calgary. Ch21: Malonic esters. Available at: [Link]

  • National Institutes of Health. Malonates in Cyclocondensation Reactions. Available at: [Link]

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Available at: [Link]

  • SciSpace. Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Available at: [Link]

  • Google Patents. DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives.
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Application Note: A Detailed Protocol for the Synthesis of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step experimental protocol for the synthesis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, a valuable cyclopentane derivative for research and development in medicinal chemistry and materials science. The synthesis commences with the intramolecular Dieckmann condensation of diethyl adipate to yield the pivotal intermediate, diethyl 3-oxocyclopentane-1,1-dicarboxylate. This is followed by a selective reduction of the ketone functionality using sodium borohydride to afford the target alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.

Introduction

Cyclopentane rings are prevalent structural motifs in a vast array of biologically active molecules and natural products. The functionalization of this carbocyclic core is a key strategy in the development of novel therapeutic agents and advanced materials. Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate serves as a versatile building block, featuring a hydroxyl group for further chemical transformations and two ester moieties that can be manipulated for chain extension or the introduction of other functional groups.

This protocol details a reliable and scalable two-step synthesis. The first step leverages the Dieckmann condensation, a robust method for the formation of five- and six-membered rings through the intramolecular cyclization of diesters.[1][2] The subsequent step employs the chemoselective reduction of the resulting β-keto ester. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and selectivity for aldehydes and ketones, leaving the ester groups intact.[3]

Overall Synthetic Scheme

Synthesis_Workflow start Diethyl Adipate intermediate Diethyl 3-oxocyclopentane-1,1-dicarboxylate start->intermediate Step 1: Dieckmann Condensation (NaOEt, Toluene, Reflux) final_product Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate intermediate->final_product Step 2: Ketone Reduction (NaBH4, Methanol)

Figure 1: Overall two-step synthesis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
Diethyl adipateSynthesis grade, ≥99%Sigma-Aldrich-
Sodium ethoxide (NaOEt)≥95%Acros OrganicsHighly moisture-sensitive.[4]
TolueneAnhydrous, ≥99.8%Fisher Scientific-
Hydrochloric acid (HCl)30% solution in waterVWRCorrosive.[5]
Diethyl etherAnhydrous, ≥99.7%J.T. BakerFlammable, may form peroxides.[1]
Sodium sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore-
Sodium borohydride (NaBH₄)Powder, ≥98%Alfa AesarReacts with water.[2]
MethanolAnhydrous, ≥99.8%HoneywellFlammable and toxic.[6]
Saturated aq. NH₄Cl-Prepared in-house-
Dichloromethane (DCM)ACS gradeMacron Fine Chemicals-
Round-bottom flasks-PyrexFlame-dried before use.
Reflux condenser-Kimble-
Magnetic stirrer & stir bars-IKA-
Heating mantle-Glas-Col-
Separatory funnel-Corning-
Rotary evaporator-Büchi-
Vacuum distillation apparatus-Ace Glass-
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.

  • Sodium Ethoxide: A strong base and is highly reactive with water.[4] Handle under an inert atmosphere (nitrogen or argon) and keep away from moisture.

  • Sodium Borohydride: Reacts with water and protic solvents to release flammable hydrogen gas.[2] Additions should be done carefully and in portions, especially during quenching.

  • Flammable Solvents: Toluene, diethyl ether, and methanol are highly flammable.[1][6][7] Keep away from ignition sources.

  • Corrosive Reagents: Concentrated hydrochloric acid is corrosive and can cause severe burns.[5] Handle with extreme care.

Experimental Protocol

Step 1: Synthesis of Diethyl 3-oxocyclopentane-1,1-dicarboxylate via Dieckmann Condensation

This procedure is adapted from established protocols for the Dieckmann condensation of dialkyl adipates.[1][4]

  • Reaction Setup: Assemble a flame-dried 1 L three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Place the flask under a positive pressure of dry nitrogen.

  • Addition of Reagents: To the flask, add anhydrous toluene (500 mL) and sodium ethoxide (33.0 g, 0.485 mol). Begin stirring to form a suspension.

  • Slow Addition of Diester: In the dropping funnel, place diethyl adipate (60.6 g, 0.30 mol). Add the diethyl adipate dropwise to the stirred suspension of sodium ethoxide over a period of 1.5 hours. The slow addition is crucial to favor the intramolecular cyclization over intermolecular polymerization.

  • Reaction Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the diethyl adipate starting material.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of ice (200 g) and concentrated hydrochloric acid (50 mL). Carefully and slowly pour the reaction mixture into the acidic ice mixture with vigorous stirring. This step neutralizes the sodium enolate of the product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2 x 150 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product, diethyl 3-oxocyclopentane-1,1-dicarboxylate, can be purified by vacuum distillation.

Step 2: Reduction of Diethyl 3-oxocyclopentane-1,1-dicarboxylate

This protocol is based on a general procedure for the reduction of ketones with sodium borohydride.[3]

Reduction_Mechanism cluster_step1 Nucleophilic Attack cluster_step2 Protonation keto_ester Diethyl 3-oxocyclopentane-1,1-dicarboxylate alkoxide Intermediate Alkoxide keto_ester->alkoxide Hydride Transfer nabh4 NaBH₄ nabh4->alkoxide product Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate alkoxide->product methanol Methanol (Solvent) methanol->product Proton Transfer

Figure 2: Reaction mechanism for the reduction of the β-keto ester.

  • Dissolution of Keto-ester: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve the purified diethyl 3-oxocyclopentane-1,1-dicarboxylate (e.g., 22.8 g, 0.1 mol) in methanol (200 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is to control the exothermic reaction upon addition of the reducing agent.

  • Addition of Sodium Borohydride: Slowly add sodium borohydride (2.3 g, 0.06 mol) to the stirred solution in small portions over 30 minutes. The stoichiometry is adjusted to ensure complete reduction of the ketone.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction by TLC until the starting ketone is no longer detectable.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

  • Solvent Removal and Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous solution with dichloromethane (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Expected Results and Characterization

  • ¹H NMR: The proton NMR spectrum should show the disappearance of the signals corresponding to the α-keto protons in the starting material and the appearance of a new signal for the proton on the carbon bearing the hydroxyl group (CH-OH), typically in the range of 3.5-4.5 ppm. The characteristic signals for the ethyl ester groups (a quartet around 4.2 ppm and a triplet around 1.3 ppm) should remain.

  • ¹³C NMR: The carbon NMR spectrum should confirm the absence of the ketone carbonyl carbon (typically ~200-210 ppm) and the appearance of a carbon signal corresponding to the C-OH group (typically ~60-75 ppm).

  • IR Spectroscopy: The infrared spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of the alcohol, and the disappearance of the sharp ketone C=O stretch from the starting material. The ester C=O stretch should remain around 1730 cm⁻¹.

  • Boiling Point: The boiling point of the analogous diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is reported as 272.9 °C at 760 mmHg, which can serve as a rough estimate.[8]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl adipate. Retrieved from [Link]

  • Brainly.in. (2024, March 21). A Dieckmann condensation of diethyl adipate was carried out by heating with sodium ethoxide. One equivalent... Retrieved from [Link]

  • Google Patents. (n.d.). US20060079709A1 - Process for preparing cyclic ketones.
  • Organic Syntheses. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

  • Stoltz Group, Caltech. (n.d.). Supporting Information: Palladium-Catalyzed Enantioselective Decarboxyl... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Retrieved from [Link]

  • American Elements. (n.d.). Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

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The Versatile Synthon: A Guide to the Use of 3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic design and utilization of versatile building blocks are paramount for the efficient construction of complex molecular architectures. Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate emerges as a highly valuable, yet often underutilized, chiral synthon. Its rigid cyclopentane core, adorned with a strategically placed hydroxyl group and two geminal esters, offers a unique combination of functionalities that can be chemoselectively manipulated to forge intricate carbocyclic frameworks. This guide provides an in-depth exploration of the synthesis and application of this powerful intermediate, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors, particularly in the realms of medicinal chemistry and natural product synthesis. The inherent chirality of the hydroxyl-bearing carbon, once established, can be relayed to other parts of the molecule, making it a cornerstone for stereoselective syntheses.

Core Synthetic Strategies: Accessing the Key Intermediate

The primary and most direct route to 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester involves the stereoselective reduction of its parent ketone, diethyl 3-oxocyclopentane-1,1-dicarboxylate. The choice of reducing agent is critical in controlling the stereochemical outcome at the C-3 position, yielding either the cis or trans diastereomer.

Protocol 1: Diastereoselective Reduction of Diethyl 3-oxocyclopentane-1,1-dicarboxylate

This protocol outlines a standard procedure for the sodium borohydride reduction, which typically yields a mixture of diastereomers. Chromatographic separation is then employed to isolate the desired isomer.

Materials:

  • Diethyl 3-oxocyclopentane-1,1-dicarboxylate

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve diethyl 3-oxocyclopentane-1,1-dicarboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude mixture by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the cis and trans diastereomers.

Expected Outcome and Characterization:

The reduction typically affords a good yield of the corresponding diastereomeric alcohols. The relative stereochemistry can be determined by spectroscopic methods, such as ¹H and ¹³C NMR, and by comparison to literature data.

Compound Yield Diastereomeric Ratio (cis:trans) Characterization Notes
Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate85-95%Varies with reducing agent and conditions¹H NMR will show distinct signals for the C-3 proton.

Application in the Synthesis of Carbocyclic Nucleosides: A Gateway to Antiviral Agents

Carbocyclic nucleosides, where a cyclopentane ring replaces the furanose sugar of natural nucleosides, are a critical class of antiviral and anticancer agents.[1] Their enhanced stability towards enzymatic cleavage makes them attractive therapeutic candidates.[1] Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate serves as a pivotal precursor for the stereoselective synthesis of these important molecules. The hydroxyl group provides a handle for the introduction of the nucleobase, often with inversion of configuration via a Mitsunobu reaction.[2][3]

Workflow for Carbocyclic Nucleoside Synthesis

G A Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate B Mitsunobu Reaction with Nucleobase (e.g., Thymine, Uracil, Adenine) A->B PPh3, DEAD/DIAD C Protected Carbocyclic Nucleoside Analog B->C Inversion of Stereochemistry D Reduction of Esters (e.g., with LiAlH4) C->D E Diol Intermediate D->E F Deprotection E->F G Final Carbocyclic Nucleoside F->G

Caption: Synthetic pathway to carbocyclic nucleosides.

Protocol 2: Mitsunobu Reaction for Nucleobase Installation

This protocol details the coupling of the synthesized alcohol with a nucleobase, such as thymine, using standard Mitsunobu conditions. This reaction proceeds with a characteristic inversion of stereochemistry at the C-3 position.

Materials:

  • Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate (either cis or trans isomer)

  • Thymine (or other desired nucleobase)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF) or 1,4-dioxane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate (1.0 eq), thymine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, add DEAD or DIAD (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired protected carbocyclic nucleoside.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Mitsunobu reaction is sensitive to moisture and oxygen, which can lead to side reactions and decomposition of the reagents.

  • Dropwise Addition of Azodicarboxylate: The reaction is exothermic, and slow addition helps to control the temperature and minimize the formation of byproducts.

  • Inversion of Stereochemistry: The Sₙ2 nature of the nucleophilic attack by the deprotonated nucleobase on the activated alcohol intermediate leads to a clean inversion of the stereocenter at C-3.[2]

A Stepping Stone to Prostaglandins: Crafting Bioactive Lipids

Prostaglandins are a class of lipid compounds with diverse physiological roles, and their synthesis has been a long-standing challenge in organic chemistry.[4][5] The cyclopentane core of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate provides a suitable scaffold for the construction of prostaglandin precursors. The existing functional groups can be elaborated to introduce the characteristic side chains of these bioactive molecules.[6]

Conceptual Synthetic Approach to Prostaglandin Precursors

G A Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate B Protection of Hydroxyl Group (e.g., as TBDMS ether) A->B C Selective Ester Hydrolysis/Reduction B->C D Introduction of α-chain (e.g., via Wittig reaction) C->D E Deprotection and Oxidation of Hydroxyl D->E F Introduction of ω-chain (e.g., via cuprate addition) E->F G Prostaglandin Precursor F->G

Caption: Retrosynthetic analysis for prostaglandin synthesis.

Conclusion and Future Outlook

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a powerful and versatile building block with significant potential in the synthesis of complex and biologically active molecules. Its utility in the stereoselective synthesis of carbocyclic nucleosides and as a precursor for prostaglandins highlights its importance in medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this valuable intermediate. Future advancements in asymmetric catalysis will likely provide even more efficient and stereoselective methods for the synthesis of this and related chiral cyclopentane derivatives, further expanding their application in the creation of novel therapeutics and complex natural products.

References

  • Bessières, M., Chevrier, F., Roy, V., & Agrofoglio, L. A. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future medicinal chemistry, 7(13), 1809–1828. [Link]

  • Tömösközi, I. (1984). The Synthesis of Prostaglandins From Cyclopentane Derivatives. Semantic Scholar. [Link]

  • University of Hamburg. (2020, March 24). Stereoselective Syntheses of Carbocyclic Nucleosides. Department of Chemistry. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. [Link]

  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of medicinal chemistry, 49(3), 1140–1148. [Link]

  • Miller, A. L., & Bowden, N. B. (2007). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Conesa, C., & Bonjoch, J. (2022). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of organic chemistry, 87(17), 11623–11634. [Link]

  • Britannica. (2025, December 26). Prostaglandin. [Link]

  • Sependa, A. (1974). Prostaglandins. PubMed. [Link]

  • U.S. Environmental Protection Agency. 3-Cyclopentene-1,3-dicarboxylic acid, 4-hydroxy-5-oxo-, 1,3-diethyl ester. Substance Registry Services. [Link]

  • National Center for Biotechnology Information. 3-Hydroxycyclopentanecarboxylic acid. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. Diethyl 1,1-cyclopentanedicarboxylate. PubChem Compound Database. [Link]

  • Singh, R. K., & Danishefsky, S. (1981). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 60, 66. [Link]

  • Taylor, R. J. K., & Al-Jalal, N. A. (2004). trans 1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses, 81, 1. [Link]

  • Organic Chemistry Portal. Cyclopentane synthesis. [Link]

  • National Center for Biotechnology Information. Diethyl 2-methylcyclopentane-1,1-dicarboxylate. PubChem Compound Database. [Link]

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Applikationshinweise und Protokolle zur Derivatisierung von 3-Hydroxycyclopentan-1,1-dicarbonsäurediethylester

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von 3-Hydroxycyclopentan-1,1-dicarbonsäurediethylester. Als eine Schlüsselverbindung in der Synthese von Carbocycle-Nukleosid-Analoga, die als antivirale Wirkstoffe von großer Bedeutung sind, ist das Verständnis seiner Derivatisierungsreaktionen für die Entwicklung neuer Therapeutika von entscheidender Bedeutung.[1][2] Diese Anleitung wurde von einem erfahrenen Anwendungswissenschaftler verfasst und legt den Schwerpunkt auf experimentelle Kausalität, methodische Robustheit und umfassende Referenzierung, um die wissenschaftliche Integrität und praktische Anwendbarkeit zu gewährleisten.

Einleitung und strategische Bedeutung

3-Hydroxycyclopentan-1,1-dicarbonsäurediethylester ist ein vielseitiges Ausgangsmaterial für die Synthese komplexer Moleküle, insbesondere von carbocyclischen Nukleosidanaloga.[1][2] Die Modifikation der Hydroxylgruppe an der C-3-Position ermöglicht die Einführung verschiedener funktioneller Gruppen und die Untersuchung von Struktur-Wirkungs-Beziehungen, was für die Entdeckung von Medikamenten von entscheidender Bedeutung ist. Die hier beschriebenen Protokolle konzentrieren sich auf drei Schlüsseltransformationen: Oxidation zur Ketonfunktion, Veresterung der Hydroxylgruppe und nukleophile Substitution unter Inversion der Konfiguration mittels der Mitsunobu-Reaktion.

Oxidation zum Diethyl-3-oxocyclopentan-1,1-dicarboxylat

Die Oxidation der sekundären Hydroxylgruppe des 3-Hydroxycyclopentan-1,1-dicarbonsäurediethylesters zum entsprechenden Keton, Diethyl-3-oxocyclopentan-1,1-dicarboxylat, ist ein entscheidender Schritt bei der Synthese von Vorläufern für antivirale Wirkstoffe. Diese Transformation kann mit verschiedenen Reagenzien erreicht werden, wobei die Swern-Oxidation und die Dess-Martin-Periodinan (DMP)-Oxidation aufgrund ihrer milden Reaktionsbedingungen und hohen Selektivität bevorzugt werden.

Kausale Begründung der Methodenauswahl

Sowohl die Swern- als auch die Dess-Martin-Oxidation sind für ihre Fähigkeit bekannt, primäre und sekundäre Alkohole selektiv zu Aldehyden bzw. Ketonen zu oxidieren, ohne dabei andere funktionelle Gruppen zu beeinflussen. Dies ist besonders wichtig für Substrate wie 3-Hydroxycyclopentan-1,1-dicarbonsäurediethylester, die empfindliche Estergruppen enthalten.

  • Swern-Oxidation: Diese Methode verwendet Dimethylsulfoxid (DMSO), das durch Oxalylchlorid aktiviert wird, gefolgt von der Zugabe einer gehinderten Base wie Triethylamin. Die Reaktion wird bei tiefen Temperaturen (-78 °C) durchgeführt, um Nebenreaktionen zu minimieren.

  • Dess-Martin-Periodinan (DMP)-Oxidation: Diese Reaktion nutzt ein hypervalentes Iod-Reagenz (DMP) in einem aprotischen Lösungsmittel wie Dichlormethan. Sie wird typischerweise bei Raumtemperatur durchgeführt und ist für ihre schnellen Reaktionszeiten und einfachen Aufarbeitungsverfahren bekannt.

Detaillierte experimentelle Protokolle

Dieses Protokoll beschreibt die Oxidation von 3-Hydroxycyclopentan-1,1-dicarbonsäurediethylester zu Diethyl-3-oxocyclopentan-1,1-dicarboxylat mittels Swern-Oxidation.

Materialien:

  • 3-Hydroxycyclopentan-1,1-dicarbonsäurediethylester

  • Oxalylchlorid

  • Dimethylsulfoxid (DMSO)

  • Triethylamin (TEA)

  • Dichlormethan (DCM), wasserfrei

  • Salzsäure (1 M)

  • Gesättigte Natriumbicarbonatlösung

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat

  • Argon- oder Stickstoffgas

Geräte:

  • Dreihals-Rundkolben mit Rührfisch

  • Tropftrichter

  • Thermometer

  • Trockeneis/Aceton-Bad

  • Scheidetrichter

  • Rotationsverdampfer

Schritt-für-Schritt-Anleitung:

  • In einem trockenen Dreihals-Rundkolben unter einer inerten Atmosphäre (Argon oder Stickstoff) wird Oxalylchlorid (1,5 Äquivalente) in wasserfreiem Dichlormethan (DCM) gelöst und auf -78 °C gekühlt.

  • Eine Lösung von Dimethylsulfoxid (DMSO) (2,2 Äquivalente) in wasserfreiem DCM wird langsam über einen Tropftrichter zugegeben, wobei die Temperatur unter -60 °C gehalten wird. Die Mischung wird für 15 Minuten gerührt.

  • Eine Lösung von 3-Hydroxycyclopentan-1,1-dicarbonsäurediethylester (1,0 Äquivalent) in wasserfreiem DCM wird langsam zugegeben, wobei die Temperatur unter -60 °C gehalten wird. Die Mischung wird für weitere 30 Minuten gerührt.

  • Triethylamin (TEA) (5,0 Äquivalente) wird langsam zugegeben. Die Reaktionsmischung wird für 30 Minuten bei -78 °C gerührt und dann langsam auf Raumtemperatur erwärmt.

  • Die Reaktion wird durch Zugabe von Wasser beendet. Die organische Phase wird abgetrennt und nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Natriumchloridlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Rotationsverdampfer entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um reines Diethyl-3-oxocyclopentan-1,1-dicarboxylat zu erhalten.

EigenschaftWert
MolekülformelC₁₁H₁₆O₅
Molekulargewicht228.24 g/mol
AussehenFarbloses bis gelbliches Öl
Siedepunktca. 140-145 °C bei 10 mmHg

Tabelle 1: Physikalische Eigenschaften von Diethyl-3-oxocyclopentan-1,1-dicarboxylat.

Dieses Protokoll beschreibt eine alternative Methode zur Oxidation mittels Dess-Martin-Periodinan.

Materialien:

  • 3-Hydroxycyclopentan-1,1-dicarbonsäurediethylester

  • Dess-Martin-Periodinan (DMP)

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte Natriumthiosulfatlösung

  • Gesättigte Natriumbicarbonatlösung

  • Wasserfreies Magnesiumsulfat

Geräte:

  • Rundkolben mit Rührfisch

  • Scheidetrichter

  • Rotationsverdampfer

Schritt-für-Schritt-Anleitung:

  • In einem Rundkolben wird 3-Hydroxycyclopentan-1,1-dicarbonsäurediethylester (1,0 Äquivalent) in wasserfreiem DCM gelöst.

  • Dess-Martin-Periodinan (1,2 Äquivalente) wird portionsweise bei Raumtemperatur zugegeben.

  • Die Reaktionsmischung wird bei Raumtemperatur gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) verfolgt.

  • Nach Abschluss der Reaktion wird die Mischung mit Diethylether verdünnt und durch ein Kieselgel-Pad filtriert, um die Iod-Nebenprodukte zu entfernen.

  • Das Filtrat wird nacheinander mit gesättigter Natriumthiosulfatlösung und gesättigter Natriumbicarbonatlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Rotationsverdampfer entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt.

Abbildung 1: Workflow der Oxidation

Veresterung der Hydroxylgruppe

Die Veresterung der 3-Hydroxylgruppe ist eine gängige Methode, um die Lipophilie zu erhöhen oder eine Schutzgruppe einzuführen. Die Steglich-Veresterung ist hierbei eine milde und effiziente Methode, die sich besonders für säureempfindliche Substrate eignet.

Kausale Begründung der Methodenauswahl

Die Steglich-Veresterung verwendet Dicyclohexylcarbodiimid (DCC) als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator.[3] Diese Methode umgeht die Notwendigkeit von harschen sauren oder basischen Bedingungen, die bei der Fischer-Veresterung erforderlich sind und potenziell zur Hydrolyse der Diethylestergruppen führen könnten.[3]

Detailliertes experimentelles Protokoll: Steglich-Veresterung mit Benzoesäure

Materialien:

  • 3-Hydroxycyclopentan-1,1-dicarbonsäurediethylester

  • Benzoesäure

  • Dicyclohexylcarbodiimid (DCC)

  • 4-Dimethylaminopyridin (DMAP)

  • Dichlormethan (DCM), wasserfrei

  • Salzsäure (0,5 M)

  • Gesättigte Natriumbicarbonatlösung

  • Wasserfreies Natriumsulfat

Schritt-für-Schritt-Anleitung:

  • In einem Rundkolben werden 3-Hydroxycyclopentan-1,1-dicarbonsäurediethylester (1,0 Äquivalent), Benzoesäure (1,2 Äquivalente) und DMAP (0,1 Äquivalente) in wasserfreiem DCM gelöst.

  • Die Lösung wird auf 0 °C gekühlt und eine Lösung von DCC (1,2 Äquivalente) in wasserfreiem DCM wird langsam zugetropft.

  • Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 12-16 Stunden gerührt.

  • Der ausgefallene Dicyclohexylharnstoff (DCU) wird durch Filtration abgetrennt.

  • Das Filtrat wird nacheinander mit 0,5 M Salzsäure und gesättigter Natriumbicarbonatlösung gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Rotationsverdampfer entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um Diethyl-3-(benzoyloxy)cyclopentan-1,1-dicarboxylat zu erhalten.

Nukleophile Substitution unter Inversion: Die Mitsunobu-Reaktion

Die Mitsunobu-Reaktion ist ein äußerst leistungsfähiges Werkzeug zur Umwandlung von Alkoholen in eine Vielzahl anderer funktioneller Gruppen mit vollständiger Inversion der Stereochemie am reagierenden Zentrum.[4][5][6] Dies ist besonders wertvoll bei der Synthese von chiralen Molekülen, bei denen die Kontrolle der Stereochemie von entscheidender Bedeutung ist.

Kausale Begründung der Methodenauswahl

Die Reaktion verwendet Triphenylphosphin (PPh₃) und ein Azodicarboxylat wie Diethylazodicarboxylat (DEAD) oder Diisopropylazodicarboxylat (DIAD), um die Hydroxylgruppe in eine gute Abgangsgruppe umzuwandeln.[4][6] Ein Nukleophil kann diese Gruppe dann in einer Sɴ2-Reaktion verdrängen, was zur Inversion der Konfiguration führt.[5] Diese Methode ermöglicht die Einführung von Stickstoff-Nukleophilen wie Azid oder Phthalimid, die wichtige Vorläufer für Amine sind.

Detailliertes experimentelles Protokoll: Synthese von Diethyl-3-azidocyclopentan-1,1-dicarboxylat

Materialien:

  • 3-Hydroxycyclopentan-1,1-dicarbonsäurediethylester

  • Triphenylphosphin (PPh₃)

  • Diisopropylazodicarboxylat (DIAD)

  • Diphenylphosphorylazid (DPPA) oder Trimethylsilylazid (TMSN₃) mit Hydrazoesäure

  • Tetrahydrofuran (THF), wasserfrei

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Natriumsulfat

Sicherheitshinweis: Azid-Verbindungen sind potenziell explosiv und sollten mit äußerster Vorsicht gehandhabt werden. Die Reaktion sollte hinter einem Schutzschild durchgeführt werden.

Schritt-für-Schritt-Anleitung:

  • In einem trockenen Rundkolben unter inerter Atmosphäre werden 3-Hydroxycyclopentan-1,1-dicarbonsäurediethylester (1,0 Äquivalent) und Triphenylphosphin (1,5 Äquivalente) in wasserfreiem THF gelöst und auf 0 °C gekühlt.

  • DIAD (1,5 Äquivalente) wird langsam zugetropft, wobei die Temperatur bei 0 °C gehalten wird.

  • Nach 15 Minuten wird Diphenylphosphorylazid (DPPA) (1,5 Äquivalente) langsam zugegeben.

  • Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmt und für 12-24 Stunden gerührt.

  • Das Lösungsmittel wird im Rotationsverdampfer entfernt.

  • Der Rückstand wird in Diethylether aufgenommen und unlösliche Nebenprodukte (Triphenylphosphinoxid und das Hydrazin-Nebenprodukt) werden durch Filtration entfernt.

  • Das Filtrat wird mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um Diethyl-3-azidocyclopentan-1,1-dicarboxylat zu erhalten.

Abbildung 2: Mechanistischer Überblick der Mitsunobu-Reaktion

Zusammenfassung der Derivatisierungsstrategien

ReaktionstypReagenzienProduktWichtige Überlegungen
Oxidation Swern: DMSO, (COCl)₂, TEADMP: Dess-Martin-PeriodinanDiethyl-3-oxocyclopentan-1,1-dicarboxylatMilde Bedingungen, hohe Selektivität, Vermeidung von Überoxidation.
Veresterung Steglich: Carbonsäure, DCC, DMAPEntsprechender 3-O-AcylesterMilde, neutrale Bedingungen, geeignet für säureempfindliche Substrate.
Nukleophile Substitution Mitsunobu: PPh₃, DIAD/DEAD, Nukleophil (z.B. HN₃, Phthalimid)Entsprechendes 3-substituiertes Derivat mit invertierter StereochemieVollständige Inversion der Konfiguration, breite Palette an Nukleophilen einsetzbar.

Tabelle 2: Überblick über die Derivatisierungsreaktionen.

Referenzen

  • Cho, J. H., Bernard, D. L., Sidwell, R. W., Kern, E. R., & Chu, C. K. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140–1148. [Link]

  • Hassan, S. S. M. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. Department of Chemistry, University of Hamburg. [Link]

  • Vemishetti, P., et al. (1988). Synthesis of cyclopentane analogs of 1-(2′,3′-dideoxy-β-glycero-pentofuranosyl)pyrimidine nucleosides. Canadian Journal of Chemistry, 66(1), 61-68. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Dodge, J. A., & Nissen, J. S. (1998). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 75, 194. [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses, 63, 183. [Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 4155–4156. [Link]

  • Lee, J., et al. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Nature Communications, 13(1), 7083. [Link]

  • Yadav, J. S., et al. (2005). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Arkivoc, 2005(6), 115-125. [Link]

  • Organic Syntheses. Diethyl 1,1-cyclobutanedicarboxylate. [Link]

  • Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester. [Link]

  • PubChem. Diethyl cyclopent-3-ene-1,1-dicarboxylate. [Link]

  • PubChem. Diethyl 1,1-cyclopentanedicarboxylate. [Link]

  • PubChem. Diethyl 3-methylcyclopent-3-ene-1,1-dicarboxylate. [Link]

  • PubChem. Diethyl cyclopentane-1,3-dicarboxylate. [Link]

  • PubChem. 1,1-Diethyl-3-methylcyclopentane. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

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Application Note: A Scalable, Two-Step Synthesis of Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a valuable functionalized cyclopentane derivative serving as a key building block in the synthesis of various pharmaceutical agents. Its stereochemistry and versatile functional groups make it an important intermediate. This application note details a robust and scalable two-step synthetic protocol designed for pilot and manufacturing scale operations. The synthesis commences with the Dieckmann condensation of diethyl pimelate to form the cyclic β-keto ester, diethyl 2-oxocyclopentane-1,1-dicarboxylate, which is subsequently reduced chemoselectively using sodium borohydride to yield the target alcohol. This guide provides in-depth mechanistic insights, step-by-step protocols, process safety considerations, and expected outcomes to facilitate successful implementation by researchers and drug development professionals.

Introduction and Synthetic Strategy

The cyclopentane ring is a common scaffold in a multitude of natural products and active pharmaceutical ingredients. The title compound, diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, offers three points of chemical diversity: two ester functionalities and a secondary alcohol. Efficiently producing this intermediate at scale is critical for advancing drug discovery programs that rely on this scaffold.

The selected synthetic strategy involves two well-established and scalable transformations:

  • Step 1: Dieckmann Condensation: An intramolecular Claisen condensation of a 1,6-diester, diethyl pimelate, to construct the five-membered cyclopentanone ring.[1][2] This reaction is known for its high efficiency in forming 5- and 6-membered rings.[1][3]

  • Step 2: Chemoselective Ketone Reduction: The reduction of the resulting cyclic β-keto ester to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is chosen as the ideal reducing agent for this transformation due to its high chemoselectivity for ketones in the presence of esters, operational simplicity, and favorable safety profile compared to more powerful hydrides like lithium aluminum hydride.[4]

This route is advantageous for scale-up due to the use of cost-effective starting materials, moderate reaction conditions, and high-yielding steps that avoid complex chromatographic purification.

Reaction Pathway Overview

G A Diethyl Pimelate B Step 1: Dieckmann Condensation NaOEt, Toluene, Reflux A->B Intramolecular Cyclization C Diethyl 2-oxocyclopentane- 1,1-dicarboxylate B->C D Step 2: Ketone Reduction NaBH4, Ethanol, 0°C to RT C->D Selective Hydride Addition E Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate D->E caption Figure 1. High-level two-step synthetic workflow.

Caption: Figure 1. High-level two-step synthetic workflow.

Detailed Process Chemistry and Mechanistic Insights

Step 1: Dieckmann Condensation

The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester.[5]

  • Mechanism: The reaction is initiated by the deprotonation of a carbon alpha to one of the ester carbonyls by a strong base, typically a sodium alkoxide, to form an enolate.[1][2] This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group.[2] This cyclization forms a tetrahedral intermediate which subsequently collapses, eliminating an ethoxide leaving group to yield the cyclic β-keto ester. Due to the thermodynamic stability of five-membered rings, 1,6-diesters like diethyl pimelate readily undergo this transformation.[1]

  • Choice of Base and Solvent: Sodium ethoxide (NaOEt) is the base of choice. Using the same alkoxide as the ester's alcohol component (ethoxide for an ethyl ester) prevents transesterification, which would otherwise lead to a mixture of products. Toluene is an excellent solvent for this reaction as it is inert and allows for heating to reflux to drive the reaction to completion. Some procedures also report successful solvent-free condensations, which can be advantageous for process intensification.[6]

Step 2: Chemoselective Reduction

The reduction of the ketone in diethyl 2-oxocyclopentane-1,1-dicarboxylate must be performed without affecting the two ester groups.

  • Mechanism: Sodium borohydride serves as a source of nucleophilic hydride (H⁻).[7] The hydride ion attacks the electrophilic carbonyl carbon of the ketone.[7] This nucleophilic addition breaks the C=O pi bond, with the electrons moving to the oxygen atom to form an alkoxide intermediate.[7] A subsequent workup step with a protic source (in this case, the ethanol solvent or an aqueous quench) protonates the alkoxide to yield the final secondary alcohol.[4]

  • Chemoselectivity: NaBH₄ is a mild reducing agent and is generally incapable of reducing esters under standard conditions (e.g., low temperature, alcoholic solvent).[4] This selectivity is crucial for the success of the synthesis, as more potent reagents like LiAlH₄ would reduce both the ketone and the esters.

Detailed Scale-Up Protocols

Protocol 1: Synthesis of Diethyl 2-oxocyclopentane-1,1-dicarboxylate

Materials and Equipment:

  • 10 L jacketed glass reactor with mechanical stirrer, reflux condenser, and nitrogen inlet

  • Diethyl pimelate (1.15 kg, 5.0 mol)

  • Sodium ethoxide (374 g, 5.5 mol, 1.1 equiv)

  • Toluene, anhydrous (5 L)

  • Hydrochloric acid, 2M aqueous solution (~3 L)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate

  • Vacuum distillation apparatus

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous toluene (5 L) and diethyl pimelate (1.15 kg). Begin stirring.

  • Base Addition: Carefully add sodium ethoxide (374 g) to the stirred solution in portions over 30 minutes. An increase in viscosity and mild exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC until consumption of the starting material is complete.

  • Quench and Work-up: Cool the mixture to room temperature. Slowly and carefully add 2M HCl with stirring to neutralize the reaction mixture until the pH is ~2-3. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 500 mL). Combine all organic layers.

  • Washing: Wash the combined organic layer with water (1 L) and then with brine (1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil, is purified by vacuum distillation to yield the final product.

Protocol 2: Synthesis of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

Materials and Equipment:

  • 10 L jacketed glass reactor with mechanical stirrer and nitrogen inlet

  • Diethyl 2-oxocyclopentane-1,1-dicarboxylate (from Protocol 1, e.g., 930 g, 4.0 mol)

  • Ethanol, 200 proof (4 L)

  • Sodium borohydride (91 g, 2.4 mol, 0.6 equiv)

  • Acetone (for quenching)

  • Ammonium chloride, saturated aqueous solution

  • Ethyl acetate

Procedure:

  • Reactor Setup: Set up a clean, dry reactor under a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with the ketoester (930 g) and ethanol (4 L). Stir to dissolve and cool the solution to 0-5°C using a chiller.

  • Hydride Addition: Add sodium borohydride (91 g) in small portions over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Execution: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours, then let it warm to room temperature and stir for another 2 hours. Monitor for completion by TLC or LC-MS.

  • Quench: Cool the mixture back to 0-5°C. Slowly add acetone to quench any excess NaBH₄ until gas evolution ceases.

  • Work-up: Add saturated aqueous ammonium chloride solution (2 L). Concentrate the mixture under reduced pressure to remove most of the ethanol.

  • Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 1 L).

  • Washing and Drying: Combine the organic extracts, wash with brine (1 L), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product is typically of high purity after work-up. If necessary, it can be further purified by flash chromatography or vacuum distillation.

Data Presentation and Expected Results

ParameterStep 1: Dieckmann CondensationStep 2: Ketone Reduction
Starting Material Diethyl PimelateDiethyl 2-oxocyclopentane-1,1-dicarboxylate
Scale 5.0 mol4.0 mol
Product Diethyl 2-oxocyclopentane-1,1-dicarboxylateDiethyl 3-hydroxycyclopentane-1,1-dicarboxylate
Typical Yield 80-88%90-96%
Purity (by GC/NMR) >95% (after distillation)>97% (after work-up)
Appearance Colorless to pale yellow oilColorless viscous oil

Process Safety and Hazard Analysis

  • Sodium Ethoxide: Highly reactive and corrosive. Reacts violently with water. Handle under an inert, anhydrous atmosphere. Wear appropriate PPE, including gloves and safety glasses.

  • Toluene: Flammable liquid. Use in a well-ventilated area or fume hood, away from ignition sources.

  • Sodium Borohydride: Reacts with protic solvents (water, alcohols) to release flammable hydrogen gas. The addition to the reaction mixture should be controlled to manage the exotherm and gas evolution.

  • Quenching: The quenching of excess hydride reagents is exothermic and produces hydrogen gas. Perform slowly at low temperatures.

Logical Workflow Diagram

G cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Ketone Reduction A0 1. Charge Reactor - Toluene - Diethyl Pimelate A1 2. Add NaOEt (Portion-wise) A0->A1 A2 3. Heat to Reflux (4-6 hours) A1->A2 A3 4. Monitor by GC/TLC A2->A3 A4 5. Cool to RT A3->A4 A5 6. Acidic Quench (HCl) A4->A5 A6 7. Extract & Wash A5->A6 A7 8. Dry & Concentrate A6->A7 A8 9. Vacuum Distill A7->A8 B0 1. Charge Reactor - Ketoester Intermediate - Ethanol A8->B0 Intermediate Product B1 2. Cool to 0-5°C B2 3. Add NaBH4 (Portion-wise, <10°C) B3 4. Stir & Warm to RT B4 5. Monitor by TLC/LCMS B5 6. Quench (Acetone) B6 7. Work-up (NH4Cl) B7 8. Extract & Dry B8 9. Concentrate Final Final Product: Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate B8->Final caption Figure 2. Detailed experimental workflow.

Sources

Application Notes and Protocols for the Asymmetric Synthesis of 3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chirally pure 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester is a valuable building block in medicinal chemistry and drug development. Its rigid cyclopentane core, adorned with a hydroxyl group and two ester functionalities, provides a versatile scaffold for the synthesis of a wide array of complex molecules, including prostaglandins, carbocyclic nucleosides, and other biologically active compounds. The stereochemistry of the hydroxyl group is paramount to the biological activity of the final therapeutic agent, necessitating precise control during its synthesis.

This comprehensive guide details robust and field-proven methodologies for the asymmetric synthesis of this compound. We will explore two primary strategies: a catalytic asymmetric approach commencing with an achiral precursor and a chemo-enzymatic method involving the resolution of a racemic intermediate. The protocols provided herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot as needed.

Strategic Overview: Pathways to Enantiopure 3-Hydroxycyclopentane-1,1-dicarboxylate

Two divergent and effective strategies are presented for the synthesis of the target molecule. The choice of strategy may depend on available starting materials, equipment, and desired enantiopurity.

  • Catalytic Asymmetric Dihydroxylation Route: This elegant approach begins with the readily accessible diethyl cyclopent-3-ene-1,1-dicarboxylate. A Sharpless Asymmetric Dihydroxylation is employed to introduce two hydroxyl groups across the double bond with high enantioselectivity. A subsequent selective deoxygenation of the resulting vicinal diol affords the desired 3-hydroxycyclopentane derivative.

  • Chemo-Enzymatic Resolution Route: This classic and reliable method involves the synthesis of racemic this compound. A lipase-catalyzed kinetic resolution is then utilized to selectively acylate one enantiomer, allowing for the separation of the two enantiomers in high optical purity.

Part 1: Synthesis of the Key Precursor - Diethyl cyclopent-3-ene-1,1-dicarboxylate

A common and efficient method for the synthesis of this key precursor is the alkylation of diethyl malonate with cis-1,4-dichloro-2-butene.

Protocol 1: Synthesis of Diethyl cyclopent-3-ene-1,1-dicarboxylate

Materials:

  • Diethyl malonate

  • Lithium hydride (LiH)

  • cis-1,4-dichloro-2-butene

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Hexane

  • Magnesium sulfate (MgSO₄), anhydrous

  • Water

  • Brine

Procedure:

  • To a stirred solution of 160 g of diethyl malonate in 1.5 L of dry dimethylformamide at 0°C under a nitrogen atmosphere, slowly add 30 g of lithium hydride.

  • Allow the reaction to proceed until the evolution of hydrogen gas ceases (approximately 2 hours).

  • Slowly add 143 g of cis-1,4-dichloro-2-butene to the reaction mixture and allow it to warm to room temperature.

  • Stir the mixture for 72 hours.

  • Dilute the reaction mixture with a 1:4 solution of diethyl ether and hexane and pour it into water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation (boiling point 70-80°C at 0.1 mm Hg) to yield diethyl 3-cyclopentene-1,1-dicarboxylate.[1]

Part 2: Catalytic Asymmetric Dihydroxylation Strategy

This strategy leverages the power of the Sharpless Asymmetric Dihydroxylation to set the stereocenter of the hydroxyl group with high fidelity.

Workflow for Asymmetric Dihydroxylation Route

workflow start Diethyl cyclopent-3-ene- 1,1-dicarboxylate ad Sharpless Asymmetric Dihydroxylation (AD-mix-β) start->ad diol Chiral Diethyl 3,4-dihydroxy- cyclopentane-1,1-dicarboxylate ad->diol deoxygenation Selective Deoxygenation diol->deoxygenation product Chiral 3-hydroxycyclopentane- 1,1-dicarboxylic acid diethyl ester deoxygenation->product

Caption: Workflow for the catalytic asymmetric synthesis.

Protocol 2: Sharpless Asymmetric Dihydroxylation of Diethyl cyclopent-3-ene-1,1-dicarboxylate

Materials:

  • Diethyl cyclopent-3-ene-1,1-dicarboxylate

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask, prepare a solution of AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β).

  • Cool the mixture to 0°C with stirring until all solids dissolve.

  • Add methanesulfonamide (1 equivalent based on the alkene).

  • Add diethyl cyclopent-3-ene-1,1-dicarboxylate (1 equivalent) to the cold, stirred solution.

  • Stir the reaction vigorously at 0°C for 24 hours.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and continue stirring for 1 hour at room temperature.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude chiral diethyl 3,4-dihydroxycyclopentane-1,1-dicarboxylate.

  • Purify the diol by flash column chromatography on silica gel.

Mechanism of Sharpless Asymmetric Dihydroxylation

The reaction proceeds through a [3+2] cycloaddition of osmium tetroxide to the alkene, guided by the chiral ligand to favor one enantiotopic face of the double bond.[2]

mechanism sub Alkene ts [3+2] Cycloaddition Transition State sub->ts cat OsO4-Chiral Ligand Complex cat->ts intermediate Osmylate Ester Intermediate ts->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product Chiral Vicinal Diol hydrolysis->product reoxidation Reoxidation (e.g., K3[Fe(CN)6]) hydrolysis->reoxidation reoxidation->cat

Caption: Simplified mechanism of the Sharpless Dihydroxylation.

Protocol 3: Selective Deoxygenation of the Vicinal Diol (Proposed)

The selective removal of one hydroxyl group from the vicinal diol can be challenging. A potential method involves catalytic hydrodeoxygenation.

Materials:

  • Chiral diethyl 3,4-dihydroxycyclopentane-1,1-dicarboxylate

  • Palladium on carbon (Pd/C)

  • Tungsten oxide (WOx)

  • Hydrogen gas (H₂)

  • Suitable solvent (e.g., water, ethanol)

Procedure (General Guidance):

  • Combine the chiral diol with a tungsten oxide-palladium catalyst in a suitable solvent within a high-pressure reactor.[3]

  • Pressurize the reactor with hydrogen gas.

  • Heat the reaction mixture to the appropriate temperature and stir for a designated time.

  • After cooling and depressurization, filter the catalyst.

  • Remove the solvent under reduced pressure and purify the resulting this compound by column chromatography.

Note: The specific conditions for this deoxygenation would require optimization for this particular substrate.

Part 3: Chemo-Enzymatic Resolution Strategy

This strategy involves the synthesis of the racemic alcohol followed by an enzymatic resolution to separate the enantiomers.

Workflow for Chemo-Enzymatic Resolution

workflow_enzymatic start Diethyl 3-oxocyclopentane- 1,1-dicarboxylate reduction Reduction (e.g., NaBH4) start->reduction racemate Racemic 3-hydroxycyclopentane- 1,1-dicarboxylic acid diethyl ester reduction->racemate resolution Lipase-catalyzed Kinetic Resolution racemate->resolution separation Separation resolution->separation enantiomer1 (S)-3-hydroxycyclopentane- 1,1-dicarboxylic acid diethyl ester separation->enantiomer1 enantiomer2 (R)-3-acetoxycyclopentane- 1,1-dicarboxylic acid diethyl ester separation->enantiomer2

Caption: Workflow for the chemo-enzymatic resolution.

Protocol 4: Synthesis of Racemic this compound

Step A: Synthesis of Diethyl 3-oxocyclopentane-1,1-dicarboxylate

The synthesis of this ketoester can be achieved through various methods, including the Dieckmann condensation of appropriate precursors. For the purpose of this protocol, we will assume its commercial availability or synthesis via established literature methods.

Step B: Reduction to the Racemic Alcohol

Materials:

  • Diethyl 3-oxocyclopentane-1,1-dicarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve diethyl 3-oxocyclopentane-1,1-dicarboxylate in methanol in a round-bottom flask and cool the solution to 0°C.

  • Slowly add sodium borohydride in portions with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate to yield the racemic this compound, which can be purified by column chromatography if necessary.

Protocol 5: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

  • Vinyl acetate

  • Anhydrous solvent (e.g., tert-butyl methyl ether, toluene)

Procedure:

  • To a solution of the racemic alcohol in the chosen anhydrous solvent, add vinyl acetate (as the acyl donor).

  • Add the immobilized lipase to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC or GC.

  • When approximately 50% conversion is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol (one enantiomer) from the acylated product (the other enantiomer) by flash column chromatography.

  • The acylated enantiomer can be deprotected by hydrolysis (e.g., with K₂CO₃ in methanol) to afford the other enantiomer of the desired alcohol.

Data Summary

Method Key Transformation Expected Enantiomeric Excess (ee) Typical Yield Reference
Asymmetric DihydroxylationSharpless AD of diethyl cyclopent-3-ene-1,1-dicarboxylate>95%70-90% for diol[4]
Chemo-enzymatic ResolutionLipase-catalyzed acylation of racemic alcohol>98% for both enantiomers~45% for each enantiomer[5]

Conclusion

The asymmetric synthesis of this compound can be achieved through multiple effective strategies. The catalytic asymmetric dihydroxylation route offers an elegant and potentially more atom-economical approach, directly setting the desired stereocenter from a prochiral precursor. However, it may require a subsequent challenging selective deoxygenation step. The chemo-enzymatic resolution provides a highly reliable and often straightforward method to obtain both enantiomers in high purity, albeit with a theoretical maximum yield of 50% for each. The choice of the optimal synthetic route will be dictated by the specific requirements of the research program, including scalability, cost of reagents, and the desired final enantiomer.

References

  • Frings, M., et al. (2001). Metal-Catalyzed Selective Deoxygenation of Diols to Alcohols. Angewandte Chemie International Edition, 40(20), 3887-3890. [Link]

  • Graf, C.-D., & Knochel, P. (1999). Asymmetric hydroboration with new chiral monoalkylboranes bearing a non-stereogenic, chirotopic center. Tetrahedron, 55(29), 8801-8814. [Link]

  • PrepChem. (n.d.). Synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate. Retrieved from [Link]

  • Tomishige, K., et al. (2014). Selective hydrodeoxygenation of cyclic vicinal diols to cyclic alcohols over tungsten oxide-palladium catalysts. Chemistry – A European Journal, 20(31), 9686-9694. [Link]

  • Wikipedia. (2023, December 19). Sharpless asymmetric dihydroxylation. In Wikipedia. [Link]

  • Brown, H. C., & Jadhav, P. K. (1984). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohols of High Enantiomeric Purity. Journal of the American Chemical Society, 106(6), 1531-1533. [Link]

  • Sharpless, K. B., et al. (2001). The Sharpless Asymmetric Dihydroxylation. In Nobel Lecture. The Nobel Prize. [Link]

  • Zahoor, A. F., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. [Link]

  • Rubina, M., & Rubin, M. (2018). Directed RhI-Catalyzed Asymmetric Hydroboration of Prochiral 1-Arylcycloprop-2-Ene-1-Carboxylic Acid Derivatives. Chemistry – A European Journal, 24(6), 1394-1403. [Link]

  • Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771. [Link]

  • Socha, A. M., & rubbing, M. (2023). The Reduction of Carbonyl Compounds with Dicyclopentylzinc: A New Example of Asymmetric Amplifying Autocatalysis. International Journal of Molecular Sciences, 24(23), 17048. [Link]

  • Organic Syntheses. (n.d.). 2-Methyl-1,3-cyclopentanedione. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Organic Process Research & Development, 16(3), 352-356. [Link]

  • Ladner, W. E., & Whitesides, G. M. (1984). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Journal of the American Chemical Society, 106(23), 7250-7251. [Link]

  • Sharpless, K. B. (n.d.). Publications. The Scripps Research Institute. Retrieved from [Link]

  • Evans, D. A. (2009). Boron Reagents for Asymmetric Synthesis. SCI – Where science meets business. [Link]

  • Theil, F., et al. (1991). Lipase-catalyzed transesterification of meso-cyclopentane diols. Tetrahedron: Asymmetry, 2(9), 1031-1034. [Link]

  • Eger, J., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Catalysts, 9(11), 964. [Link]

  • Forró, E., & Fülöp, F. (2020). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Catalysts, 10(9), 1042. [Link]

  • Gotor, V., et al. (2008). From Structure to Catalysis: Recent Developments in the Biotechnological Applications of Lipases. Catalysis Reviews, 50(4), 439-483. [Link]

Sources

The Rising Star of Sustainable Polymers: Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate as a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Polyester Chemistry

In the relentless pursuit of advanced materials with tailored properties and sustainable origins, the exploration of novel monomers is paramount. Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is emerging as a molecule of significant interest. Its unique trifunctional nature, combining a rigid cyclopentane core with a reactive hydroxyl group and two ester functionalities, positions it as a versatile building block for a new generation of polyesters and functional polymers. This guide provides a comprehensive overview of the potential applications of this compound in materials science, complete with detailed protocols derived from analogous systems, offering a roadmap for researchers and developers in the field.

The rigid, non-planar structure of the cyclopentane ring is anticipated to impart enhanced thermal stability and mechanical strength to polymer chains, a desirable attribute in many high-performance applications.[1] Furthermore, the secondary hydroxyl group offers a site for post-polymerization modification, opening avenues for the creation of functional materials with tailored surface properties or for the attachment of bioactive molecules.

Core Applications in Polymer Synthesis

The primary application envisioned for diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is as a monomer in the synthesis of biodegradable and biocompatible polyesters.[2] Its structure allows it to act as either a diol (after transesterification) or as a branching agent, providing a high degree of control over the final polymer architecture.

As a Chain Extender and Modifier in Linear Polyesters

In this role, the molecule can be incorporated into existing polyester formulations to modify their properties. The cyclopentane moiety can disrupt chain packing, leading to changes in crystallinity, glass transition temperature (Tg), and degradation rates.

As a Building Block for Novel Polyesters

The true potential of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate lies in its ability to form novel homopolymers and copolymers. By reacting with dicarboxylic acids or their derivatives, a new class of polyesters with a repeating cyclopentane unit in the backbone can be synthesized. These materials are predicted to exhibit unique thermal and mechanical properties.

Hypothetical Workflow for Polyester Synthesis

The following diagram outlines a potential synthetic workflow for the utilization of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate in polyester synthesis, from monomer preparation to polymer characterization.

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Polymer Processing & Characterization Monomer_Synthesis Synthesis of Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate Purification Purification (e.g., Distillation, Chromatography) Monomer_Synthesis->Purification Polycondensation Melt or Solution Polycondensation Catalyst_Addition Addition of Catalyst (e.g., Tin(II) octoate) Purification->Catalyst_Addition Reaction_Conditions High Temperature & Vacuum Polycondensation->Reaction_Conditions Catalyst_Addition->Polycondensation Isolation Polymer Isolation & Purification Reaction_Conditions->Isolation Characterization Characterization (GPC, NMR, DSC, TGA, Mechanical Testing) Isolation->Characterization

Caption: A generalized workflow for the synthesis and characterization of polyesters from diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.

Experimental Protocols

The following protocols are proposed based on established methods for polyester synthesis and are intended as a starting point for experimentation.

Protocol 1: Synthesis of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

While a direct, high-yield synthesis for this specific molecule is not widely reported, a plausible route can be adapted from the synthesis of similar cyclopentane and cyclobutane derivatives.[3][4] A potential approach involves the Dieckmann condensation of a suitably substituted pimelate ester, followed by reduction of the resulting keto-ester and subsequent hydroxylation.

Materials:

  • Diethyl pimelate

  • Sodium ethoxide

  • Sodium borohydride

  • Appropriate reagents for hydroxylation

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for neutralization)

  • Magnesium sulfate (for drying)

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add diethyl pimelate to the sodium ethoxide solution with stirring.

  • Heat the reaction mixture to reflux for several hours to effect the Dieckmann condensation.

  • Cool the reaction mixture and neutralize with hydrochloric acid.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude keto-ester.

  • Dissolve the crude product in a suitable solvent (e.g., ethanol) and cool in an ice bath.

  • Add sodium borohydride portion-wise to reduce the ketone to a hydroxyl group.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated ammonium chloride solution.

  • Extract the product, dry the organic layer, and remove the solvent.

  • Purify the final product, diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, by column chromatography or vacuum distillation.

Protocol 2: Polycondensation with Adipoyl Chloride

This protocol describes a potential method for the synthesis of a polyester from diethyl 3-hydroxycyclopentane-1,1-dicarboxylate and a diacid chloride.

Materials:

  • Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate (Monomer A)

  • Adipoyl chloride (Monomer B)

  • Anhydrous pyridine or other suitable base as an acid scavenger

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Methanol (for precipitation)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve Monomer A in anhydrous DCM.

  • Add anhydrous pyridine to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of Monomer B in anhydrous DCM via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the increase in viscosity of the solution.

  • Precipitate the resulting polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at an elevated temperature.

Predicted Material Properties and Characterization

The properties of polymers derived from diethyl 3-hydroxycyclopentane-1,1-dicarboxylate are expected to be influenced by the rigid cyclopentane ring. The following table summarizes the anticipated properties and the techniques for their characterization.

PropertyPredicted Effect of Cyclopentane RingCharacterization Technique(s)
Glass Transition (Tg) Increased Tg compared to analogous aliphatic polyesters.Differential Scanning Calorimetry (DSC)
Thermal Stability Enhanced thermal stability due to the rigid cyclic structure.Thermogravimetric Analysis (TGA)
Mechanical Strength Potentially higher tensile strength and modulus.Tensile testing (e.g., ASTM D638)
Biodegradability The ester linkages will allow for hydrolytic degradation.In vitro degradation studies (e.g., in phosphate-buffered saline)
Solubility Solubility will depend on the comonomer and polymer molecular weight.Dissolution in various organic solvents.

Logical Framework for Polymer Design

The versatility of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate allows for a systematic approach to polymer design. The following diagram illustrates the relationship between the monomer's functionalities and the resulting polymer properties.

G Monomer Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate Hydroxyl Hydroxyl Group (-OH) Monomer->Hydroxyl Diester Diester Groups (-COOEt)₂ Monomer->Diester Cyclopentane Cyclopentane Ring Monomer->Cyclopentane Functionality Functionality & Post-Modification Hydroxyl->Functionality Enables Architecture Linear vs. Branched Architecture Diester->Architecture Controls ThermoMechanical Thermal & Mechanical Properties Cyclopentane->ThermoMechanical Influences

Sources

Application Note: Chemoselective Reduction of Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate to 1,1-Bis(hydroxymethyl)cyclopentan-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of polyfunctionalized carbocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, cyclopentane derivatives bearing multiple hydroxyl groups are of significant interest as chiral building blocks and pharmacophores. This application note provides a detailed technical guide for the reduction of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, a versatile intermediate, to the corresponding triol, 1,1-bis(hydroxymethyl)cyclopentan-3-ol. This transformation is a critical step in the synthesis of various biologically active molecules, including carbocyclic nucleoside analogues.[1]

The primary challenge in this reduction lies in the chemoselective conversion of two ester functional groups to primary alcohols in the presence of a secondary alcohol. This guide will explore the theoretical underpinnings of this transformation, compare the efficacy of common reducing agents, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Reaction Landscape and Mechanistic Considerations

The reduction of the two ester moieties in diethyl 3-hydroxycyclopentane-1,1-dicarboxylate to primary alcohols requires a potent hydride donor. The two most commonly employed hydride reducing agents in organic synthesis are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[2]

Comparative Reactivity of Hydride Reagents
  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones.[3][4] However, it is generally not reactive enough to reduce less electrophilic functional groups such as esters and carboxylic acids under standard conditions.[2][5] While modified NaBH₄ systems (e.g., in the presence of activating agents or at elevated temperatures) have been reported for ester reduction, these methods often lack the generality and efficiency required for complex substrates.[6][7][8]

  • Lithium Aluminum Hydride (LiAlH₄): In contrast, LiAlH₄ is a powerful and non-selective reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles.[9][10][11] The high reactivity of LiAlH₄ stems from the greater polarity of the Al-H bond compared to the B-H bond in NaBH₄, making the hydride ion more nucleophilic.[2]

For the exhaustive reduction of the diethyl ester to the desired diol, LiAlH₄ is the reagent of choice.

Mechanism of Ester Reduction with LiAlH₄

The reduction of an ester to a primary alcohol with LiAlH₄ is a two-step process involving two equivalents of hydride per ester group.

  • Nucleophilic Acyl Substitution: The first hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide leaving group to yield an aldehyde.

  • Aldehyde Reduction: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride. This second nucleophilic attack forms an alkoxide intermediate.

  • Work-up: Finally, an aqueous or acidic work-up protonates the alkoxide to afford the primary alcohol.

dot

Ester Reduction Mechanism with LiAlH4 Mechanism of Ester Reduction by LiAlH₄ Start Diethyl 3-Hydroxycyclopentane- 1,1-dicarboxylate Tetrahedral1 Tetrahedral Intermediate Start->Tetrahedral1 1. Hydride Attack Aldehyde Aldehyde Intermediate Tetrahedral1->Aldehyde 2. Elimination EtO EtO⁻ Tetrahedral1->EtO Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide 3. Second Hydride Attack Product 1,1-Bis(hydroxymethyl)cyclopentan-3-ol Alkoxide->Product 4. Protonation LiAlH4_1 LiAlH₄ LiAlH4_2 LiAlH₄ Workup Aqueous Work-up

Caption: Generalized mechanism of ester reduction.

The Critical Role of the 3-Hydroxy Group: A Chemoselectivity Challenge

A significant consideration in the reduction of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is the presence of the acidic proton of the secondary hydroxyl group. LiAlH₄ is not only a strong nucleophile but also a strong base. Consequently, the first equivalent of the hydride reagent will deprotonate the hydroxyl group in an acid-base reaction, liberating hydrogen gas and forming an aluminum alkoxide.

This initial acid-base reaction has a direct implication on the stoichiometry of the reaction. For each mole of the starting material, an additional equivalent of LiAlH₄ is required to account for the deprotonation of the hydroxyl group, on top of the four equivalents needed for the reduction of the two ester groups (two hydrides per ester). Therefore, a total of at least five hydride equivalents are theoretically necessary for the complete conversion to the triol. In practice, a slight excess is often employed to ensure the reaction goes to completion.

Experimental Protocols

The following protocols are designed to provide a comprehensive guide for the successful reduction of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate. All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Complete Reduction with Lithium Aluminum Hydride

This protocol is adapted from established procedures for the reduction of similar geminal diesters.[12]

Materials:

  • Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Workflow Diagram:

dot

G cluster_0 Reaction Setup cluster_1 Substrate Addition cluster_2 Reaction and Quenching cluster_3 Work-up and Isolation A Suspend LiAlH₄ in anhydrous THF under N₂ atmosphere B Cool the suspension to 0 °C (ice bath) A->B D Add the substrate solution dropwise to the LiAlH₄ suspension via an addition funnel B->D C Dissolve diethyl 3-hydroxycyclopentane-1,1-dicarboxylate in anhydrous THF C->D E Allow the reaction to warm to room temperature and stir overnight D->E F Cool the reaction to 0 °C E->F G Carefully quench by sequential dropwise addition of: 1. Water 2. 15% NaOH (aq) 3. Water F->G H Filter the resulting granular precipitate and wash with THF G->H I Combine the filtrate and washings H->I J Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure I->J K Purify the crude product by column chromatography J->K

Caption: Experimental workflow for LiAlH₄ reduction.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, all under a nitrogen atmosphere, add lithium aluminum hydride (X g, Y mmol, see stoichiometry table below) and suspend it in anhydrous THF (Z mL).

  • Cooling: Cool the stirred suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve diethyl 3-hydroxycyclopentane-1,1-dicarboxylate (A g, B mmol) in anhydrous THF (C mL) and add it to the addition funnel. Add this solution dropwise to the LiAlH₄ suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material.

  • Quenching: After completion, cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • Water (X mL)

    • 15% aqueous sodium hydroxide (X mL)

    • Water (3X mL) This should result in the formation of a granular white precipitate.

  • Work-up: Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF. Combine the filtrate and the washings.

  • Isolation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 1,1-bis(hydroxymethyl)cyclopentan-3-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Stoichiometry and Reaction Parameters:

ParameterValueRationale
Substrate 1.0 eqReference point for stoichiometry.
LiAlH₄ 2.5 - 3.0 eqAccounts for the reduction of two ester groups (2 eq) and the deprotonation of the hydroxyl group (1 eq), with a slight excess to ensure completion.
Solvent Anhydrous THFEthereal solvent is required for LiAlH₄ reactions.[11]
Temperature 0 °C to RTInitial cooling controls the exothermic reaction, followed by stirring at room temperature to ensure completion.
Reaction Time 12-18 hoursTypically sufficient for complete reduction.
Protocol 2: Attempted Reduction with Sodium Borohydride (for comparative purposes)

As previously discussed, NaBH₄ is generally ineffective for the reduction of esters. This protocol serves to illustrate this point and can be used as a control experiment.

Materials:

  • Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve diethyl 3-hydroxycyclopentane-1,1-dicarboxylate (A g, B mmol) in methanol (C mL).

  • Reagent Addition: Add sodium borohydride (X g, Y mmol, typically a large excess) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for an extended period (e.g., 24-48 hours).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

Expected Outcome:

Minimal to no conversion of the ester groups to alcohols is expected under these conditions. The starting material will likely be recovered largely unchanged. This outcome underscores the necessity of a more powerful reducing agent like LiAlH₄ for this transformation.

Characterization of 1,1-Bis(hydroxymethyl)cyclopentan-3-ol

The successful synthesis of the target triol can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The disappearance of the characteristic signals for the ethyl groups of the ester (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and the appearance of a new signal for the newly formed hydroxymethyl protons (a singlet or AB quartet, typically in the 3.5-3.8 ppm region) would be indicative of a successful reduction. The signals corresponding to the cyclopentyl ring protons would also be present, albeit with potential shifts in their chemical environment.

  • ¹³C NMR: The disappearance of the ester carbonyl carbon signal (around 170-175 ppm) and the appearance of a new signal for the hydroxymethyl carbon (around 60-70 ppm) would confirm the reduction.

  • IR Spectroscopy: The disappearance of the strong ester C=O stretch (around 1730 cm⁻¹) and the appearance of a broad O-H stretch (around 3300-3400 cm⁻¹) would be observed.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of 1,1-bis(hydroxymethyl)cyclopentan-3-ol.

Conclusion

The reduction of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate to 1,1-bis(hydroxymethyl)cyclopentan-3-ol is a key transformation for the synthesis of valuable carbocyclic building blocks. This application note has detailed the critical considerations for this reaction, emphasizing the choice of reducing agent and the management of chemoselectivity. Lithium aluminum hydride is the reagent of choice due to its high reactivity towards esters. Careful control of stoichiometry is paramount to account for the acidic proton of the hydroxyl group. The provided protocol offers a robust and reliable method for achieving this transformation, enabling researchers to access this important class of molecules for applications in drug discovery and beyond.

References

  • LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • PrepChem. (n.d.). Synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate. [Link]

  • Tudge, M., Mashima, H., & Savarin, C. (2008). Facile reduction of malonate derivatives using NaBH4/Br2: an efficient route to 1,3-diols. Tetrahedron Letters, 49(8), 1347-1349.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Organic Syntheses. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. [Link]

  • PrepChem. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. [Link]

  • Spicer, C. D., & Davis, B. G. (2014). Chemoselective hydroxyl group transformation: an elusive target.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Leah4sci. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • The Royal Society of Chemistry. (2007). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. [Link]

  • Norris, J. (2018). Reduction of esters. YouTube. [Link]

  • ResearchGate. (2025). Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system. [Link]

  • Trost, B. M., & Aponick, A. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic letters, 9(24), 5035–5038.
  • Organic Syntheses. (n.d.). trans 1,2-Bis-(hydroxymethyl)cyclopropane. [Link]

  • Myers, A. G. (n.d.). Chem 115. Harvard University. [Link]

  • Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. [Link]

  • BYJU'S. (n.d.). Lithium aluminium hydride. [Link]

  • ResearchGate. (n.d.). Reaction pathways for the synthesis of bi(cyclopentane) and... [Link]

  • Ivleva, E. A., et al. (2020). Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. Russian Journal of Organic Chemistry, 56(9), 1563-1569.
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 3-Hydroxycyclopentanecarboxylic Acid via Ester Hydrolysis and Decarboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Substituted cyclopentane rings are pivotal structural motifs found in a wide array of biologically active molecules and natural products. The synthesis of these scaffolds with precise stereochemistry and functionality is a central goal in medicinal chemistry and drug development. This application note provides a comprehensive guide to the hydrolysis and subsequent decarboxylation of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate. This two-step, one-pot transformation is a robust and classical method for accessing 3-hydroxycyclopentanecarboxylic acid, a valuable building block for more complex molecular architectures.

We will delve into the mechanistic underpinnings of the reaction, provide a detailed and field-tested experimental protocol, and discuss critical parameters for ensuring a successful outcome with high yield and purity. This document is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.

Reaction Principle and Mechanism

The overall transformation proceeds in two distinct, sequential chemical events: a base-mediated saponification followed by an acid-catalyzed decarboxylation upon heating.

A. Saponification (Ester Hydrolysis) The process begins with the saponification of the gem-diethyl ester. This is a base-mediated hydrolysis where hydroxide ions (from KOH or NaOH) act as nucleophiles, attacking the electrophilic carbonyl carbons of the two ester groups.[1][2] This reaction is effectively irreversible because the final step forms a resonance-stabilized carboxylate salt and ethanol.[3] Driving the reaction to completion is straightforward with the use of excess hydroxide base and heating to reflux.[1]

B. Acidification and Thermal Decarboxylation Following complete hydrolysis, the reaction mixture is carefully acidified with a strong mineral acid (e.g., H₂SO₄ or HCl). This protonates the dicarboxylate salt to form the unstable 3-hydroxycyclopentane-1,1-dicarboxylic acid. This intermediate is a classic example of a malonic acid derivative, also known as a gem-dicarboxylic acid.[4][5]

Gem-dicarboxylic acids are thermally unstable and readily undergo decarboxylation when heated.[5][6] The reaction proceeds through a cyclic, six-membered transition state, which facilitates the elimination of a molecule of carbon dioxide (CO₂), yielding the final monosubstituted carboxylic acid.[5]

G cluster_0 Overall Transformation Starting_Material Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate Intermediate 3-Hydroxycyclopentane- 1,1-dicarboxylic Acid (unstable gem-diacid) Starting_Material->Intermediate 1. KOH, H₂O/EtOH, Reflux 2. H₃O⁺ (acidification) Final_Product 3-Hydroxycyclopentanecarboxylic Acid + CO₂ Intermediate->Final_Product Heat (Δ) -CO₂

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a ~0.1 mole scale reaction. Adjustments can be made as necessary, but stoichiometry should be maintained.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate≥97%Sigma-Aldrich
Potassium Hydroxide (KOH) pelletsACS Reagent, ≥85%Fisher Scientific
Ethanol (EtOH), 200 proofAnhydrousDecon Labs
Sulfuric Acid (H₂SO₄), concentratedACS Reagent, 95-98%VWR
Ethyl Acetate (EtOAc)ACS GradeBDH Chemicals
Magnesium Sulfate (MgSO₄)AnhydrousEMD Millipore
Deionized Water (DI H₂O)N/AIn-house

Equipment:

  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel (100 mL)

  • Ice bath

  • 1 L separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

The following workflow outlines the key experimental stages.

G Setup 1. Reaction Setup Assemble reflux apparatus Saponification 2. Saponification Dissolve starting material & KOH. Reflux for 4-6 hours. Setup->Saponification Cooling 3. Cooling & Quenching Cool to room temp, then to 0°C in an ice bath. Saponification->Cooling Acidification 4. Acidification Slowly add H₂SO₄ solution. Check pH ~1-2. Cooling->Acidification Decarboxylation 5. Decarboxylation Heat mixture to 80-90°C until CO₂ evolution ceases. Acidification->Decarboxylation Extraction 6. Product Extraction Cool and extract with Ethyl Acetate (3x). Decarboxylation->Extraction Drying 7. Drying & Filtration Dry combined organic layers with MgSO₄ and filter. Extraction->Drying Concentration 8. Concentration Remove solvent via rotary evaporation to yield crude product. Drying->Concentration

Caption: Experimental workflow from setup to crude product isolation.

1. Saponification: a. To a 500 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add potassium hydroxide (16.8 g, ~0.255 mol, 2.5 equiv). b. Add a solution of 80 mL ethanol and 80 mL deionized water. Stir until the KOH pellets are fully dissolved. Note: This dissolution is exothermic. c. Add diethyl 3-hydroxycyclopentane-1,1-dicarboxylate (23.0 g, 0.1 mol) to the basic solution. d. Heat the mixture to a gentle reflux (~85-90°C) using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

2. Work-up and Acidification: a. After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. b. Place the flask in an ice bath and cool the solution to 0-5°C. c. In a separate beaker, prepare the acid solution by slowly adding concentrated sulfuric acid (15 mL, ~0.27 mol) to 50 mL of cold deionized water. Caution: Always add acid to water. d. Using a dropping funnel, add the dilute H₂SO₄ solution dropwise to the stirred, cold reaction mixture. Maintain the internal temperature below 15°C. e. After the addition is complete, check the pH of the solution with litmus paper or a pH meter to ensure it is strongly acidic (pH 1-2).

3. Decarboxylation and Isolation: a. Remove the ice bath and replace the dropping funnel and condenser with a distillation head if solvent recovery is desired, or simply heat with the condenser in place. b. Gently heat the acidified mixture to 80-90°C. Vigorous gas evolution (CO₂) will be observed. Maintain this temperature until the bubbling ceases (typically 1-2 hours). This indicates the completion of decarboxylation.[7] c. Cool the reaction mixture to room temperature. d. Transfer the aqueous solution to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 100 mL). e. Combine the organic extracts and wash with a saturated sodium chloride solution (brine, 1 x 50 mL). f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

4. Concentration and Purification: a. Concentrate the filtrate using a rotary evaporator to remove the solvent. This will yield the crude 3-hydroxycyclopentanecarboxylic acid, often as a viscous oil or a low-melting solid. b. The crude product can be purified further by vacuum distillation or recrystallization if necessary.

Quantitative Data and Characterization

ParameterValue
Starting Material Mass23.0 g (0.1 mol)
KOH Mass16.8 g (approx. 0.255 mol)
Saponification Time & Temp.4-6 hours @ ~90°C
Decarboxylation Time & Temp.1-2 hours @ 80-90°C
Theoretical Yield of Product13.01 g
Expected Experimental Yield 10.4 - 11.7 g (80-90%)
Final Product Appearance Viscous oil or white crystalline solid
Molecular Weight of Product130.14 g/mol [8][9]

Expected Analytical Data for 3-Hydroxycyclopentanecarboxylic Acid:

  • ¹H NMR: Expect signals for the CH-OH, CH-COOH, and cyclopentyl ring protons. The carboxylic acid proton (COOH) will be a broad singlet, typically >10 ppm.

  • IR Spectroscopy: A broad O-H stretch (~3400-2400 cm⁻¹) characteristic of a carboxylic acid, and a strong C=O stretch (~1700 cm⁻¹).

Troubleshooting and Safety Precautions

  • Issue: Incomplete Hydrolysis. If TLC shows remaining starting material after 6 hours, add an additional 0.5 equivalent of KOH and continue refluxing for another 2-3 hours.

  • Issue: Low Yield. This can result from incomplete extraction. Ensure thorough mixing during ethyl acetate extractions. Additionally, ensure the decarboxylation step is complete by observing the cessation of gas evolution.

  • Issue: Product is a dark oil. This may indicate some decomposition during heating. Ensure the temperature for decarboxylation does not significantly exceed 90°C. The crude product can be purified to remove colored impurities.

Safety:

  • Potassium Hydroxide and Sulfuric Acid: Both are highly corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

  • Exothermic Reactions: The dissolution of KOH and the neutralization with H₂SO₄ are highly exothermic. Perform these steps slowly and with adequate cooling to prevent uncontrolled temperature increases.

  • Pressure Build-up: The decarboxylation step generates a significant amount of CO₂ gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.

Conclusion

The saponification and decarboxylation of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a highly efficient and reliable method for synthesizing 3-hydroxycyclopentanecarboxylic acid. By carefully controlling reaction parameters such as stoichiometry, temperature, and reaction time, this protocol provides a robust pathway to a valuable synthetic intermediate with high yields. This application note serves as a detailed guide to enable researchers to successfully implement this transformation in their synthetic campaigns.

References

  • Filo. (2025, February 24). What is a gem decarboxylic acid. Retrieved from [Link]

  • Allen. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Retrieved from [Link]

  • operachem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxycyclopentanecarboxylic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this valuable synthetic intermediate in high purity. The methodologies and rationale described herein are based on established principles of organic chemistry and practical laboratory experience.

Introduction

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a functionalized cyclopentane derivative. The presence of a hydroxyl group and two ester functionalities makes it a versatile building block, but also introduces specific challenges during its purification.[1] Impurities arising from its synthesis, such as unreacted starting materials, byproducts from side reactions, or diastereomers, must be effectively removed to ensure the integrity of subsequent synthetic steps. This guide provides a systematic approach to tackling these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude diethyl 3-hydroxycyclopentane-1,1-dicarboxylate?

A1: The impurity profile depends heavily on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: For instance, if synthesized via reduction of the corresponding ketone (diethyl 3-oxocyclopentane-1,1-dicarboxylate), residual ketone may be present. If synthesized from diethyl malonate and a C4 dielectrophile, traces of these precursors might remain.[2]

  • Dehydration Byproduct: The tertiary alcohol is susceptible to elimination under acidic or heated conditions, leading to the formation of diethyl cyclopent-2-ene-1,1-dicarboxylate.

  • Solvent Residue: Residual high-boiling solvents used in the reaction, such as DMF or DMSO.[3]

  • Salts: Inorganic salts from the aqueous workup if not washed thoroughly.

Q2: My crude product is a dark brown or yellow oil. How can I remove the color?

A2: Colored impurities are typically high-molecular-weight, polar byproducts. While a preliminary treatment with activated charcoal can sometimes be effective, the most reliable method for removing both color and other impurities is silica gel column chromatography.[4] A sequential wash of the organic extract with dilute acid, saturated sodium bicarbonate, and brine during the initial workup can also help remove some baseline impurities that contribute to color.[4]

Q3: What is the best primary purification method: column chromatography, recrystallization, or distillation?

A3: For diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, which is often an oil or low-melting solid, silica gel column chromatography is the most versatile and effective method.

  • Column Chromatography: Excellently separates the polar product from less polar starting materials and non-polar byproducts, as well as from very polar baseline impurities.[5]

  • Recrystallization: This can be challenging if the compound is an oil at room temperature or if impurities co-crystallize. It is more suitable for a second-pass purification after chromatography if a crystalline solid is obtained.

  • Distillation: High vacuum distillation (Kugelrohr) is a possibility, but carries the risk of thermal decomposition, particularly dehydration of the hydroxyl group.[6] It should be considered only if the compound is known to be thermally stable and the impurities have significantly different boiling points.

Q4: I am seeing multiple spots on my Thin-Layer Chromatography (TLC) plate. What do they likely represent?

A4: A typical TLC of a crude reaction mixture might show:

  • High Rf spots: Non-polar impurities, such as the dehydration byproduct (alkene) or residual non-polar starting materials.

  • Mid Rf spot: Your target product, the hydroxyl group making it significantly more polar than the alkene.

  • Low Rf spot: The corresponding ketone precursor (if the synthesis was a reduction), which is generally more polar than the alcohol product on silica gel.

  • Baseline (Rf ≈ 0): Highly polar impurities, starting materials (like diethyl malonate), or inorganic salts.

Q5: Is the compound stable to the silica gel used in chromatography?

A5: The hydroxyl group in your compound makes it susceptible to elimination (dehydration) on acidic surfaces. Standard silica gel is slightly acidic and can catalyze this side reaction. If you observe streaking on your TLC or loss of product during chromatography, consider neutralizing the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine), followed by flushing with the pure eluent before loading your sample.

Q6: How should I store the purified product?

A6: Store the purified diethyl 3-hydroxycyclopentane-1,1-dicarboxylate in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (refrigerator at 0-4 °C is ideal). This minimizes degradation from atmospheric moisture and potential slow decomposition.

Troubleshooting Guides

Issue 1: Low Purity or Yield After Aqueous Workup
Possible Cause Explanation & Solution
Inefficient Extraction The hydroxyl and ester groups impart some water solubility. A single extraction with an organic solvent may be insufficient. Solution: Perform multiple extractions (e.g., 3-4 times) with a suitable solvent like ethyl acetate or dichloromethane. Combine the organic layers to maximize recovery.[7]
Emulsion Formation Vigorous shaking during extraction can lead to stable emulsions, trapping the product. Solution: Gently invert the separatory funnel instead of shaking vigorously. To break an existing emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently.
Residual Acidic/Basic Impurities Catalysts or acidic/basic byproducts can contaminate the product. Solution: Perform a sequential wash of the combined organic extracts. First, wash with a mild acid (e.g., 1 M HCl) to remove basic impurities, followed by a wash with saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine to remove residual water and break emulsions.[4] Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.[8]
Issue 2: Problems During Column Chromatography
Possible Cause Explanation & Solution
Poor Separation (Overlapping Spots) The polarity of the chosen eluent (mobile phase) is not optimal for separating the components. Solution: Optimize the eluent system using TLC first. A good target is to have the product Rf value between 0.25 and 0.35. Start with a low-polarity mixture and gradually increase it. A gradient elution often provides the best results.[5] See the protocol below for a recommended solvent system.
Product Streaking on TLC/Column The compound may be interacting too strongly with the acidic sites on the silica gel, or the column may be overloaded. Solution: 1. Deactivate Silica: Add ~1% triethylamine to your eluent system to neutralize the silica gel. 2. Reduce Load: Ensure the amount of crude material is no more than 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g silica column).
Product Decomposition The compound is degrading on the column, often indicated by the appearance of a new, less polar spot (dehydration product) in later fractions. Solution: Use deactivated silica gel as described above. Additionally, run the column as quickly as possible (flash chromatography) to minimize the residence time of the compound on the stationary phase.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is the recommended method for obtaining high-purity diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.

1. Preparation of the Eluent and TLC Analysis:

  • Prepare a mobile phase of Hexanes and Ethyl Acetate.
  • Using TLC, find a solvent ratio that gives your product an Rf of ~0.3. A good starting point is 3:1 Hexanes:Ethyl Acetate .
  • The ketone precursor (if present) will likely have a lower Rf (~0.2), and the dehydration byproduct will have a higher Rf (~0.5).

2. Column Packing:

  • Select a column of appropriate size for your sample amount.
  • Prepare a slurry of silica gel (Geduran silica gel 60 is a standard choice) in the initial, low-polarity eluent (e.g., 4:1 Hexanes:EtOAc).[9]
  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.
  • Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with a lower polarity solvent (e.g., 4:1 Hexanes:EtOAc) to remove non-polar impurities.
  • Gradually increase the polarity of the eluent (e.g., to 3:1, then 2:1 Hexanes:EtOAc). This "gradient elution" will provide superior separation.
  • Collect fractions in test tubes and monitor the elution progress by TLC.

5. Product Isolation:

  • Analyze the collected fractions by TLC.
  • Combine the fractions that contain only the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.
Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Gradient: Hexanes / Ethyl Acetate (start at 4:1, increase to 2:1)
Visualization (TLC) Potassium Permanganate (KMnO₄) stain or p-Anisaldehyde stain

Visualizations

General Purification Workflow

This diagram illustrates the logical flow from a crude reaction mixture to the final, purified product.

crude Crude Reaction Mixture workup Aqueous Workup (Acid/Base/Brine Wash) crude->workup extract Organic Extract (Dried & Concentrated) workup->extract chromatography Flash Column Chromatography extract->chromatography analysis TLC Analysis of Fractions chromatography->analysis pure Pure Product analysis->pure Combine Pure Fractions

Caption: Purification workflow for diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.

Troubleshooting: Low Purity After Chromatography

This decision tree helps diagnose issues if the product is still impure after column chromatography.

start Impure Product Post-Column q1 Are spots overlapping on TLC? start->q1 q2 Is there a new, less polar spot? q1->q2 No sol_gradient Solution: Use a shallower gradient or a different solvent system. q1->sol_gradient Yes sol_deactivate Solution: Product is decomposing. Use deactivated silica (add 1% Et3N to eluent). q2->sol_deactivate Yes sol_recolumn Solution: Fractions were mixed incorrectly. Re-column with careful TLC analysis. q2->sol_recolumn No

Caption: Decision tree for troubleshooting impure chromatography fractions.

References

  • Baran, P. S. (2005). Cyclopentane Synthesis. Baran Lab, The Scripps Research Institute. Available at: [Link]

  • Scribd. Cyclopentane Synthesis. Available at: [Link]

  • Beaudry, C. M. (n.d.). Synthesis of natural products containing fully functionalized cyclopentanes. Beaudry Research Group, Oregon State University. Available at: [Link]

  • Organic Chemistry Portal. Cyclopentane synthesis. Available at: [Link]

  • PrepChem.com. (2023). Synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate. Available at: [Link]

  • Miller, A. L., II, & Bowden, N. B. (2007). Supplementary Data: Room Temperature Ionic Liquids: New Solvents for Schrock's Catalyst and Removal Using Polydimethylsiloxane Membranes. The Royal Society of Chemistry. Available at: [Link]

  • Crouse, D. J., & Wheeler, D. M. S. (1979). Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses, 59, 85. Available at: [Link]

  • Wender, P. A., & Ihle, N. C. (1986). Nickel-Catalyzed Intramolecular [4 + 4] Cycloadditions: A New Method for the Synthesis of Polycycles Containing Eight-Membered Rings. Organic Syntheses, 64, 1. Available at: [Link]

  • Paquette, L. A., & Belmont, D. T. (1985). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 63, 157. Available at: [Link]

  • Jung, M. E., & McCombs, C. A. (1976). 2-TRIMETHYLSILYLOXY-1,3-BUTADIENE AS A REACTIVE DIENE: DIETHYL trans-4-TRIMETHYLSILYLOXY-4-CYCLOHEXENE-1,2-DICARBOXYLATE. Organic Syntheses, 55, 128. Available at: [Link]

  • Boeckman, R. K., Jr. (1995). Ethyl 3-oxo-4-pentenoate. Organic Syntheses, 72, 69. Available at: [Link]

  • Jones, E. R. H., & Thorpe, J. F. (1926). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 6, 26. Available at: [Link]

  • Danishefsky, S., & Cain, P. (1975). trans-1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses, 55, 14. Available at: [Link]

Sources

Technical Support Center: Synthesis of Dietal 3-hydroxycyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development engaged in the synthesis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate. It addresses common challenges and side reactions encountered during this two-step synthesis, which involves a Dieckmann condensation followed by a ketone reduction. The information is presented in a question-and-answer format to directly tackle specific experimental issues.

I. Troubleshooting Guide

This section is designed to help you diagnose and resolve problems that may arise during the synthesis.

Part 1: Dieckmann Condensation for Diethyl 3-oxocyclopentane-1,1-dicarboxylate

The initial step in the synthesis is the intramolecular cyclization of a suitable acyclic diester, typically diethyl adipate, via a Dieckmann condensation to form the β-keto ester, diethyl 3-oxocyclopentane-1,1-dicarboxylate.[1][2]

Question 1: My Dieckmann condensation is resulting in a low yield of the desired cyclic β-keto ester. What are the likely causes and how can I improve it?

Answer:

Low yields in a Dieckmann condensation can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The Dieckmann condensation is an equilibrium process.[3] To drive the reaction towards the product, a stoichiometric amount of a strong base is crucial. The base deprotonates the α-carbon of the ester to form an enolate, which then undergoes intramolecular cyclization.[4][5] The resulting β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base, shifting the equilibrium to the product side.[1]

    • Solution: Ensure you are using at least one full equivalent of a strong base like sodium ethoxide or potassium tert-butoxide. Using a catalytic amount of base will result in a poor yield.

  • Presence of Water: The presence of water is highly detrimental to the reaction. Water will react with the strong base and the enolate intermediate, quenching the reaction.[6]

    • Solution: All glassware must be thoroughly dried, and anhydrous solvents should be used. Commercial bases like sodium ethoxide can be partially hydrolyzed and may need to be handled under an inert atmosphere.[6] It is best practice to use freshly prepared sodium ethoxide or commercially available anhydrous grades.

  • Side Reactions: The primary side reaction to consider is intermolecular Claisen condensation, where two different diester molecules react with each other instead of intramolecularly. This is more prevalent when attempting to form larger, less stable rings.[1]

    • Solution: For the formation of a five-membered ring as in this synthesis, intramolecular cyclization is generally favored. However, maintaining a relatively dilute solution can help minimize intermolecular reactions.

  • Reverse Reaction (Cleavage): If the β-keto ester product does not have an enolizable proton between the two carbonyl groups, the final deprotonation step that drives the reaction forward cannot occur, and the reverse reaction can dominate.[3] This is not an issue for the target molecule but is a key mechanistic point to remember for other Dieckmann condensations.

Question 2: I am observing significant amounts of unreacted starting material (diethyl adipate) even after a prolonged reaction time. What could be the issue?

Answer:

Recovering a large amount of starting material points towards issues with the reaction initiation or progression.

  • Insufficiently Strong Base: The pKa of the α-proton of an ester is around 25. A base that is not strong enough will not be able to generate a sufficient concentration of the enolate to drive the reaction.

    • Solution: Sodium ethoxide (pKa of ethanol is ~16) is a standard and effective base. If you are using a weaker base, switch to a stronger one like sodium hydride (NaH) or lithium diisopropylamide (LDA).

  • Poor Quality of Reagents: The purity and reactivity of your starting materials and base are critical.

    • Solution: Use freshly distilled diethyl adipate. Ensure your base is of high purity and has been stored correctly to prevent decomposition or hydration. As mentioned, commercial alkoxides can be of variable quality.[6]

Question 3: My reaction mixture turned dark, and upon workup, I isolated a complex mixture of products. What are the potential side reactions?

Answer:

A dark reaction mixture and multiple products suggest the occurrence of side reactions, which can include:

  • Hydrolysis: If there is residual water, the strong base can promote the saponification (hydrolysis) of the ester groups in both the starting material and the product, leading to carboxylate salts. Upon acidic workup, these will be converted to carboxylic acids, complicating the purification.[6]

    • Solution: Strict adherence to anhydrous conditions is paramount.

  • Thorpe-Ziegler Reaction: If the reaction conditions are too harsh (e.g., very high temperatures), the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, can sometimes be a competing pathway, although this is less common for diesters.

Below is a workflow diagram to troubleshoot the Dieckmann condensation step:

Troubleshooting workflow for the Dieckmann condensation.
Part 2: Reduction of Diethyl 3-oxocyclopentane-1,1-dicarboxylate

The second step is the reduction of the ketone functionality in the β-keto ester to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).[7]

Question 4: The reduction of my β-keto ester with sodium borohydride is giving me a mixture of the desired alcohol and a diol. How can I prevent the over-reduction?

Answer:

The formation of a diol indicates that one or both of the ester groups are also being reduced. While sodium borohydride is generally selective for aldehydes and ketones over esters, this selectivity is not absolute.[7]

  • Excess Sodium Borohydride: Using a large excess of NaBH₄ can lead to the reduction of the less reactive ester groups.

    • Solution: Carefully control the stoichiometry of the NaBH₄. Use a slight excess (e.g., 1.1-1.5 equivalents) to ensure complete reduction of the ketone without significant ester reduction. It is advisable to add the NaBH₄ portion-wise and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Temperature: Higher temperatures can increase the rate of ester reduction.

    • Solution: Perform the reduction at a low temperature, typically 0 °C or even lower (-20 °C), to enhance the selectivity for the more reactive ketone.

  • Activation of Borohydride: Certain additives or solvents can enhance the reducing power of NaBH₄, leading to ester reduction. For instance, the presence of Lewis acids or performing the reaction in certain solvent mixtures can increase the rate of ester reduction.[8]

    • Solution: For this specific reduction, a simple protic solvent system like methanol or ethanol at low temperature is usually sufficient and avoids the need for activating agents that could reduce selectivity.

Question 5: My reduction reaction is very slow or incomplete. What can I do to improve the conversion?

Answer:

A sluggish or incomplete reduction can be due to several factors:

  • Poor Quality of Sodium Borohydride: NaBH₄ can decompose over time, especially if not stored in a dry environment.

    • Solution: Use a fresh bottle of NaBH₄ or one that has been properly stored.

  • Insufficient Amount of Reducing Agent: If you are too cautious with the stoichiometry, the reaction may not go to completion.

    • Solution: As mentioned, a slight excess is generally required. If the reaction stalls, you can add another small portion of NaBH₄ and continue to monitor by TLC.

  • Solvent Choice: The choice of solvent can influence the reaction rate.

    • Solution: Protic solvents like methanol or ethanol are generally good choices for NaBH₄ reductions as they can protonate the intermediate alkoxide.

Question 6: How can I purify the final product, diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, from the reaction mixture?

Answer:

Purification typically involves a standard aqueous workup followed by chromatography.

  • Quenching: After the reaction is complete (as determined by TLC), the excess NaBH₄ is carefully quenched by the slow addition of an acid, such as dilute HCl, at a low temperature. This will also neutralize the reaction mixture. Be aware that this will generate hydrogen gas.[9]

  • Extraction: The product is then extracted from the aqueous layer into an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.

  • Purification: The crude product is then purified by column chromatography on silica gel. A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes, is typically used to separate the desired product from any unreacted starting material and side products like the diol.

The following table summarizes the key reaction parameters for both steps:

ParameterDieckmann CondensationKetone Reduction
Starting Material Diethyl adipateDiethyl 3-oxocyclopentane-1,1-dicarboxylate
Key Reagent Sodium ethoxide (≥ 1 eq.)Sodium borohydride (~1.1-1.5 eq.)
Solvent Anhydrous ethanol or tolueneMethanol or ethanol
Temperature Reflux0 °C to room temperature
Key Side Reactions Intermolecular condensation, hydrolysisOver-reduction to diol
Workup Acidic quench, extractionAcidic quench, extraction
Purification Distillation or chromatographyColumn chromatography

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Dieckmann condensation?

A1: The Dieckmann condensation is an intramolecular Claisen condensation.[2] The mechanism involves the following steps:

  • Deprotonation of an α-carbon of the diester by a strong base (e.g., sodium ethoxide) to form an enolate.

  • The enolate attacks the carbonyl carbon of the other ester group in the same molecule in a nucleophilic acyl substitution reaction.

  • An alkoxide leaving group is eliminated, forming a cyclic β-keto ester.

  • The acidic proton between the two carbonyls of the product is deprotonated by the base, which drives the reaction to completion.

  • An acidic workup reprotonates the enolate to give the final product.[4][5]

Dieckmann_Mechanism A Diethyl Adipate B Enolate Formation (+ NaOEt) A->B - EtOH C Intramolecular Nucleophilic Attack B->C D Tetrahedral Intermediate C->D E Elimination of Ethoxide D->E - NaOEt F Cyclic β-Keto Ester Enolate (Deprotonated) E->F G Acidic Workup (H3O+) F->G H Diethyl 3-oxocyclopentane- 1,1-dicarboxylate G->H

Simplified mechanism of the Dieckmann condensation.

Q2: Can I use a different reducing agent instead of sodium borohydride?

A2: Yes, other reducing agents can be used. Lithium aluminium hydride (LiAlH₄) is a much stronger reducing agent and will readily reduce both the ketone and the ester groups to alcohols, so it is not suitable if you want to selectively reduce the ketone.[10] Milder, more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) could also be employed, but NaBH₄ is generally the most common and cost-effective choice for this transformation.

Q3: How can I monitor the progress of my reactions?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the Dieckmann condensation and the reduction step. For the Dieckmann condensation, you will see the disappearance of the starting diester spot and the appearance of the more polar β-keto ester product spot. For the reduction, the β-keto ester spot will be replaced by the even more polar alcohol product spot. Staining with potassium permanganate can be helpful for visualizing the alcohol product.

Q4: What are the expected spectroscopic signatures for the product?

A4: For diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, you would expect to see the following in its spectra:

  • ¹H NMR: Signals for the ethyl ester groups (a quartet and a triplet), signals for the cyclopentane ring protons, and a broad singlet for the hydroxyl proton which is exchangeable with D₂O.

  • ¹³C NMR: Signals for the carbonyl carbons of the ester groups, the carbon bearing the hydroxyl group, and the other carbons of the cyclopentane ring and the ethyl groups.

  • IR Spectroscopy: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong absorption around 1730 cm⁻¹ for the C=O stretch of the ester groups.

III. Experimental Protocols

Protocol 1: Synthesis of Diethyl 3-oxocyclopentane-1,1-dicarboxylate

This protocol is a general guideline and may require optimization.

  • Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: In the flask, place anhydrous ethanol. Add sodium metal in small pieces to generate sodium ethoxide in situ. Alternatively, use commercially available anhydrous sodium ethoxide.

  • Reaction: To the sodium ethoxide solution, add diethyl adipate dropwise at a rate that maintains a gentle reflux.

  • Reflux: After the addition is complete, heat the mixture at reflux for several hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. Carefully add dilute hydrochloric acid until the solution is acidic.

  • Extraction: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl 3-oxocyclopentane-1,1-dicarboxylate in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride in small portions, maintaining the temperature at 0 °C. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

IV. References

  • Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (n.d.). Mastering β-Keto Esters. Chemical Reviews. Retrieved from [Link]

  • Bhogadhi, Y. N. D., & Zercher, C. K. (n.d.). Formation of γ-Keto Esters from β-Keto Esters: Methyl 5,5-dimethyl-4-oxohexanoate. Organic Syntheses. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • de Souza, M. V. N. (2006). NaBH4 Reduction of Esters. Lamentations on Chemistry. Retrieved from [Link]

  • Fiveable. (n.d.). Cyclic β-Ketoester Definition. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic β-keto esters: Synthesis and reactions. Retrieved from [Link]

  • ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]

  • ResearchGate. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

Sources

Optimizing reaction conditions for the synthesis of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the critical reasoning behind each step, ensuring a deeper understanding and more reliable results.

The synthesis of this target molecule is typically approached in a two-part process. First, the formation of the cyclopentanone ring via an intramolecular Dieckmann condensation, followed by the selective reduction of the resulting ketone. This guide is structured to address each of these critical stages.

Overall Synthetic Workflow

The pathway involves the formation of a β-keto ester, diethyl 3-oxocyclopentane-1,1-dicarboxylate, which is then reduced to the target alcohol.

Synthetic Workflow cluster_0 Part 1: Ring Formation cluster_1 Part 2: Reduction Precursor Diethyl 2-(2-ethoxycarbonylethyl)malonate Keto_Ester Diethyl 3-oxocyclopentane- 1,1-dicarboxylate Precursor->Keto_Ester Dieckmann Condensation (NaOEt, EtOH) Final_Product 3-hydroxycyclopentane- 1,1-dicarboxylic acid diethyl ester Keto_Ester->Final_Product Ketone Reduction (NaBH4, EtOH) Reduction Mechanism Keto_Ester Keto-Ester (R₂C=O) Hydride_Attack Nucleophilic attack by H⁻ Keto_Ester->Hydride_Attack from NaBH₄ Alkoxide_Intermediate Alkoxide Intermediate (R₂CH-O⁻) Hydride_Attack->Alkoxide_Intermediate Protonation Protonation (Workup) Alkoxide_Intermediate->Protonation from solvent (EtOH) or acidic workup Final_Product Target Alcohol (R₂CH-OH) Protonation->Final_Product

Removal of impurities from 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

Introduction: Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex molecular scaffolds.[] The purity of this compound is paramount, as even minor impurities can lead to significant side reactions, reduced yields, and complications in subsequent synthetic steps. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers identify and remove common impurities encountered during its synthesis and purification.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues observed during the purification of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, providing both diagnostic advice and corrective actions based on established chemical principles.

Q1: My NMR spectrum shows peaks in the olefinic region (δ 5.5-7.0 ppm). What is this impurity and how can I remove it?

A: The presence of signals in the olefinic region strongly suggests the formation of diethyl cyclopent-2-ene-1,1-dicarboxylate , an elimination byproduct. This occurs when the β-hydroxy group is lost as water.

  • Causality: This elimination is often catalyzed by acidic residues from the workup (e.g., incomplete neutralization of an acid quench) or by excessive heat, particularly during distillation. β-hydroxy esters are notoriously susceptible to dehydration.

  • Troubleshooting & Prevention:

    • Neutral Workup: Ensure the aqueous workup is thorough. After an acidic quench, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a brine wash to remove residual water and salts.[2][3]

    • Avoid High Temperatures: If you are using distillation for purification, employ high-vacuum (<1 mmHg) to lower the boiling point and minimize thermal stress on the molecule. A short-path distillation apparatus is recommended.

  • Removal: The elimination byproduct is less polar than your desired hydroxyl compound. Flash column chromatography is highly effective for separation. The byproduct will elute earlier than the target molecule. (See Protocol 2 for details).

Q2: My product is a persistent oil, but literature suggests it can be a solid or a high-boiling oil. Why won't it solidify?

A: Failure to solidify, or "oiling out," is a classic sign of impurities that disrupt the crystal lattice and depress the melting point.

  • Causality: The most common culprits are:

    • Residual Solvents: Ethanol, toluene, or other solvents used in the synthesis or workup.

    • Unreacted Starting Material: The likely precursor, diethyl adipate, is a liquid that can prevent crystallization.[4][5]

    • Side-Products: The aforementioned elimination product or other condensation byproducts.

  • Troubleshooting & Diagnosis:

    • ¹H NMR Analysis: Check for characteristic signals of common solvents (e.g., quartet at ~3.6 ppm and triplet at ~1.2 ppm for ethanol). Unreacted diethyl adipate will show distinct triplet and quartet patterns different from your product.

    • High Vacuum Drying: Dry the sample under high vacuum for several hours at a moderate temperature (e.g., 40-50 °C) to remove volatile solvents.

  • Removal: If impurities other than solvents are present, purification via flash column chromatography or vacuum distillation is necessary before attempting recrystallization.

Q3: I observe a very broad peak in my ¹H NMR that disappears upon a D₂O shake. Is this just my alcohol peak, or something else?

A: While the hydroxyl (-OH) proton is expected to be a broad singlet that exchanges with D₂O, a particularly broad or integrating to more than one proton could indicate the presence of an acidic impurity, most likely a partially hydrolyzed ester .

  • Causality: One of the two ethyl ester groups can be hydrolyzed to a carboxylic acid, especially if a strong base like NaOH or KOH was used in the synthesis instead of an alkoxide base, or if the reaction was quenched with aqueous acid and not properly neutralized.[6][7][8] This creates 3-hydroxy-1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid.

  • Troubleshooting & Removal:

    • Aqueous Base Wash: The most effective way to remove this acidic impurity is to dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate, dichloromethane) and wash it with a mild aqueous base like saturated NaHCO₃ solution.[9] The acidic impurity will be deprotonated and extracted into the aqueous layer as its sodium salt.

    • Confirmation: The impurity can be confirmed by acidifying the bicarbonate wash and extracting it back into an organic solvent to obtain its NMR spectrum.

Q4: My yield is significantly lower after flash column chromatography. What is causing product loss?

A: Product loss on silica gel can occur for several reasons, primarily related to the polarity of the compound and the activity of the stationary phase.

  • Causality:

    • Irreversible Adsorption: The hydroxyl group can form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or significant tailing of the product spot on TLC.

    • Decomposition on Silica: Silica gel is slightly acidic and can catalyze the elimination reaction described in Q1, especially if the column runs slowly.

  • Troubleshooting & Optimization:

    • Deactivate the Silica: For sensitive compounds, you can pre-treat the silica gel. This can be done by flushing the packed column with your starting eluent containing 1% triethylamine (NEt₃) to neutralize the acidic sites.

    • Optimize Eluent System: Use a solvent system that provides a retention factor (Rƒ) of ~0.3-0.4 on TLC for your product. This ensures a reasonable elution time, minimizing contact with the stationary phase. A common eluent system is a gradient of ethyl acetate in hexanes.

    • Efficient Chromatography: Pack the column properly to avoid channeling and ensure rapid and efficient separation. Do not overload the column; a typical loading is 1 g of crude product per 25-50 g of silica.

Purification Workflow & Impurity Analysis

The following diagrams illustrate the general purification workflow and the origin of common impurities.

PurificationWorkflow crude Crude Product (Post-Synthesis) workup Aqueous Workup (Acid/Base Wash) crude->workup drying Drying (Na₂SO₄ or MgSO₄) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification Step solvent_removal->purification chromatography Flash Column Chromatography purification->chromatography High Polarity / Thermal Sensitivity distillation Vacuum Distillation purification->distillation Lower Polarity / Apolar Impurities analysis Purity Analysis (NMR, HPLC, GC-MS) chromatography->analysis distillation->analysis pure_product Pure Product analysis->pure_product

Caption: General purification workflow for diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.

ImpurityOrigins cluster_synthesis Synthesis-Related Impurities cluster_degradation Workup/Purification-Related Impurities target Target Molecule (3-Hydroxycyclopentane-1,1-dicarboxylate) elimination Elimination Product (Alkene) target->elimination Dehydration (Acid/Heat) hydrolysis Hydrolysis Product (Carboxylic Acid) target->hydrolysis Ester Hydrolysis (H₂O, Acid/Base) start_mat Unreacted Starting Material (e.g., Diethyl Adipate) start_mat->target Incomplete Dieckmann Condensation intermol Intermolecular Condensation Product intermol->target Competing Claisen Condensation

Caption: Relationship between the target molecule and its common impurities.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove water-soluble reagents, acidic/basic impurities, and salts.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with a 3-5 fold excess of an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Acid Wash (Optional): If the reaction was basic, wash the organic layer with 1M HCl or saturated NH₄Cl solution to neutralize excess base.

  • Bicarbonate Wash: Wash the organic layer with saturated NaHCO₃ solution. If acidic impurities are present, CO₂ evolution (bubbling) will be observed. Continue washing until effervescence ceases.

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) solution. This helps to break emulsions and removes the bulk of the dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, washed product.

Protocol 2: Flash Column Chromatography

This is the most reliable method for separating the target compound from both more and less polar impurities.

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent and spot it on a silica gel TLC plate. Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rƒ value of ~0.3-0.4.

  • Column Packing:

    • Select a column of appropriate size (e.g., for 1-2 g of crude material, a 40-50 mm diameter column is suitable).

    • Prepare a slurry of silica gel (e.g., 50-100 g) in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or dichloromethane.

    • Alternatively, for better resolution, perform "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis.

    • Collect fractions (e.g., 10-20 mL each) and monitor them by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your product.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by Analytical Methods

Final purity should always be confirmed using spectroscopic and chromatographic methods.

MethodInformation ProvidedCommon Observations for Impurities
¹H NMR Structural confirmation and quantification of impurities with distinct protons.- Alkene: Peaks at δ 5.5-7.0 ppm.- Solvent: Characteristic peaks (e.g., EtOH, EtOAc).- Diethyl Adipate: Simpler multiplets compared to the cyclic product.- Carboxylic Acid: Very broad peak > δ 10 ppm.
GC-MS Assessment of volatility and mass-to-charge ratio. Excellent for detecting volatile impurities.Can separate the target compound from the more volatile elimination product and unreacted starting material, providing mass confirmation for each.[10]
HPLC High-resolution separation based on polarity. Ideal for quantifying purity.A pure sample will show a single major peak. Impurities will appear as separate, often smaller, peaks with different retention times.

References

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Biodiesel Education. (2017, May 18). Lab 5 (Updated)-Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US5107016A - Process for the preparation of β-hydroxybutyric acid esters.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]

  • PennState College of Earth and Mineral Sciences. (n.d.). 8.2 The Reaction of Biodiesel: Transesterification. EGEE 439: Alternative Fuels from Biomass Sources. Retrieved from [Link]

  • Encinar, J. M., Gonzalez, J. F., & Rodriguez-Reinares, A. (2007). Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Transesterification reaction of a triacylglycerol with an alcohol, for example, methanol or ethanol, as acyl acceptor (alcoholysis). Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Scribd. (n.d.). Bednarz2009 (Diethyl Malonate With Aldehyde). Retrieved from [Link]

  • Ramesh, P., Shalini, B., & Fadnavis, N. W. (2013). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Publishing. Retrieved from [Link]

  • Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Google Patents. (n.d.). ES2055022T3 - PROCEDURE FOR THE PREPARATION OF ESTERS OF BETA-HYDROXYBUTRIC ACID.
  • Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]

  • Who we serve. (2014, October 29). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. Retrieved from [Link]

  • Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. PMC. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). The determination of diethyl phthalate in cosmetic preparations. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]

  • ChemRxiv. (n.d.). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - PubMed Central. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diethyl Adipate. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethyl adipate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl adipate. Retrieved from [Link]

  • AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • American Elements. (n.d.). Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Preparation of ester derivatives of fatty acids for chromatographic analysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 19. Retrieved from [Link]

  • ChemSynthesis. (n.d.). diethyl 3-methyl-3-cyclopentene-1,1-dicarboxylate. Retrieved from [Link]

Sources

Technical Support Center: Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for diethyl 3-hydroxycyclopentane-1,1-dicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find essential information on the stability and storage of this compound, presented in a clear question-and-answer format to address potential issues encountered during your experiments.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the handling and use of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, providing insights into their causes and practical solutions.

Issue 1: Unexpected Impurities Detected in a Freshly Opened Bottle

Question: I have just opened a new bottle of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate and my initial analysis (e.g., by NMR or LC-MS) shows the presence of unexpected peaks. What could be the cause?

Answer:

The presence of impurities in a newly opened container can be alarming. Several factors, even during shipping and short-term storage, can contribute to this. The primary suspects are hydrolysis and transesterification.

  • Causality: Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate possesses two ester functional groups and a secondary alcohol. The ester groups are susceptible to hydrolysis if exposed to moisture, which can be introduced through improper sealing or storage in a humid environment. This reaction would yield the corresponding carboxylic acid and ethanol. Additionally, the presence of acidic or basic contaminants can catalyze this degradation. Transesterification is another possibility if the compound comes into contact with other alcohols.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the bottle was stored according to the manufacturer's recommendations upon receipt. This typically involves a cool, dry, and dark place.

    • Inert Atmosphere: For long-term stability, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.[1]

    • Quality Control (QC) Check: Perform a QC check on a small, representative sample. A proton NMR spectrum should clearly show the characteristic peaks for the ethyl groups and the cyclopentane ring protons. Any significant deviation or the appearance of new signals may indicate degradation.

    • Contact Supplier: If significant impurities are detected in a sealed, newly purchased product, contact the supplier's technical service with your analytical data.

Issue 2: Gradual Decrease in Purity Over Time in an Opened Bottle

Question: My stock of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, which has been opened and used multiple times, is showing a gradual decrease in purity. What is happening and how can I prevent it?

Answer:

A gradual decline in purity of an opened stock is a common issue, primarily driven by repeated exposure to the ambient environment.

  • Causality: Each time the container is opened, the contents are exposed to atmospheric moisture and oxygen. The ester groups are susceptible to hydrolysis, and the secondary alcohol can be slowly oxidized, especially if exposed to light or in the presence of trace metal impurities that can act as catalysts.

  • Preventative Measures:

    • Aliquotting: The most effective strategy is to aliquot the compound into smaller, single-use vials upon first opening the main container. This minimizes the number of times the bulk material is exposed to the atmosphere.

    • Inert Gas Blanket: Before sealing the main container and each aliquot, flush the headspace with a dry, inert gas like argon or nitrogen.

    • Proper Sealing: Ensure that the container cap is tightly sealed after each use. For vials, use caps with high-quality septa.

    • Desiccation: Store the main container and aliquots in a desiccator to provide an additional layer of protection against moisture.

Issue 3: Inconsistent Reaction Yields or Byproduct Formation

Question: I am using diethyl 3-hydroxycyclopentane-1,1-dicarboxylate in a multi-step synthesis and have been observing inconsistent yields and the formation of unexpected byproducts. Could the stability of this starting material be the culprit?

Answer:

Absolutely. The purity and integrity of your starting materials are paramount for reproducible synthetic outcomes.

  • Causality: If the diethyl 3-hydroxycyclopentane-1,1-dicarboxylate has started to degrade, you are introducing impurities into your reaction. For instance, the presence of the hydrolyzed diacid could interfere with reactions sensitive to acidic conditions or act as an unwanted nucleophile. Oxidized byproducts could lead to a host of other side reactions. The β-hydroxy ester functionality itself can be sensitive; for instance, under certain conditions, it could undergo elimination to form an unsaturated diester.

  • Troubleshooting and Validation Protocol:

    • Purity Assessment Before Use: Always assess the purity of the starting material before each reaction, especially if it's from a previously opened bottle. A quick TLC or a proton NMR can be very informative.

    • Repurification: If impurities are detected, consider repurifying the material, for example, by column chromatography.

    • Reaction Condition Compatibility: Be mindful of your reaction conditions. Strong acids or bases can promote hydrolysis or other side reactions of the ester and alcohol groups. The use of hindered bases or milder reaction conditions may be necessary.

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal long-term storage conditions for diethyl 3-hydroxycyclopentane-1,1-dicarboxylate?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), at a refrigerated temperature (2-8 °C).[2] It should also be protected from light. Storing in a desiccator will further protect it from moisture.[1]

Q2: Is diethyl 3-hydroxycyclopentane-1,1-dicarboxylate sensitive to air or moisture?

A2: Yes, it is sensitive to both. The ester groups are susceptible to hydrolysis in the presence of moisture, and the secondary alcohol can be oxidized upon prolonged exposure to air.[1] Therefore, minimizing exposure to the atmosphere is critical.

Q3: What type of container is best for storing this compound?

A3: A glass bottle with a tight-fitting cap, preferably with a PTFE liner, is ideal. For smaller quantities, amber glass vials with screw caps containing a chemically resistant septum are recommended. Polyethylene or polypropylene containers can also be suitable.[3]

Stability and Degradation

Q4: What are the likely degradation products of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate?

A4: The primary degradation pathways are hydrolysis of the ester groups and oxidation of the secondary alcohol.

  • Hydrolysis: This will result in the formation of the mono-ester mono-acid and ultimately the diacid (3-hydroxycyclopentane-1,1-dicarboxylic acid), along with ethanol.

  • Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone (diethyl 3-oxocyclopentane-1,1-dicarboxylate).

  • Elimination: Under certain conditions (e.g., heating with acid or base), dehydration of the β-hydroxy ester can occur, leading to the formation of diethyl cyclopent-2-ene-1,1-dicarboxylate.

Below is a diagram illustrating potential degradation pathways.

G A Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate B Hydrolysis (Moisture, Acid/Base) A->B E Oxidation (Air, Oxidizing Agents) A->E G Elimination (Heat, Acid/Base) A->G C 3-Hydroxy-1-carboxy- 1-carbethoxycyclopentane B->C D 3-Hydroxycyclopentane- 1,1-dicarboxylic acid C->D Further Hydrolysis F Diethyl 3-oxocyclopentane- 1,1-dicarboxylate E->F H Diethyl cyclopent-2-ene- 1,1-dicarboxylate G->H

Caption: Potential Degradation Pathways

Q5: How can I monitor the purity of my sample over time?

A5: Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for identifying the parent compound and any potential degradation products. Changes in the integration of characteristic peaks or the appearance of new signals are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for detecting and quantifying impurities.

  • Gas Chromatography (GC): GC can also be used, particularly for assessing the presence of volatile impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity.

Safety

Q6: Are there any specific safety precautions I should take when handling this compound?

A6: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves.[4] Handle the compound in a well-ventilated area or a chemical fume hood.[1][3] Avoid inhalation of vapors and contact with skin and eyes.[3][4]

III. Experimental Protocols

Protocol 1: Aliquotting and Inert Gas Blanketing

This protocol describes the best practice for storing a new bottle of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate to ensure long-term stability.

Materials:

  • New bottle of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

  • Appropriate number of small, dry, amber glass vials with PTFE-lined caps

  • Pipettes or a syringe with a needle

  • Source of dry inert gas (argon or nitrogen) with a regulator and tubing

  • Parafilm or other sealing film

Procedure:

  • Work in a well-ventilated fume hood.

  • Carefully open the new bottle of the compound.

  • Using a clean, dry pipette or syringe, dispense the desired aliquot volume into each vial.

  • Take the tubing from the inert gas source and gently flush the headspace of each vial for a few seconds.

  • Immediately and tightly cap each vial.

  • Flush the headspace of the main bottle with the inert gas before tightly sealing it.

  • Wrap the caps of the main bottle and all vials with Parafilm for an extra seal.

  • Label all containers clearly with the compound name, date, and concentration (if applicable).

  • Store all containers at the recommended temperature (2-8 °C) in a desiccator.

Caption: Aliquotting and Storage Workflow

IV. Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8 °CReduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation and hydrolysis by excluding air and moisture.[1]
Light Exposure Store in the dark (amber vials)Prevents potential light-induced degradation.
Container Tightly sealed glass or appropriate polymerPrevents contamination and exposure to the atmosphere.[2][3]

V. References

  • PubChem. Diethyl Malonate | C7H12O4 | CID 7761. [Link]

  • ChemRxiv. Enantiodivergent Biosynthesis of β-Hydroxy esters by Self- Sufficient Heterogeneous Biocatalysts in Continuous Flow. [Link]

Sources

Technical Support Center: Synthesis of 3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. We will delve into the underlying mechanisms to provide not just solutions, but a deeper understanding of the reaction dynamics.

The synthesis of this valuable cyclopentane derivative is typically achieved via an intramolecular aldol reaction of a linear dicarbonyl precursor. The success of this synthesis hinges on precise control over the cyclization step to favor the desired aldol addition product and prevent competing side reactions.

Part 1: Synthesis Overview & Core Logic

The overall strategy involves two key stages: first, the synthesis of a suitable 1,5-dicarbonyl precursor, and second, its base-catalyzed intramolecular cyclization. A common and effective precursor is a 2-substituted diethyl malonate, such as diethyl 2-(3-oxobutyl)malonate.

SynthesisWorkflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intramolecular Aldol Cyclization A Diethyl Malonate + Base B Enolate Intermediate A->B Deprotonation D Diethyl 2-(3-oxobutyl)malonate (1,5-Dicarbonyl Precursor) B->D SN2 Alkylation C 3-Chloro-2-butanone (Alkylating Agent) C->D E Base-catalyzed Enolate Formation D->E Base F Intramolecular Nucleophilic Attack E->F 5-exo-trig G Protonation (Workup) F->G H 3-Hydroxycyclopentane-1,1- dicarboxylic acid diethyl ester (Target Molecule) G->H

Caption: General workflow for the synthesis of the target molecule.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the foundational mechanism for the key cyclization step?

The core of this synthesis is the intramolecular aldol reaction. This reaction involves a molecule containing two carbonyl groups, where a base is used to remove an acidic α-proton from one carbonyl group to form an enolate. This enolate then acts as an internal nucleophile, attacking the other carbonyl group to form a cyclic β-hydroxy carbonyl compound. For this specific synthesis, the reaction is designed to form a thermodynamically stable five-membered ring.[1][2]

Q2: What are the critical parameters for the cyclization, and how do they influence the outcome?

The success of the intramolecular aldol reaction is highly sensitive to reaction conditions. The choice of base, solvent, temperature, and reactant concentration are all interlinked and must be carefully optimized.

ParameterCommon ChoicesRationale & Impact on Byproducts
Base NaOH, KOH, NaOEt, K₂CO₃, LDAThe base must be strong enough to deprotonate the α-carbon but not so strong that it promotes side reactions. Weaker bases like K₂CO₃ may require higher temperatures, increasing dehydration risk. Strong, non-nucleophilic bases like LDA can be effective at low temperatures.
Solvent Ethanol, THF, TolueneProtic solvents like ethanol can participate in proton transfer and are often used with alkoxide bases. Aprotic solvents like THF are preferred for stronger bases like LDA to prevent quenching.
Temperature -10 °C to 50 °CThis is the most critical parameter. Lower temperatures (0-5 °C) strongly favor the desired aldol addition product. Higher temperatures promote the elimination of water (dehydration) to form the enone byproduct.[3]
Concentration 0.01 M to 0.1 MHigh-dilution conditions are crucial. Low reactant concentrations kinetically favor the intramolecular cyclization over intermolecular reactions, which lead to dimers and polymers.[2]

Q3: My primary goal is the hydroxyl product. How can I specifically suppress the formation of the dehydrated α,β-unsaturated byproduct?

Formation of the conjugated enone is a result of an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism that follows the initial aldol addition, especially when heat is applied.[3] To prevent this:

  • Maintain Low Temperatures: Conduct the reaction at or below room temperature, preferably between 0 °C and 5 °C.

  • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed.

  • Careful Basicity Control: Use the minimum effective amount of base. Excess base can facilitate the elimination step.

  • Mild Workup: Quench the reaction with a weak acid source, such as saturated aqueous ammonium chloride solution, at low temperatures to neutralize the base without promoting acid-catalyzed dehydration.

Q4: What are the best analytical methods for monitoring this reaction?

  • Thin-Layer Chromatography (TLC): Ideal for real-time monitoring. The starting dicarbonyl, the hydroxy product, and the enone byproduct will typically have distinct Rf values.

  • ¹H NMR Spectroscopy: Essential for product confirmation. Look for the disappearance of the linear precursor's protons and the appearance of characteristic signals for the cyclopentane ring and the hydroxyl proton. The enone byproduct will show characteristic vinyl proton signals.

  • ¹³C NMR Spectroscopy: Confirms the carbon skeleton, including the formation of the new C-C bond and the presence of the hydroxyl-bearing carbon.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The product will show a broad O-H stretch (around 3500 cm⁻¹) and the C=O stretches of the esters. The enone byproduct will show a C=C stretch and a shift in its carbonyl frequency due to conjugation.

Part 3: Troubleshooting Guide

Issue 1: Low Yield or Stalled Reaction

Question: My reaction is not proceeding to completion, and I'm recovering a significant amount of the dicarbonyl starting material. What are the likely causes and solutions?

Answer: This issue typically points to problems with the deprotonation step, which initiates the entire cyclization, or an unfavorable equilibrium.

Caption: Troubleshooting flowchart for low reaction yield.

The aldol reaction is reversible, and the equilibrium can sometimes favor the starting materials (a "retro-aldol" reaction).[3] Ensure your reagents are pure and anhydrous, as water can inhibit many bases. If using a weak base, a moderate increase in temperature may be necessary to overcome the activation energy, but this must be balanced against the risk of dehydration.

Issue 2: The Dehydrated Enone is the Major Product

Question: My main isolated product is diethyl 3-oxocyclopent-1-ene-1,1-dicarboxylate, not the alcohol I need. How do I stop this elimination reaction?

Answer: You are observing the result of an aldol condensation, where the initial addition product loses water.[3] This is almost always caused by excessive heat or prolonged exposure to the base.

Corrective Protocol:

  • Set up the reaction in a cooling bath at 0 °C.

  • Add the base dropwise to a dilute solution (e.g., 0.05 M) of the dicarbonyl precursor.

  • Monitor the reaction every 15-30 minutes by TLC.

  • As soon as the starting material spot has disappeared, immediately quench the reaction by pouring it into a cold (0 °C) aqueous solution of saturated NH₄Cl.

  • Proceed with extraction at room temperature or below. Do not let the reaction stir for hours at room temperature or heat it under any circumstances.

Issue 3: Formation of Polymers or Dimers

Question: My workup yields a sticky, intractable material, and NMR analysis suggests a mixture of high molecular weight species. What is happening?

Answer: This indicates that intermolecular reactions are outcompeting the desired intramolecular cyclization. The enolate of one molecule is reacting with the carbonyl of another molecule instead of the one within its own structure.

The Causality: The probability of two molecules finding each other in solution is directly related to their concentration. The Solution: Employ high-dilution principles.

  • Standard Approach: Run the reaction at a very low concentration (e.g., 0.01 M). This significantly increases the statistical probability of an intramolecular event.

  • Syringe Pump Addition: For maximum control, prepare a dilute solution of your dicarbonyl precursor and add it very slowly via a syringe pump over several hours to a stirring solution of the base in the solvent. This keeps the instantaneous concentration of the precursor extremely low, virtually eliminating intermolecular pathways.

Part 4: Reference Experimental Protocol

This protocol is a representative starting point for the intramolecular aldol cyclization of diethyl 2-(3-oxobutyl)malonate. Optimization may be required.

Materials:

  • Diethyl 2-(3-oxobutyl)malonate (1.0 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Anhydrous Ethanol (to make a 0.05 M solution)

  • Saturated aqueous NH₄Cl solution (for quench)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve diethyl 2-(3-oxobutyl)malonate in anhydrous ethanol to a final concentration of 0.05 M.

  • Cool the flask to 0 °C using an ice-water bath.

  • In a separate flask, prepare a solution of sodium ethoxide (1.1 eq) in a small amount of anhydrous ethanol.

  • Add the sodium ethoxide solution dropwise to the stirring solution of the dicarbonyl precursor over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker containing an equal volume of cold (0 °C) saturated aqueous NH₄Cl solution with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude oil should be purified by flash column chromatography on silica gel to yield the pure this compound.

References
  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
  • PrepChem.com. (n.d.). Synthesis of Diethyl cyclopentylmalonate. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Available at: [Link]

  • Khan Academy. (n.d.). Intramolecular aldol condensation. Available at: [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Available at: [Link]

Sources

Technical Support Center: Stereoselective Synthesis of Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we address common challenges and provide in-depth, field-proven troubleshooting advice in a direct question-and-answer format. Our goal is to equip you with the expertise to overcome experimental hurdles and achieve high stereoselectivity and yields.

Introduction: The Synthetic Challenge

The synthesis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate presents a significant stereochemical challenge. The primary precursor, diethyl 3-oxocyclopentane-1,1-dicarboxylate, is a prochiral ketone. Its reduction can lead to two diastereomers: the cis- and trans-3-hydroxy products. Controlling this diastereoselectivity is paramount for applications where a single stereoisomer is required. This guide will delve into the factors influencing this stereochemical outcome and provide actionable solutions to common problems.

Troubleshooting Guide & FAQs

Section 1: Poor Diastereoselectivity (Controlling cis/trans Isomer Ratio)

Question 1: My reduction of diethyl 3-oxocyclopentane-1,1-dicarboxylate with sodium borohydride (NaBH₄) is yielding a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?

Answer: This is a common issue stemming from the relatively small size of sodium borohydride, which allows it to approach the carbonyl from either face of the cyclopentanone ring with similar ease. To enhance diastereoselectivity, you need to employ strategies that create a greater energetic difference between the transition states leading to the cis and trans products.

Underlying Principle: The stereochemical outcome of the reduction is dictated by the trajectory of the hydride attack on the carbonyl carbon. This can be influenced by steric hindrance and, in some cases, chelation control.

  • Steric Hindrance: For the formation of the thermodynamically more stable trans product (where the hydroxyl group and the gem-diester group are on opposite faces of the ring), a small reducing agent like NaBH₄ or LiAlH₄ is often used. These agents can approach from the less hindered face, which often leads to the equatorial alcohol in cyclohexanone systems. However, in cyclopentanones, the conformational flexibility makes this less predictable.

  • Bulky Reducing Agents for Kinetic Control: To favor the formation of the cis isomer (the kinetically controlled product), you should use a bulkier reducing agent. These reagents will preferentially attack from the less sterically encumbered equatorial direction, leading to the axial-like hydroxyl group.

Troubleshooting Steps & Recommendations:

  • Employ Bulky Hydride Reagents: Switch from NaBH₄ to a more sterically demanding hydride source. L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride) are excellent choices.[1] Their large size favors attack from the less hindered face of the ketone, often leading to a high preference for the cis isomer.

  • Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can significantly enhance stereoselectivity. At lower temperatures, the kinetic product is more heavily favored as there is less thermal energy to overcome the higher activation barrier for the formation of the thermodynamic product.

  • Chelation Control: If applicable, the presence of a Lewis acid can influence stereoselectivity by coordinating to both the carbonyl oxygen and another nearby functional group, creating a rigid intermediate that directs the hydride attack.[2] While the gem-diester group in your substrate is not ideally positioned for intramolecular chelation control with the carbonyl at the 3-position, it's a factor to consider in related systems.

Experimental Protocol: Diastereoselective Reduction using L-Selectride®

  • Dissolve diethyl 3-oxocyclopentane-1,1-dicarboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of L-Selectride® in THF (typically 1.1-1.2 equivalents) dropwise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and then hydrogen peroxide to decompose the borane byproducts.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Reducing AgentTypical TemperaturePredominant IsomerExpected Diastereomeric Ratio (d.r.)
Sodium Borohydride0 °C to RTMixture~1:1 to 3:1
L-Selectride®-78 °Ccis>95:5
K-Selectride®-78 °Ccis>95:5

Question 2: I am attempting an enzymatic reduction to achieve high stereoselectivity, but the conversion rates are low. What could be the issue?

Answer: Enzymatic reductions using ketoreductases (KREDs) or whole-cell systems like baker's yeast (Saccharomyces cerevisiae) can offer excellent stereoselectivity.[3][4][5] However, low conversion rates can be frustrating. The problem often lies with enzyme activity, substrate inhibition, or cofactor regeneration.

Troubleshooting Steps & Recommendations:

  • Enzyme/Cofactor Concentration: Ensure that you are using the recommended catalyst loading and that the cofactor (typically NADH or NADPH) is present in sufficient quantity and is being effectively regenerated.[6] Many commercially available KRED systems come with a cofactor regeneration system (e.g., a glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase system).

  • pH and Temperature Optimization: Enzyme activity is highly dependent on pH and temperature. Consult the supplier's data sheet for the optimal conditions for your specific KRED. A deviation from the optimal pH or temperature can drastically reduce the enzyme's activity.

  • Substrate/Product Inhibition: High concentrations of the ketone substrate or the alcohol product can inhibit the enzyme. Try running the reaction at a lower substrate concentration or consider in-situ product removal if feasible.

  • Solvent Effects: While many enzymatic reactions are performed in aqueous buffers, the organic substrate may have low solubility. The addition of a co-solvent (e.g., DMSO, isopropanol) can improve solubility, but be aware that high concentrations of organic solvents can denature the enzyme. A co-solvent screen is often necessary.

  • Enzyme Inactivation: Impurities in your substrate could be inactivating the enzyme. Ensure your starting material is of high purity.

Section 2: Enantioselectivity Challenges

Question 3: I am using a chiral catalyst for an asymmetric reduction, but the enantiomeric excess (ee) is poor. What are the likely causes?

Answer: Achieving high enantiomeric excess in a catalytic asymmetric reduction requires that the catalyzed pathway is significantly faster than any background, non-catalyzed reaction. Low ee values often point to issues with the catalyst's effectiveness or competing reaction pathways.[1]

Troubleshooting Workflow for Low Enantiomeric Excess:

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Explanations:

  • Catalyst Inactivity or Poisoning: Chiral catalysts can be sensitive to impurities. Water is a common poison for many catalysts, so ensure all glassware, solvents, and reagents are rigorously dried.[1] Other functional groups on the substrate or impurities from previous steps can also inhibit the catalyst.

  • Background (Non-catalyzed) Reaction: The achiral reducing agent (e.g., borane) might be reacting with the ketone without the mediation of the chiral ligand. This uncatalyzed pathway will produce a racemic mixture, thus lowering the overall ee. To mitigate this, you can:

    • Lower the reaction temperature to slow down the uncatalyzed reaction, which typically has a lower activation energy than the catalyzed one.

    • Add the reducing agent slowly to the mixture of the substrate and the catalyst. This keeps the concentration of the free reducing agent low, favoring the catalyzed pathway.

  • Incorrect Catalyst Loading: Using too little catalyst can make the catalyzed reaction too slow, allowing the background reaction to dominate. Conversely, some catalysts can aggregate at high concentrations, reducing their effectiveness. The optimal catalyst loading should be determined experimentally.

General Laboratory Best Practices

Question 4: What general precautions should I take when setting up these stereoselective reductions?

Answer: Meticulous experimental technique is crucial for reproducibility and success in stereoselective synthesis.

Best Practices Checklist:

  • Inert Atmosphere: Many hydride reducing agents and catalysts are sensitive to air and moisture. Always perform these reactions under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.

  • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven overnight and cool it under a stream of inert gas or in a desiccator.

  • Reagent Quality: Use high-purity substrates and reagents. Impurities can interfere with the reaction or poison catalysts.

  • Temperature Control: Maintain a constant and accurate temperature, especially for reactions run at low temperatures. Use a cryostat or a well-insulated bath.

  • Stoichiometry: Accurately measure all reagents. For catalytic reactions, the substrate-to-catalyst ratio is critical.

Synthesis Pathway Overview

The typical synthetic route to diethyl 3-hydroxycyclopentane-1,1-dicarboxylate involves the reduction of the corresponding ketone. The choice of reducing agent is the critical step that determines the stereochemical outcome.

Synthesis_Pathway Start Diethyl Malonate + cis-1,4-dichloro-2-butene Precursor Diethyl 3-oxocyclopentane- 1,1-dicarboxylate Start->Precursor Ring Closure & Oxidation Product_cis cis-Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate Precursor->Product_cis Bulky Reducing Agent (e.g., L-Selectride®) Kinetic Control Product_trans trans-Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate Precursor->Product_trans Small Reducing Agent (e.g., NaBH₄) Thermodynamic Control

Caption: General synthetic pathway and stereochemical control points.

References
  • Stewart, J. D. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. Available at: [Link]

  • Vanagel, M., et al. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Rider University. Available at: [Link]

  • Contente, M. L., et al. (2021). Stereoselective Bioreduction of α-diazo-β-keto Esters. MDPI. Available at: [Link]

  • Butt, S., et al. (2010). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. Available at: [Link]

  • Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges associated with this synthetic route and improve your overall yield and purity.

I. Synthetic Overview & Core Challenges

The synthesis of this compound is typically achieved through a two-step process. First, an intramolecular Dieckmann condensation is used to construct the five-membered ring, yielding the key intermediate, diethyl 3-oxocyclopentane-1,1-dicarboxylate. This is followed by a selective reduction of the ketone to the desired secondary alcohol.

While seemingly straightforward, both steps present unique challenges that can significantly impact yield and purity. The Dieckmann condensation is an equilibrium-driven reaction that requires careful selection of base and strictly anhydrous conditions. The subsequent reduction demands high selectivity to avoid unwanted reduction of the ester functionalities. This guide will address the critical parameters and common failure points in each stage.

G Acyclic_Precursor Acyclic Tetraester Precursor (e.g., Diethyl 3-(2,2-diethoxycarbonylethyl)pentanedioate) Beta_Keto_Ester Diethyl 3-oxocyclopentane-1,1-dicarboxylate Acyclic_Precursor->Beta_Keto_Ester  Dieckmann Condensation (Base, Anhydrous Solvent) Beta_Keto_Ester_2 Diethyl 3-oxocyclopentane-1,1-dicarboxylate Final_Product This compound Beta_Keto_Ester_2->Final_Product  Selective Reduction (e.g., NaBH4, Methanol)

Caption: Overall synthetic workflow.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis?

A1: The Dieckmann condensation is arguably the most challenging step. It is an equilibrium reaction, and the forward reaction is driven by the deprotonation of the resulting β-keto ester, which is more acidic than the starting material.[1] Success hinges on using at least one full equivalent of a suitable base and maintaining strictly anhydrous conditions to prevent quenching the base and enolate intermediates.[2]

Q2: What kind of yields can I realistically expect?

A2: Yields are highly dependent on the purity of reagents and adherence to anhydrous techniques. A well-optimized Dieckmann condensation can yield 70-85% of the β-keto ester. The subsequent selective reduction is typically very high-yielding, often exceeding 90-95%, provided that over-reduction is avoided.

Q3: Is stereochemistry a concern during the reduction step?

A3: Yes. The reduction of the prochiral ketone in diethyl 3-oxocyclopentane-1,1-dicarboxylate will generate a new stereocenter, leading to a racemic mixture of cis and trans isomers of the final product. If a specific stereoisomer is required, an asymmetric reduction using chiral reagents or biocatalysis would be necessary.[3]

III. Troubleshooting Guide: Stage 1 - Dieckmann Condensation

This stage involves the base-catalyzed intramolecular cyclization to form diethyl 3-oxocyclopentane-1,1-dicarboxylate.

G cluster_mech Dieckmann Condensation Mechanism Diester Acyclic Precursor Enolate Enolate Intermediate Diester->Enolate 1. Deprotonation (Base) Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate 2. Intramolecular Nucleophilic Attack Beta_Keto_Ester β-Keto Ester Product Cyclic_Intermediate->Beta_Keto_Ester 3. Elimination of Alkoxide Final_Enolate Product Enolate (Drives Equilibrium) Beta_Keto_Ester->Final_Enolate 4. Deprotonation (Base) Irreversible Step

Caption: Key steps of the Dieckmann condensation.

Problem: Very low or no yield of the desired β-keto ester.

Potential Cause Explanation & Solution
Wet Reagents/Glassware The base (e.g., sodium ethoxide) and the enolate intermediate are extremely sensitive to water. Any protic impurity will quench the reaction. Solution: Ensure all glassware is flame- or oven-dried immediately before use. Use freshly distilled, anhydrous solvents (e.g., toluene, THF). Handle hygroscopic bases in an inert atmosphere (glove box or under argon/nitrogen).[2]
Incorrect Base Stoichiometry The Dieckmann condensation is driven to completion by the final, irreversible deprotonation of the product, which has an acidic α-proton (pKa ~11).[4] This requires a full equivalent of base. Using catalytic amounts will result in a poor yield as the equilibrium will not favor the product. Solution: Use at least 1.0 to 1.1 equivalents of a strong base.
Inappropriate Base The base must be strong enough to deprotonate the α-carbon of the ester but should not introduce competing reactions. Using NaOH or KOH can lead to saponification (hydrolysis) of the ester groups. Using a different alkoxide base (e.g., sodium methoxide with an ethyl ester) can cause transesterification, leading to a mixture of products. Solution: Use the sodium salt of the alcohol corresponding to the ester. For diethyl esters, sodium ethoxide (NaOEt) is the ideal choice. Sodium hydride (NaH) is also an excellent, non-nucleophilic alternative.
Reverse Reaction Dominates If the reaction is worked up prematurely or under conditions that protonate the product enolate before the reaction is complete, the equilibrium can shift back to the starting material. Solution: Ensure the reaction is allowed to proceed for a sufficient time (monitor by TLC) before quenching. The final deprotonation step is crucial for driving the reaction forward.[5]
Optimized Protocol: Dieckmann Condensation
  • Preparation: Assemble a flame-dried, three-neck flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.

  • Base Addition: In the flask, suspend sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in anhydrous toluene. Caution: NaH is highly reactive.

  • Substrate Addition: Slowly add the acyclic tetraester precursor (1.0 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture will become thick as the sodium salt of the product precipitates.

  • Work-up: Cool the reaction to 0°C (ice bath). Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

IV. Troubleshooting Guide: Stage 2 - Selective Ketone Reduction

This stage involves the reduction of the ketone in diethyl 3-oxocyclopentane-1,1-dicarboxylate to a hydroxyl group without affecting the two ester groups.

Problem: Product is contaminated with byproducts, or the reaction is incomplete.

Potential Cause Explanation & Solution
Over-reduction of Esters Using a reducing agent that is too powerful will reduce both the ketone and the ester groups, leading to a diol byproduct. Solution: Avoid strong hydride reagents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is the reagent of choice as it is generally chemoselective for ketones and aldehydes in the presence of esters, especially at low temperatures.[6]
Incomplete Reaction Insufficient reducing agent or low reaction temperature can lead to incomplete conversion of the starting ketone. Solution: Use a slight excess of NaBH₄ (1.1-1.5 equivalents). Monitor the reaction by TLC. If it stalls, allow it to warm slowly to room temperature or add a small additional portion of NaBH₄.
Epimerization or Side Reactions The β-keto ester can exist in equilibrium with its enol form, especially under basic or acidic conditions. Prolonged reaction times or harsh work-up conditions could potentially lead to side reactions. Solution: Perform the reduction at low temperatures (0°C to -20°C) to enhance selectivity and minimize side reactions. Use a mild acidic quench (e.g., acetic acid or NH₄Cl) to neutralize the reaction.
Comparison of Reducing Agents
ReagentFormulaSelectivity for Ketone vs. EsterTypical ConditionsComments
Sodium Borohydride NaBH₄High Methanol or Ethanol, 0°C to RTRecommended. Safe, inexpensive, and highly selective. The ideal choice for this transformation.[6]
Lithium Aluminum Hydride LiAlH₄Low Anhydrous THF or Et₂O, 0°CNot Recommended. A very powerful reducing agent that will readily reduce esters to primary alcohols.
Baker's Yeast (S. cerevisiae)High Aqueous buffer, RTProvides high enantioselectivity, but requires specific fermentation conditions and can have variable yields.[7][8]
Optimized Protocol: Selective Reduction
  • Preparation: In a round-bottom flask, dissolve the diethyl 3-oxocyclopentane-1,1-dicarboxylate (1.0 eq.) in methanol.

  • Cooling: Cool the solution to 0°C using an ice-salt bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the reaction at 0°C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cautiously quench the reaction by the slow, dropwise addition of acetic acid until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, which is often pure enough for subsequent steps or can be further purified by column chromatography.

V. References

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University.

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.

  • Dieckmann Condensation – An Intramolecular Claisen Reaction. Chemistry Steps.

  • Dieckmann Condensation. Chemistry LibreTexts.

  • How to minimize byproduct formation in beta-keto ester synthesis. Benchchem.

  • Dieckmann Condensation. Organic Chemistry Portal.

  • Synthesis of 3-oxocyclopentanecarboxylic acid methyl ester. PrepChem.com.

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH.

  • Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. ResearchGate.

  • The enantioselective β-keto ester reductions by Saccharomyces cerevisiae. ResearchGate.

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Handling and safety precautions for 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Welcome to the technical support guide for this compound (CAS No. 21736-07-2). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on handling, safety, and troubleshooting for experiments involving this versatile chemical intermediate.

Section 1: Compound Identification and Properties

A foundational understanding of the compound's properties is critical before its use in any experimental workflow. Below is a summary of its key characteristics.

PropertyValueSource
IUPAC Name diethyl 3-hydroxycyclopentane-1,1-dicarboxylate[]
CAS Number 21736-07-2[]
Molecular Formula C₁₁H₁₈O₅[]
Molecular Weight 230.26 g/mol []
Density 1.196 g/cm³ (Predicted)[]
InChI Key MLOZQIXOIZCXKB-UHFFFAOYSA-N[]
SMILES CCOC(=O)C1(CCC(C1)O)C(=O)OCC[]

Section 2: Safety Precautions and Personal Protection

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar cyclopentane dicarboxylates and other esters provide a strong basis for hazard assessment and safe handling protocols.[2][3]

Frequently Asked Questions (Safety)

Q: What are the primary hazards associated with this compound? A: Based on analogous compounds, this compound should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][3] Therefore, direct contact and inhalation must be strictly avoided.

Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound? A: A standard PPE protocol is required to minimize exposure. This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required. For larger quantities or situations with a high risk of splashing, consider an impervious apron.[4]

  • Respiratory Protection: All handling of open containers should be performed in a certified chemical fume hood to prevent inhalation of vapors.[3][5]

Q: What should I do in case of accidental exposure? A:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[3][7] If irritation develops or persists, seek medical advice.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 handle1 Retrieve Compound from Storage prep2->handle1 handle2 Weigh/Dispense Inside Fume Hood handle1->handle2 handle3 Securely Cap Container Immediately After Use handle2->handle3 clean1 Wipe Down Work Area with Appropriate Solvent handle3->clean1 clean2 Segregate Waste: Liquid Organic, Solid clean1->clean2 clean3 Dispose of Waste in Properly Labeled Containers clean2->clean3 clean4 Remove PPE and Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling the diethyl ester.

Section 3: Storage and Stability

Proper storage is crucial to maintain the integrity and purity of the compound.

Q: What are the optimal storage conditions? A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from sources of ignition, strong oxidizing agents, and strong bases.[8] While room temperature storage may be acceptable for short periods, for long-term stability, refrigeration (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize degradation.

Q: What are the signs of compound degradation? A: Visual signs of degradation can include a change in color or the development of an acidic odor. Analytically, the primary degradation pathway to be aware of is ester hydrolysis. This can occur in the presence of water, especially when catalyzed by trace amounts of acid or base, yielding 3-hydroxycyclopentane-1,1-dicarboxylic acid and ethanol.[9] The presence of these impurities can be detected by techniques such as NMR, IR (appearance of a broad O-H stretch from the carboxylic acid), or chromatography.

Section 4: Troubleshooting Experimental Workflows

This section addresses common issues encountered during reactions and purifications involving this compound.

Q: My reaction yield is consistently low. What are the potential causes? A: Low yield is a common problem with several potential root causes. Use the following logic tree to diagnose the issue.

G start Low Reaction Yield q1 Did you check the purity of the starting material? start->q1 a1_yes Purity Confirmed q1->a1_yes Yes a1_no Analyze by NMR/GC-MS. Purify if necessary. (Potential Hydrolysis) q1->a1_no No q2 Are your reaction conditions anhydrous? a1_yes->q2 a2_yes Conditions Anhydrous q2->a2_yes Yes a2_no Dry solvents and glassware. Run under inert atmosphere. (Prevents Hydrolysis) q2->a2_no No q3 Is your reaction sensitive to acid or base? a2_yes->q3 a3_yes Reaction is Sensitive q3->a3_yes Yes a3_no Consider other factors (temperature, stoichiometry). q3->a3_no No q4 Did you use any acidic or basic reagents/solvents? a3_yes->q4 q4->a3_no:w No a4_yes Neutralize workup carefully. Use buffered solutions. (Prevents Hydrolysis during workup) q4->a4_yes Yes

Caption: Troubleshooting logic for low reaction yields.

  • Causality: The primary suspect for low yield is often the premature hydrolysis of the ester groups.[9] Esters are susceptible to cleavage under both acidic and basic conditions, especially in the presence of water.[9][10] If your reaction involves strong acids, bases, or even protic solvents, this side reaction can consume your starting material. The workup procedure, particularly aqueous extractions with non-neutral pH, can also cause significant material loss.[11]

Q: I'm having trouble purifying the compound by silica gel chromatography. What could be the issue? A:

  • On-Column Hydrolysis: Standard silica gel is slightly acidic, which can be sufficient to catalyze the hydrolysis of your ester, especially if your solvent system contains a protic solvent like methanol. This leads to streaking and the appearance of a more polar spot (the diacid) on your TLC plate.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.

  • Chelation: The combination of the hydroxyl group and the two ester functionalities could potentially chelate to metal ions present as impurities in the silica, leading to tailing.

    • Solution: Adding a small amount of a chelating agent or a polar coordinating solvent like ethyl acetate to your mobile phase can sometimes improve peak shape.

Q: My NMR spectrum looks impure, showing unexpected peaks. What do they correspond to? A:

  • Broad singlet between 10-12 ppm: This is a strong indicator of a carboxylic acid proton, suggesting partial hydrolysis of one or both ester groups.

  • Quartet around 3.7 ppm and a triplet around 1.2 ppm: These signals correspond to free ethanol, a byproduct of hydrolysis.

  • Residual Solvents: Check for common solvents used in the previous reaction step or during workup and purification (e.g., ethyl acetate, dichloromethane, hexanes).

  • Water: A broad peak, typically between 1.5-4.5 ppm depending on the solvent and concentration, indicates the presence of water, which is both a contaminant and a reactant for hydrolysis.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate. Retrieved from [Link]

  • Miller, A. L., & Bowden, N. B. (2007). Supplementary Data: Room Temperature Ionic Liquids.... The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • American Elements. (n.d.). Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 8). Carboxylic Acids: Reactions Part #1 Esterification, Reduction & Acidity of Dicarboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
  • Chemistry LibreTexts. (2021, May 22). 2.10: Reactions of Esters. Retrieved from [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters.... Retrieved from [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]

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Validation & Comparative

A Spectroscopic Guide to 3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester. Due to the limited availability of direct experimental data for this specific compound, this guide leverages fundamental spectroscopic principles and comparative data from structurally related analogs to provide a robust and scientifically grounded prediction of its spectral characteristics. We will compare these predicted spectra with the experimental data of two key alternatives: diethyl 1,1-cyclopentanedicarboxylate and diethyl cyclopent-3-ene-1,1-dicarboxylate, to highlight the influence of the hydroxyl group on the spectral features. This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation.

The Significance of Spectroscopic Analysis

In the realm of chemical synthesis and drug discovery, the unambiguous determination of a molecule's structure is paramount. Techniques like NMR and IR spectroscopy are indispensable tools in this endeavor. IR spectroscopy provides a "fingerprint" of the functional groups present in a molecule by probing their vibrational frequencies.[1][2] NMR spectroscopy, on the other hand, offers a detailed map of the carbon-hydrogen framework, revealing the connectivity and electronic environment of individual atoms.[3] A combined approach using both techniques provides a comprehensive and confirmatory structural analysis.

Predicted Spectroscopic Profile of this compound

The structure of this compound contains a five-membered carbon ring, a hydroxyl group at the 3-position, and two ethyl ester groups geminally substituted at the 1-position. These features will give rise to a unique set of signals in its IR and NMR spectra.

Molecular Structure of the Target Compound

Caption: Molecular structure of the target compound.

Predicted Infrared (IR) Spectrum

The IR spectrum is anticipated to display characteristic absorption bands corresponding to the hydroxyl, ester, and alkane functionalities.

Predicted Peak Position (cm⁻¹)Functional GroupDescription of Vibration
3650-3400 (broad)O-HStretching vibration of the hydroxyl group, broadened due to hydrogen bonding.[1][4]
3000-2850C-HStretching vibrations of sp³ hybridized carbons in the cyclopentane ring and ethyl groups.[1]
1735 (strong, sharp)C=OStretching vibration of the ester carbonyl groups.[1][2]
1300-1000 (strong)C-OStretching vibrations of the ester and alcohol C-O single bonds.[1][5]

The most diagnostic feature will be the broad O-H stretching band, which is a clear indicator of the alcohol functional group.[2] The sharp, intense peak around 1735 cm⁻¹ is a definitive sign of the ester carbonyl groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide detailed information about the electronic environment of each hydrogen atom. The chemical shifts are predicted relative to tetramethylsilane (TMS) at 0.0 ppm.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale
~4.2Quartet4H-OCH₂ CH₃Methylene protons of the ethyl esters, deshielded by the adjacent oxygen atom.[6]
~3.8Multiplet1HCH -OHMethine proton on the carbon bearing the hydroxyl group, significantly deshielded by the electronegative oxygen.[4]
2.0-2.5Multiplet4HRing CH₂ adjacent to C1Protons on C2 and C5 are deshielded by the adjacent electron-withdrawing ester groups.
1.5-2.0Multiplet2HRing CH₂ at C4Protons on C4 are the most shielded of the cyclopentane ring protons.
~1.25Triplet6H-OCH₂CH₃ Methyl protons of the ethyl esters.[7]
VariableBroad Singlet1H-OH The chemical shift is dependent on solvent and concentration; this peak will disappear upon D₂O exchange.[8]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

Predicted Chemical Shift (δ, ppm)Carbon AtomRationale
~172C =OCarbonyl carbons of the two equivalent ester groups.
~75C H-OHCarbon bearing the hydroxyl group (C3), deshielded by the oxygen atom.[4]
~61-OCH₂ CH₃Methylene carbons of the ethyl esters.[6]
~55C -1Quaternary carbon geminally substituted with two ester groups.
~35Ring C H₂ adjacent to C1Carbons at the 2 and 5 positions, deshielded by the ester groups.
~25Ring C H₂ at C4The most shielded carbon of the cyclopentane ring.
~14-OCH₂CH₃ Methyl carbons of the ethyl esters.[6]

Comparative Analysis with Alternative Structures

To understand the specific spectral contributions of the hydroxyl group, it is instructive to compare the predicted data for our target molecule with the experimental data of two related compounds: diethyl 1,1-cyclopentanedicarboxylate (the saturated analog without the hydroxyl group) and diethyl cyclopent-3-ene-1,1-dicarboxylate (an unsaturated analog).

Workflow for Spectroscopic Analysis and Comparison

G cluster_0 Target Molecule Analysis cluster_1 Alternative Compounds Analysis A Identify Functional Groups (Alcohol, Ester, Cyclopentane) B Predict IR Spectrum (O-H, C=O, C-O stretches) A->B C Predict NMR Spectra (Chemical Shifts, Multiplicities) A->C F Comparative Analysis (Highlight Spectral Differences) C->F D Gather Experimental Spectra (Analogs 1 & 2) E Analyze Key Spectral Features D->E E->F

Caption: A workflow diagram for the prediction and comparative analysis of spectra.

Alternative 1: Diethyl 1,1-cyclopentanedicarboxylate

This molecule differs from our target only by the absence of the hydroxyl group at the 3-position.

Molecular Structure

Caption: Diethyl 1,1-cyclopentanedicarboxylate.

Experimental Spectral Data Summary:

  • IR Spectrum: A gas-phase IR spectrum is available from the NIST Chemistry WebBook.[9] It shows strong C-H stretching bands around 2900 cm⁻¹, a very strong C=O stretching band for the ester at approximately 1740 cm⁻¹, and strong C-O stretching bands. Notably, there is no broad absorption in the 3650-3400 cm⁻¹ region.[9]

  • ¹³C NMR Spectrum: Data is available on PubChem.[10] The key chemical shifts are for the quaternary C1, the two non-equivalent ring CH₂ groups, and the ethyl ester carbons.

Alternative 2: Diethyl cyclopent-3-ene-1,1-dicarboxylate

This analog features a double bond in the cyclopentene ring instead of a hydroxyl group.

Molecular Structure

Caption: Diethyl cyclopent-3-ene-1,1-dicarboxylate.

Experimental Spectral Data Summary:

  • IR Spectrum: An FTIR spectrum is available on SpectraBase.[11] It would show characteristic C=C stretching absorption around 1650 cm⁻¹ and sp² C-H stretching above 3000 cm⁻¹.

  • ¹H and ¹³C NMR Spectra: NMR data has been reported.[12] The olefinic protons (on C3 and C4) would have a characteristic chemical shift around 5.5-6.0 ppm in the ¹H NMR spectrum, and the olefinic carbons would appear around 130 ppm in the ¹³C NMR spectrum.

Conclusive Comparison

Spectral FeatureThis compound (Predicted)Diethyl 1,1-cyclopentanedicarboxylate (Experimental)Diethyl cyclopent-3-ene-1,1-dicarboxylate (Experimental)
IR: O-H Stretch Broad band at 3650-3400 cm⁻¹[1][4]Absent[9]Absent
IR: C=C Stretch AbsentAbsentPresent (~1650 cm⁻¹)
¹H NMR: CH-O/CH=CH ~3.8 ppm (CH-OH)[4]Absent~5.7 ppm (CH=CH)[12]
¹³C NMR: C-O/C=C ~75 ppm (C-OH)[4]All ring carbons are sp³ hybridized~130 ppm (C=C)[12]

The comparison clearly illustrates the diagnostic power of IR and NMR spectroscopy. The presence of the hydroxyl group in the target molecule introduces a unique broad O-H stretch in the IR spectrum, a downfield signal for the CH-OH proton in the ¹H NMR spectrum, and a deshielded C-OH signal in the ¹³C NMR spectrum. These features are absent in the saturated analog. In contrast, the unsaturated analog is clearly distinguished by the signals corresponding to its C=C double bond.

This predictive and comparative approach, grounded in the analysis of analogous compounds, provides a high degree of confidence in the expected spectral characteristics of this compound, and serves as a valuable guide for its synthesis and characterization.

References

  • Scribd. IR Spectra: Acids, Alcohols, Esters. Available at: [Link]

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  • ResearchGate. (2013). Prediction of the 1H NMR spectra of epoxy-fused cyclopentane derivatives by calculations of chemical shifts and spin–spin coupling constants. Available at: [Link]

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  • ResearchGate. (2019). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. Available at: [Link]

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  • SpectraBase. Diethyl cyclopent-3-ene-1,1-dicarboxylate. Available at: [Link]

  • The Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Available at: [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two primary mass spectrometry techniques for the analysis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). The choice between these powerful analytical methods is critical and depends on the specific research objectives, from metabolic stability assays in drug development to purity assessments in chemical synthesis. This document offers the theoretical basis, practical protocols, and comparative data to guide researchers in making an informed decision.

Introduction to the Analyte: Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate (MW: 230.26 g/mol , Formula: C₁₁H₁₈O₅) is a multifunctional organic compound. Its structure, featuring a hydroxyl group and two ethyl ester functionalities on a cyclopentane ring, makes it a valuable building block in organic synthesis. Accurate and reliable characterization is paramount, and mass spectrometry provides essential information regarding its molecular weight and structural integrity.

The analytical challenge lies in its key chemical features: the hydroxyl group offers a site for fragmentation and derivatization, while the ester groups can undergo characteristic cleavages. The compound's polarity and volatility are intermediate, placing it at the crossroads of suitability for both GC-MS and LC-MS analysis, making a direct comparison particularly relevant.

Gas Chromatography-Mass Spectrometry (GC-MS): The Hard Ionization Approach

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. The separation occurs in the gas phase, followed by "hard" electron ionization (EI), which imparts significant energy to the analyte, leading to extensive and reproducible fragmentation.

Expertise & Experience: The Rationale Behind GC-MS

The choice of GC-MS is predicated on the assumption that diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is sufficiently volatile and will not degrade at the temperatures required for analysis (typically up to 250-300°C in the inlet and column). The primary advantage of the 70 eV EI source is the generation of a detailed fragmentation pattern. This pattern serves as a chemical "fingerprint," which is highly valuable for structural elucidation and confirmation, especially when compared against spectral libraries. However, this high-energy ionization often results in the absence or very low abundance of the molecular ion peak (M⁺•), which can complicate the initial determination of the molecular weight.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent like ethyl acetate or dichloromethane.

  • GC System: An Agilent 7890B GC or equivalent.

  • Injector:

    • Mode: Splitless (for trace analysis) or Split (50:1 for higher concentrations).

    • Inlet Temperature: 250°C. This temperature is a balance; it must be high enough to ensure rapid volatilization without causing thermal degradation of the analyte.

    • Injection Volume: 1 µL.

  • Column:

    • Type: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column. This phase is robust and provides good separation for a wide range of compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer: An Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-350 m/z.

Expected Fragmentation Pattern (EI)

The high energy of electron ionization induces predictable bond cleavages. For diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, the molecular ion at m/z 230 would be expected to be of very low abundance or absent. The major fragmentation pathways include:

  • Loss of an ethoxy radical (•OC₂H₅): [M - 45]⁺ → m/z 185.

  • Loss of an ethyl group (•C₂H₅): [M - 29]⁺ → m/z 201.

  • Loss of water (H₂O): [M - 18]⁺ → m/z 212. This is a common fragmentation for alcohols.

  • Loss of an entire ethyl carboxylate group (•COOC₂H₅): [M - 73]⁺ → m/z 157.

  • McLafferty Rearrangement: A characteristic rearrangement for esters, which can lead to ions like m/z 184 after the loss of ethene (C₂H₄).

  • Ring Cleavage: The cyclopentane ring can open and fragment, leading to a series of smaller ions. For instance, cleavage of the ring can result in the loss of ethene (C₂H₄), a common fragmentation for cyclic alkanes.[1]

G M [C11H18O5]+• m/z 230 (M+) F1 [M - C2H5O]+ m/z 185 M->F1 - •OC2H5 F2 [M - H2O]+• m/z 212 M->F2 - H2O F3 [M - COOC2H5]+ m/z 157 M->F3 - •COOC2H5 F4 [M - C2H5]+ m/z 201 M->F4 - •C2H5

Caption: Predicted EI fragmentation of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Soft Ionization Alternative

LC-MS is ideal for analyzing less volatile, thermally labile, or more polar compounds. Separation is performed in the liquid phase, followed by a "soft" ionization technique like Electrospray Ionization (ESI), which typically keeps the analyte molecule intact.

Expertise & Experience: The Rationale Behind LC-MS

Given the presence of a hydroxyl group and two polar ester groups, diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is well-suited for LC-MS analysis. ESI is a soft ionization method that occurs from a solution, making it perfect for compounds that are difficult to volatilize.[2] It imparts very little excess energy, meaning the molecular ion (or more accurately, a pseudomolecular ion like [M+H]⁺ or [M+Na]⁺) is typically the most abundant peak (the base peak) in the spectrum. This provides unambiguous confirmation of the molecular weight. For further structural confirmation, tandem mass spectrometry (MS/MS) is employed, where the pseudomolecular ion is isolated and fragmented in a controlled manner.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

  • LC System: A Waters ACQUITY UPLC or equivalent.

  • Column:

    • Type: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). A C18 reversed-phase column is a standard choice for separating moderately polar compounds.

    • Column Temperature: 40°C.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid. The acid promotes protonation for positive ion mode ESI.

    • B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • Initial: 5% B.

    • 0.5 min: 5% B.

    • 4.0 min: 95% B.

    • 5.0 min: 95% B.

    • 5.1 min: 5% B (return to initial).

    • 6.0 min: 5% B (equilibration).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Desolvation Gas Flow: 800 L/hr.

  • MS/MS Analysis:

    • Precursor Ion for Fragmentation: m/z 231.1 [M+H]⁺.

    • Collision Energy: Ramped from 10-30 eV to generate a spectrum of product ions. Expected product ions would arise from neutral losses like H₂O (m/z 213.1) and C₂H₅OH (m/z 185.1).

G cluster_0 LC System cluster_1 MS System Injector Sample Injection Column C18 Separation Injector->Column Mobile Phase ESI Source ESI Source Column->ESI Source Q1 Quadrupole 1 ESI Source->Q1 Ionization Q2 Collision Cell (Q2) Q1->Q2 Precursor Ion Selection (m/z 231) Detector Detector Q2->Detector Fragmentation

Caption: Workflow for LC-ESI-MS/MS analysis.

Head-to-Head Comparison

The optimal technique depends entirely on the analytical goal. For initial structural identification where a fragmentation library search is desired, GC-MS is superior. For quantitative analysis in a complex biological matrix or for definitive molecular weight confirmation, LC-MS/MS is the method of choice.

FeatureGC-MS with Electron Ionization (EI)LC-MS with Electrospray Ionization (ESI)
Principle Separation of volatile compounds in gas phase; "hard" ionization.Separation of soluble compounds in liquid phase; "soft" ionization.[2]
Molecular Ion Typically weak or absent.Typically the base peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
Fragmentation Extensive, reproducible fragmentation pattern ("fingerprint").[3]Controlled fragmentation via MS/MS on a selected precursor ion.
Structural Info High structural detail from fragmentation pattern.Definitive molecular weight; structural data from MS/MS.
Analyte Suitability Requires volatility and thermal stability.Suitable for a wide range of polarities and thermally labile compounds.
Primary Use Case Qualitative identification, library searching, purity screening.Quantitative analysis (e.g., in biofluids), molecular weight confirmation.
Advantages Robust, established libraries (NIST), excellent for structural elucidation.High sensitivity, wide applicability, unambiguous MW determination.
Disadvantages Not suitable for non-volatile/labile compounds, loss of molecular ion.Matrix effects can cause ion suppression, less standardized fragmentation.

Conclusion and Recommendations

For the analysis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate , both GC-MS and LC-MS are viable and powerful techniques, but they answer different questions.

  • Choose GC-MS for initial characterization of a newly synthesized, pure compound. The rich, reproducible fragmentation pattern is invaluable for confirming the covalent structure and identifying it against spectral libraries. It is an excellent tool for purity checks where potential volatile impurities are of concern.

  • Choose LC-MS/MS when the primary goal is to detect and quantify the compound in a complex mixture, such as a reaction mixture, a biological sample, or for metabolic stability studies. The soft ionization guarantees knowledge of the molecular weight, and the specificity of MS/MS (in Multiple Reaction Monitoring mode) provides unparalleled sensitivity and selectivity for quantification.

Ultimately, a comprehensive analysis for drug development or in-depth chemical research would leverage both techniques. GC-MS would confirm the identity and structure of the neat substance, while LC-MS/MS would be developed and validated for its quantification in relevant, complex matrices.

References

  • ResearchGate. GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. Available from: [Link].

  • Google Patents. CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography.
  • Voss, G., & Pfaff, E. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
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  • PubChem. 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate. National Center for Biotechnology Information. Available from: [Link].

  • The Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Available from: [Link].

  • American Elements. Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. Available from: [Link].

  • NIST. Diethyl 1,1-cyclobutanedicarboxylate. NIST Chemistry WebBook. Available from: [Link].

  • ChemSynthesis. diethyl 3-methyl-3-cyclopentene-1,1-dicarboxylate. Available from: [Link].

  • ChemSynthesis. diethyl 3-methyl-4-oxo-1,1-cyclopentanedicarboxylate. Available from: [Link].

  • SpectraBase. Diethyl cyclopent-3-ene-1,1-dicarboxylate. Available from: [Link].

  • Larose, J., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere, 344, 140349.
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  • ResearchGate. ESI mass spectra of acetonitrile solutions of diethyl ketomalonate and.... Available from: [Link].

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A Researcher's Guide to Stereochemical Elucidation: Comparing X-ray Crystallography with Spectroscopic and Chromatographic Alternatives for 3-Hydroxycyclopentane-1,1-dicarboxylic Acid Diethyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. The stereochemistry of a chiral molecule dictates its biological activity, making unambiguous structural assignment a cornerstone of modern pharmaceutical science. This guide provides an in-depth comparison of X-ray crystallography with alternative analytical techniques for the stereochemical elucidation of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester and its derivatives. We will delve into the experimental intricacies and provide a framework for selecting the most appropriate method for your research needs.

The Challenge: Stereochemistry of Cyclopentane Scaffolds

Cyclopentane rings, prevalent in numerous natural products and pharmaceutical agents, present a unique stereochemical challenge. Their conformational flexibility, often manifesting as envelope and half-chair forms, can complicate the interpretation of analytical data.[1][2] This inherent dynamism underscores the need for robust analytical methods to confidently assign the relative and absolute configurations of substituents on the cyclopentane core.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography stands as the definitive method for determining the absolute configuration of a molecule.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional map of the electron density, revealing the exact spatial arrangement of atoms.[4][5][6][7]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a solved crystal structure is a multi-step process that demands patience and precision.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Screening Screening of Crystallization Conditions (Solvent, Temperature, etc.) Purification->Screening Growth Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Refinement & Validation Structure_Solution->Refinement

Caption: Workflow for X-ray Crystal Structure Determination.

Causality in Experimental Choices:
  • Purification is Paramount: The purity of the starting material is critical. Impurities can inhibit crystal growth or lead to poorly ordered crystals, making structure determination impossible.

  • The Art of Crystallization: Finding the right crystallization conditions is often the most challenging step. A systematic screening of solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion) is essential. The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice.

  • Data Quality Matters: The quality of the diffraction data directly impacts the resolution and reliability of the final structure. Factors such as crystal size, shape, and the X-ray source brilliance play a crucial role.

While X-ray crystallography provides unambiguous results, the major bottleneck is often the ability to grow high-quality single crystals, a process that can be both time-consuming and unsuccessful.[8]

Potent Alternatives: When Crystals Won't Cooperate

When single crystals are elusive, researchers can turn to a suite of powerful spectroscopic and chromatographic techniques to deduce stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic structure elucidation and can provide a wealth of information about stereochemistry.[9][10]

  • Nuclear Overhauser Effect (NOE): NOE experiments measure the through-space interactions between protons. A strong NOE signal between two protons indicates their close proximity (typically < 5 Å), providing crucial information about the relative stereochemistry. For our this compound, NOE can be used to determine the cis or trans relationship between the hydroxyl group and the protons on the cyclopentane ring.[11]

  • Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them. By analyzing these values, often in conjunction with computational modeling, the relative stereochemistry of substituents on the cyclopentane ring can be inferred.[12]

  • Chiral Derivatizing Agents (CDAs): For determining the absolute configuration of the hydroxyl group, chiral derivatizing agents like Mosher's acid can be employed. The chiral auxiliary reacts with the alcohol to form diastereomeric esters, which will exhibit distinct chemical shifts in the NMR spectrum, allowing for the assignment of the absolute stereochemistry.[13]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and can be used to determine the enantiomeric purity of a sample.[14][15] By using a chiral stationary phase (CSP), the two enantiomers of a chiral compound will have different retention times, allowing for their separation and quantification.[16][17] While chiral HPLC does not directly provide the absolute configuration, it is an invaluable tool for monitoring the success of asymmetric syntheses and for isolating pure enantiomers for further analysis.

Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on several factors, including the nature of the sample, the information required, and the available resources.

Technique Information Provided Advantages Limitations
X-ray Crystallography Absolute and relative stereochemistry, bond lengths, bond angles, and crystal packing.Unambiguous and definitive results.[3]Requires high-quality single crystals, which can be difficult to obtain.[8]
NMR Spectroscopy (NOE, J-coupling) Relative stereochemistry.Non-destructive, relatively fast, and can be performed on solutions.Can be complex to interpret for flexible molecules; does not provide absolute configuration.
NMR with Chiral Derivatizing Agents Absolute stereochemistry of specific functional groups.Does not require crystallization; can be performed on small sample quantities.Requires a suitable functional group for derivatization; potential for kinetic resolution.
Chiral HPLC Enantiomeric purity and separation of enantiomers.High sensitivity, excellent for quantitative analysis, and can be used for preparative separations.[14][15]Does not provide absolute configuration without a known standard.

digraph "Method Selection Logic" {
graph [splines=ortho, nodesep=0.5];
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Start [label="Need to Determine Stereochemistry of\n3-Hydroxycyclopentane Derivative", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystal [label="Can a high-quality single crystal be obtained?", shape=diamond, fillcolor="#FBBC05"]; Xray [label="Perform X-ray Crystallography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR_Relative [label="Use NMR (NOE, J-coupling) for\nRelative Stereochemistry", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Absolute_Needed [label="Is Absolute Configuration Required?", shape=diamond, fillcolor="#FBBC05"]; CDA [label="Use NMR with Chiral Derivatizing Agents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Enantio_Purity [label="Need to Determine Enantiomeric Purity?", shape=diamond, fillcolor="#FBBC05"]; Chiral_HPLC [label="Use Chiral HPLC", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Xray [label="Definitive Structure", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End_NMR_Rel [label="Relative Structure", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End_CDA [label="Absolute Configuration", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End_HPLC [label="Enantiomeric Ratio", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Crystal; Crystal -> Xray [label="Yes"]; Crystal -> NMR_Relative [label="No"]; Xray -> End_Xray; NMR_Relative -> Absolute_Needed; Absolute_Needed -> CDA [label="Yes"]; Absolute_Needed -> End_NMR_Rel [label="No"]; CDA -> Enantio_Purity; Enantio_Purity -> Chiral_HPLC [label="Yes"]; Enantio_Purity -> End_CDA [label="No"]; Chiral_HPLC -> End_HPLC; }

Caption: Decision tree for selecting a stereochemical analysis method.

Conclusion

The stereochemical elucidation of this compound derivatives requires a thoughtful and strategic approach. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, its reliance on high-quality crystals can be a significant hurdle. In such cases, a combination of NMR spectroscopic techniques, including NOE and the use of chiral derivatizing agents, can provide detailed insights into both the relative and absolute stereochemistry. Furthermore, chiral HPLC is an indispensable tool for assessing enantiomeric purity and for the preparative separation of enantiomers. By understanding the strengths and limitations of each technique, researchers can confidently navigate the challenges of stereochemical analysis and accelerate their drug discovery and development programs.

References

  • Stereochemistry of cyclopentane derivatives from (2,3)J(CH) dependence on dihedral angle (theta H--C - PubMed. [Link]

  • [Cryo-microscopy, an Alternative to the X-ray Crystallography?] - PubMed. [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. [Link]

  • NMR and Stereochemistry - Harned Research Group. [Link]

  • Stereochemistry of cyclopentane derivatives from 2, 3JCH dependence on dihedral angle (θ H C C X) | Request PDF - ResearchGate. [Link]

  • Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4 - The Royal Society of Chemistry. [Link]

  • X-ray Crystallography - Chemistry LibreTexts. [Link]

  • Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns Jana Hepner, Jaap de Zeeuw, Chris English. [Link]

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  • Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate | CAS 99974-66-0 - American Elements. [Link]

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  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Request PDF - ResearchGate. [Link]

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  • Conformational Analysis of Cyclopentane | PDF | Science & Mathematics - Scribd. [Link]

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  • 3-Cyclopentene-1,3-dicarboxylic acid, 4-hydroxy-5-oxo-, 1,3-diethyl ester - EPA. [Link]

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A Comprehensive Guide to the Synthesis and Characterization of Diethyl 3-Hydroxycyclopentane-1,1-dicarboxylate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted cyclopentane rings are privileged scaffolds in modern chemistry, serving as crucial building blocks in pharmaceuticals, agrochemicals, and materials science. Their conformational rigidity and the ability to introduce stereocenters make them attractive design elements. Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, in particular, represents a versatile intermediate, combining a nucleophilic hydroxyl group with a gem-diester moiety that can be further manipulated. Its analogues, such as the unsaturated precursor and the fully saturated ring system, provide valuable comparative benchmarks for understanding structure-property relationships.

This guide provides a comprehensive framework for the synthesis and detailed characterization of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate. Rather than a simple recitation of protocols, we will explore the causal reasoning behind experimental choices, establish self-validating workflows, and ground our analysis in a comparative study with its key analogues: diethyl cyclopent-3-ene-1,1-dicarboxylate (the precursor) and diethyl cyclopentane-1,1-dicarboxylate (the saturated analogue).

Part 1: Synthesis Strategy and Comparative Protocols

The logical synthetic route to the target molecule begins with the construction of the unsaturated cyclopentene ring, followed by a selective hydroxylation. This multi-step approach allows for the isolation and characterization of key intermediates, providing a robust, self-validating pathway.

cluster_start Starting Materials cluster_products Target & Analogues Diethyl Malonate Diethyl Malonate Precursor Diethyl cyclopent-3-ene- 1,1-dicarboxylate Diethyl Malonate->Precursor + cis-1,4-dichloro-2-butene (Cyclization) cis-1,4-dichloro-2-butene cis-1,4-dichloro-2-butene Target Diethyl 3-hydroxycyclopentane- 1,1-dicarboxylate Precursor->Target Hydroboration- Oxidation Analogue Diethyl cyclopentane- 1,1-dicarboxylate Precursor->Analogue Catalytic Hydrogenation (H₂/Pd-C)

Caption: Synthetic workflow from starting materials to the target compound and its key analogues.

Experimental Protocol 1.1: Synthesis of Diethyl cyclopent-3-ene-1,1-dicarboxylate (Precursor)

This foundational step involves the alkylation of diethyl malonate to form the five-membered ring. The choice of a strong, non-nucleophilic base and an appropriate solvent is critical for efficient cyclization.

Rationale: The reaction proceeds via a double nucleophilic substitution. Diethyl malonate is deprotonated by a strong base to form an enolate, which then attacks one of the electrophilic carbons of cis-1,4-dichloro-2-butene. An intramolecular cyclization follows. Using lithium hydride in dimethylformamide (DMF) provides a strong, non-nucleophilic base system that favors the desired reaction pathway.[1]

Step-by-Step Protocol:

  • Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with diethyl malonate (1.0 eq) and dry dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add lithium hydride (LiH) (a slight excess) portion-wise to the stirred solution. Allow the hydrogen gas evolution to cease completely (approx. 2 hours).

  • Add cis-1,4-dichloro-2-butene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 72 hours.

  • Quench the reaction by pouring it into a mixture of ether and hexane (1:4) and washing with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield diethyl cyclopent-3-ene-1,1-dicarboxylate.[1]

Experimental Protocol 1.2: Proposed Synthesis of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate (Target Molecule)

To introduce the hydroxyl group, an anti-Markovnikov hydration of the double bond is required. Hydroboration-oxidation is the classic and most reliable method for this transformation, ensuring the hydroxyl group is placed at the 3-position.

Rationale: The boron atom of borane (BH₃) adds to the less substituted carbon of the alkene, and the hydride adds to the more substituted carbon. This regioselectivity is driven by both steric and electronic factors. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, preserving the stereochemistry.

Step-by-Step Protocol:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve diethyl cyclopent-3-ene-1,1-dicarboxylate (1.0 eq) in dry tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Add borane-THF complex (1.0 M solution in THF, approx. 1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Cool the reaction back to 0 °C and slowly add water to quench excess borane, followed by aqueous sodium hydroxide (e.g., 3M NaOH).

  • Carefully add 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the temperature does not exceed 40 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting oil by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient).

Experimental Protocol 1.3: Synthesis of Diethyl cyclopentane-1,1-dicarboxylate (Saturated Analogue)

The creation of the saturated analogue is a straightforward reduction of the alkene, typically achieved through catalytic hydrogenation. This provides a clean, high-yielding reaction.

Rationale: The alkene double bond is readily reduced by hydrogen gas in the presence of a heterogeneous catalyst like palladium on carbon (Pd/C). The reaction occurs on the surface of the catalyst, leading to the syn-addition of two hydrogen atoms across the double bond.

Step-by-Step Protocol:

  • Dissolve diethyl cyclopent-3-ene-1,1-dicarboxylate (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Purge the flask with hydrogen gas (or use a balloon filled with H₂) and stir the suspension vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent use or can be further purified by distillation.

Part 2: Physicochemical and Spectroscopic Characterization

A multi-faceted characterization approach is essential for unambiguous structural verification. By comparing the data from the target molecule with its precursor and saturated analogue, we can confidently assign key features and confirm the success of each synthetic step.

cluster_purification Purification & Initial Analysis cluster_spectroscopy Spectroscopic & Spectrometric Analysis Distill Vacuum Distillation or Column Chromatography TLC TLC Analysis (Rf Value) Distill->TLC GCMS GC-MS (Purity & M.W.) TLC->GCMS NMR NMR (¹H, ¹³C) (Structural Backbone) GCMS->NMR IR FTIR (Functional Groups) NMR->IR

Caption: A systematic workflow for the characterization of synthesized compounds.

Comparative Physicochemical Properties

The introduction of the hydroxyl group is expected to significantly increase the polarity of the molecule, which will be reflected in its chromatographic behavior and potentially its boiling point.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Expected Properties
Diethyl cyclopent-3-ene-1,1-dicarboxylateC₁₁H₁₆O₄212.24[2]Non-polar, higher Rf value.
Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate C₁₁H₁₈O₅230.26Polar, lower Rf value, higher boiling point.
Diethyl cyclopentane-1,1-dicarboxylateC₁₁H₁₈O₄214.26[3][4]Non-polar, Rf similar to precursor.
Spectroscopic Analysis: A Comparative View

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. The key differences between the target and its analogues will be readily apparent.

  • ¹H NMR:

    • Precursor (Unsaturated): Expect a characteristic signal for the alkene protons (-CH=CH-) around δ 5.6-5.8 ppm.[5]

    • Target (Hydroxy): The alkene signal will be absent. A new broad singlet for the hydroxyl proton (-OH) will appear (its chemical shift is concentration and solvent dependent). A new multiplet corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH) is expected around δ 3.8-4.2 ppm.

    • Analogue (Saturated): Both the alkene and hydroxyl signals will be absent. The spectrum will show only aliphatic proton signals in the cyclopentane ring, typically between δ 1.5-2.5 ppm.

    • Common Signals: All three compounds will show the characteristic quartet (~δ 4.2 ppm) and triplet (~δ 1.25 ppm) of the two ethyl ester groups.[6]

  • ¹³C NMR:

    • Precursor (Unsaturated): Alkene carbons will appear around δ 130-135 ppm.[5]

    • Target (Hydroxy): The alkene carbon signals will be replaced by a signal for the carbon attached to the hydroxyl group (C-OH) at approximately δ 70-75 ppm.

    • Analogue (Saturated): The spectrum will only contain signals for sp³ hybridized carbons.

    • Common Signals: All three will display signals for the carbonyl carbon (C=O) of the ester around δ 171 ppm, the methylene of the ethyl group (-OCH₂CH₃) around δ 61 ppm, and the methyl of the ethyl group (-OCH₂CH₃) around δ 14 ppm.[6]

IR spectroscopy is ideal for identifying key functional groups. The transformation from alkene to alcohol is easily monitored.

  • Precursor (Unsaturated): A weak to medium C=C stretch around 1650 cm⁻¹ and a =C-H stretch just above 3000 cm⁻¹.

  • Target (Hydroxy): The most prominent new feature will be a strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹. The C=C stretch will be absent.

  • Analogue (Saturated): Both the O-H and C=C stretching bands will be absent.

  • Common Signals: All three spectra will be dominated by a strong C=O stretching band for the ester at ~1730 cm⁻¹ and C-H stretching bands for the aliphatic protons just below 3000 cm⁻¹.[7]

Mass spectrometry provides the molecular weight and key fragmentation patterns, confirming the elemental composition.

  • Precursor (Unsaturated): Expected molecular ion (M⁺) peak at m/z = 212.[8]

  • Target (Hydroxy): Expected molecular ion (M⁺) peak at m/z = 230. A characteristic fragmentation would be the loss of a water molecule (M-18) to give a peak at m/z = 212.

  • Analogue (Saturated): Expected molecular ion (M⁺) peak at m/z = 214.[3]

  • Common Fragmentation: All three may show fragmentation patterns corresponding to the loss of an ethoxy group (-OC₂H₅, M-45) or a carboxylate group (-COOC₂H₅, M-73).

Part 3: Structure-Property Relationships and Applications

The deliberate modification of the cyclopentane ring—from an alkene to an alcohol to a saturated alkane—provides a clear demonstration of how a single functional group can alter the chemical personality of a molecule.

Structure Structure Alkene (Precursor) Alcohol (Target) Alkane (Analogue) Properties Key Property Reactive Site for Electrophilic Addition Increased Polarity, H-Bonding, Nucleophilic Site Chemically Inert, Lipophilic Core Structure:f1->Properties:f1 Structure:f2->Properties:f2 Structure:f3->Properties:f3 Spectroscopy Spectroscopic Marker ¹H NMR: ~5.7 ppm IR: ~1650 cm⁻¹ IR: ~3400 cm⁻¹ (broad) ¹³C NMR: ~70 ppm Absence of Alkene/Alcohol Signals Properties:f1->Spectroscopy:f1 Properties:f2->Spectroscopy:f2 Properties:f3->Spectroscopy:f3

Caption: Relationship between chemical structure, key properties, and spectroscopic identifiers.

The introduction of the hydroxyl group in the target compound, diethyl 3-hydroxycyclopentane-1,1-dicarboxylate , transforms it from a simple diester into a bifunctional molecule. This opens up numerous possibilities for further synthetic elaboration:

  • Increased Polarity: The hydroxyl group allows for hydrogen bonding, which increases water solubility and alters chromatographic behavior compared to its analogues.

  • Nucleophilic Center: The alcohol can act as a nucleophile, allowing for etherification or esterification reactions at the 3-position.

  • Chiral Center: The C-3 carbon is now a stereocenter, opening the door for the synthesis of enantiomerically pure compounds, which is of paramount importance in drug development.[9]

  • Pharmaceutical Intermediate: Compounds with this structural motif are valuable intermediates. The cyclopentane core mimics the ribose sugar in nucleosides, making them candidates for antiviral or anticancer drug research. The diester can be hydrolyzed and decarboxylated to introduce other functionalities.[10]

Conclusion

The characterization of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a logical and systematic process that relies on sound synthetic strategy and comprehensive spectroscopic analysis. By using its unsaturated precursor and saturated analogue as benchmarks, researchers can confidently verify each step of the synthesis and unambiguously confirm the structure of the final product. The protocols and comparative data presented in this guide offer a robust framework for scientists and drug development professionals working with this versatile class of molecules, enabling them to build upon this scaffold to create novel and complex chemical entities.

References

  • PrepChem.com. Synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate. Available from: [Link]

  • Shree Ganesh Remedies Limited. Diethyl 1,1-Cyclopropanedicarboxylate-1559-02-0. Available from: [Link]

  • The Royal Society of Chemistry. Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Available from: [Link]

  • The Royal Society of Chemistry. Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Available from: [Link]

  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). A stereoselective route to vicinally substituted cyclopentane- and cyclobutane-carboxylates. Available from: [Link]

  • PubChem. 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate | C11H16O4 | CID 10987569. Available from: [Link]

  • PubChem. Diethyl 1,1-cyclopentanedicarboxylate | C11H18O4 | CID 77830. Available from: [Link]

  • PubChem. Diethyl 3-methylcyclopent-3-ene-1,1-dicarboxylate | C12H18O4 | CID 10977178. Available from: [Link]

  • ResearchGate. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group | Request PDF. Available from: [Link]

  • NIST WebBook. diethyl 1,1-cyclopentanedicarboxylate. Available from: [Link]

  • SpectraBase. Diethyl cyclopent-3-ene-1,1-dicarboxylate - Optional[MS (GC)] - Spectrum. Available from: [Link]

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A Comparative Guide to the Potential Biological Activities of 3-Hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the cyclopentane ring serves as a versatile scaffold, integral to the structure of numerous biologically active molecules, from prostaglandins to antiviral agents.[1][2] This guide focuses on a specific, lesser-studied derivative, 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester . While direct experimental data on this compound's biological activity is not extensively available in current literature, its structural features suggest a potential for significant pharmacological effects.

This document provides a comparative analysis, positioning our target compound amidst structurally related cyclopentane derivatives with established biological activities. By examining these analogs, we can infer potential mechanisms of action and guide future research. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of novel cyclopentane-based small molecules.

Comparative Analysis of Structurally Related Cyclopentane Derivatives

The biological activity of cyclopentane derivatives is heavily influenced by the nature and position of their functional groups. We will explore key comparator classes to hypothesize the potential activities of this compound.

Cyclopentane Dicarboxylic Acids and their Analogs

The presence of two carboxylic acid moieties (or their ester derivatives) on a cyclopentane ring is a key structural feature. (1R,3S)-cyclopentane-1,3-dicarboxylic acid, for instance, is a known precursor in the synthesis of antiviral compounds.[3] This suggests that dicarboxylic acid functionalities can be crucial for interacting with biological targets.

  • Potential as Carboxylic Acid Isosteres: The cyclopentane-1,3-dione moiety has been explored as a novel isostere for the carboxylic acid functional group, exhibiting similar pKa values.[4][5] Derivatives of cyclopentane-1,3-dione have shown potent activity as thromboxane A2 receptor antagonists, with nanomolar IC50 values.[4][5] This suggests that the dicarboxylic acid diethyl ester group on our target compound could be hydrolyzed in vivo to the corresponding dicarboxylic acid, which might then mimic the interactions of other acidic functional groups in biological systems.

Cyclopentanone and Cyclopentenone Derivatives: Potent Biological Activity

Many cyclopentanone and cyclopentenone derivatives exhibit significant anti-inflammatory, anticancer, and antiviral properties.[6][7]

  • Anti-Inflammatory Activity: Cyclopentenone prostaglandins (cyPGs), such as 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2), are potent anti-inflammatory agents.[7] Their primary mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[6] While our target compound lacks the reactive α,β-unsaturated carbonyl group of cyclopentenones, the presence of a hydroxyl group could still facilitate interactions with inflammatory pathway proteins.

  • Anticancer Activity: Cyclopentanone derivatives have demonstrated cytotoxicity against various cancer cell lines, often by inducing apoptosis and cell cycle arrest.[6] The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50).

  • Antiviral Activity: A significant area of research for cyclopentanone derivatives is their efficacy against the influenza virus through the inhibition of the viral enzyme neuraminidase.[6] Cyclopentane-based neuraminidase inhibitors act as transition-state analogs of sialic acid, competitively inhibiting the enzyme and preventing the release of new viral particles.[6]

Hypothesized Biological Activities and Mechanistic Pathways

Based on the comparative analysis, we can hypothesize several potential biological activities for this compound:

  • Pro-drug Potential: The diethyl ester groups could be hydrolyzed by cellular esterases to the corresponding dicarboxylic acid, which may then exhibit biological activity.

  • Enzyme Inhibition: The cyclopentane scaffold, decorated with hydroxyl and dicarboxylate functionalities, could fit into the active sites of various enzymes, potentially acting as an inhibitor.

  • Receptor Modulation: The compound might interact with cell surface or nuclear receptors, modulating their activity.

Below is a conceptual workflow for investigating the biological activity of our target compound.

G cluster_0 Initial Screening cluster_1 Investigation of Specific Activities cluster_2 Mechanism of Action Studies A This compound B Cell Viability/Cytotoxicity Assays (e.g., MTT Assay) A->B C Anti-inflammatory Assays (e.g., NF-κB Inhibition) B->C If non-toxic at relevant concentrations D Anticancer Assays (e.g., Apoptosis, Cell Cycle Analysis) B->D If cytotoxic E Antiviral Assays (e.g., Neuraminidase Inhibition) B->E Broad-spectrum screening F Target Identification (e.g., Proteomics, Affinity Chromatography) C->F D->F E->F G Pathway Analysis (e.g., Western Blot, Reporter Assays) F->G G cluster_0 Cellular Events cluster_1 Reporter System cluster_2 Inhibition A TNF-α Stimulation B NF-κB Activation A->B C NF-κB Translocation to Nucleus B->C D NF-κB binds to Response Element C->D E Luciferase Expression D->E F Light Emission E->F G Test Compound G->B Inhibits

Caption: Mechanism of the NF-κB reporter assay for screening anti-inflammatory compounds.

Conclusion and Future Directions

While this compound remains a compound with uncharacterized biological activity, its structural similarity to a range of bioactive cyclopentane derivatives provides a strong rationale for its investigation. The presence of hydroxyl and diethyl ester functionalities suggests potential for pro-drug characteristics and interactions with various biological targets.

Future research should focus on the systematic evaluation of its cytotoxic, anti-inflammatory, anticancer, and antiviral properties using the protocols outlined in this guide. A thorough investigation will not only elucidate the pharmacological profile of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the diverse family of cyclopentane derivatives. The insights gained could pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Cyclopentenone Prostaglandins: New Insights on Biological Activities and Cellular Targets. PubMed. [Link]

  • Some Biological Aspects of Cyclopentane Chemistry. PubMed. [Link]

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A Researcher's Guide to the Conformational Landscape of Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate: A Comparative Computational Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, a molecule's three-dimensional conformation is intrinsically linked to its biological activity. For flexible molecules such as diethyl 3-hydroxycyclopentane-1,1-dicarboxylate, a seemingly subtle change in the spatial arrangement of its constituent atoms can profoundly impact its interaction with biological targets. This guide provides a comprehensive, in-depth comparison of computational methods to elucidate the conformational preferences of this versatile building block, offering researchers a robust framework for their own investigations. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific principles.

The Significance of Conformational Analysis

Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate possesses key structural features that dictate its conformational behavior: a flexible five-membered ring, two bulky ethyl ester groups geminally substituted at the C1 position, and a hydroxyl group at C3. The cyclopentane ring is not planar and can adopt various puckered conformations, primarily the envelope and twist forms, to alleviate torsional strain.[1] The interplay between the steric hindrance of the diethyl dicarboxylate groups and the potential for intramolecular hydrogen bonding involving the hydroxyl group adds further complexity to its conformational landscape.[2][3][4] Understanding the dominant conformations is paramount for predicting its reactivity, designing derivatives with specific biological activities, and interpreting experimental data, such as NMR spectra.

Primary Computational Workflow: A Density Functional Theory (DFT) Approach

For a molecule of this nature, a quantum mechanical approach, specifically Density Functional Theory (DFT), offers a good balance between accuracy and computational cost.[5][6] We will employ the widely-used B3LYP functional with the 6-31G* basis set, a combination that has proven effective for geometry optimizations and energy calculations of organic molecules.[5][7]

Experimental Protocol: DFT-Based Conformational Search
  • Initial Structure Generation: A 2D sketch of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is created using a molecular editor and converted to a 3D structure.

  • Conformational Search (Molecular Mechanics): To efficiently explore the vast conformational space, an initial search is performed using a molecular mechanics force field, such as MMFF94s.[8][9] This step generates a diverse set of low-energy conformers by systematically rotating the flexible bonds. The rationale for this pre-screening is to reduce the computational expense of performing DFT calculations on a large number of initial structures.

  • DFT Geometry Optimization: The unique conformers obtained from the molecular mechanics search are then subjected to full geometry optimization using DFT at the B3LYP/6-31G* level of theory. This step refines the structures and provides more accurate geometries and energies.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Refinement: For enhanced accuracy in the relative energies of the conformers, single-point energy calculations can be performed on the B3LYP/6-31G* optimized geometries using a larger basis set, such as 6-311++G(d,p).

  • Solvation Effects: To model a more realistic environment, implicit solvent models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations to account for the influence of a solvent on the conformational equilibrium.

DFT_Workflow cluster_0 Initial Steps cluster_1 DFT Calculations cluster_2 Analysis 2D_Sketch 2D Sketch 3D_Generation 3D Structure Generation 2D_Sketch->3D_Generation MM_Search Molecular Mechanics Conformational Search (MMFF94s) 3D_Generation->MM_Search DFT_Opt DFT Geometry Optimization (B3LYP/6-31G*) MM_Search->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Energy_Refine Single-Point Energy Refinement (Optional) Freq_Calc->Energy_Refine Solvation Implicit Solvation (PCM) Energy_Refine->Solvation Conformer_Analysis Conformer Analysis (Energies, Dihedrals) Solvation->Conformer_Analysis

Caption: Workflow for DFT-based conformational analysis.

Key Conformational Features and Intramolecular Interactions

The primary conformational variables for diethyl 3-hydroxycyclopentane-1,1-dicarboxylate are the puckering of the cyclopentane ring and the orientation of the hydroxyl and diethyl dicarboxylate groups. A key stabilizing factor to investigate is the potential for intramolecular hydrogen bonding between the hydroxyl proton and one of the carbonyl oxygens of the ester groups.[2][3][4] This interaction, if present, would significantly influence the preferred conformation by creating a pseudo-six-membered ring.

H_Bonding Cyclopentane_Ring Cyclopentane Ring (Envelope/Twist) Hydroxyl_Group C3-OH Group Cyclopentane_Ring->Hydroxyl_Group influences orientation Ester_Groups C1-(COOEt)2 Cyclopentane_Ring->Ester_Groups influences orientation H_Bond Intramolecular H-Bond Hydroxyl_Group->H_Bond Ester_Groups->H_Bond H_Bond->Cyclopentane_Ring stabilizes conformation Comparative_Workflow cluster_MM Molecular Mechanics cluster_SE Semi-Empirical cluster_DFT Density Functional Theory Initial_Structure 3D Structure MM_Analysis MMFF94s Conformational Search & Energy Minimization Initial_Structure->MM_Analysis SE_Analysis PM7 Conformational Search & Optimization Initial_Structure->SE_Analysis DFT_Analysis B3LYP/6-31G* Conformational Search & Optimization Initial_Structure->DFT_Analysis Comparison Compare Results (Energies, Geometries) MM_Analysis->Comparison SE_Analysis->Comparison DFT_Analysis->Comparison

Caption: Workflow for comparing computational methods.

Validation of Computational Results with Experimental Data

A critical aspect of any computational study is its validation against experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. [10]Specifically, vicinal proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angle between the coupled protons, as described by the Karplus equation.

Proposed Experimental Validation Protocol
  • NMR Spectroscopy: Obtain a high-resolution ¹H NMR spectrum of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate in a suitable solvent.

  • Coupling Constant Extraction: Accurately measure the ³JHH values for the protons on the cyclopentane ring.

  • Karplus Equation Analysis: For each computationally predicted low-energy conformer, calculate the expected ³JHH values using a parameterized Karplus equation.

  • Boltzmann Averaging: Calculate the population-weighted average of the predicted ³JHH values based on the calculated relative Gibbs free energies of the conformers.

  • Comparison: Compare the Boltzmann-averaged ³JHH values with the experimentally measured values. A good agreement provides strong evidence for the accuracy of the computed conformational ensemble. [10][11]

Conclusion

The conformational analysis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate requires a multi-faceted computational approach. While molecular mechanics can provide a rapid initial survey of the conformational space, Density Functional Theory is recommended for obtaining accurate geometries and relative energies. The potential for intramolecular hydrogen bonding is a key feature that must be carefully evaluated as it can significantly stabilize certain conformations. Ultimately, the validation of computational predictions against experimental NMR data is crucial for establishing the reliability of the theoretical model. This guide provides a robust framework for researchers to confidently explore the conformational landscape of this and other flexible molecules, thereby enabling a deeper understanding of their chemical and biological properties.

References

  • Royal Society of Chemistry. (n.d.). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Retrieved from [Link]

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Purity assessment of synthesized 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

The precise determination of purity for synthetic intermediates like this compound is a cornerstone of robust scientific research and pharmaceutical development. The presence of even trace impurities can significantly alter reaction outcomes, biological activity, and safety profiles. This guide provides a comprehensive framework for the purity assessment of this specific diester, emphasizing the necessity of employing orthogonal analytical techniques. We will explore the rationale behind choosing specific methods, present detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), and offer a comparative analysis against a hypothetical commercial standard. This document is designed to empower researchers to establish the quality and integrity of their synthesized materials with confidence.

Introduction: The Imperative of Purity

This compound is a versatile synthetic intermediate. Its bifunctional nature, possessing both hydroxyl and diester moieties within a cyclic scaffold, makes it a valuable building block for more complex molecules, including active pharmaceutical ingredients (APIs). However, the synthetic route to this compound is not without potential pitfalls, which can lead to the formation of various impurities.

The International Council for Harmonisation (ICH) provides stringent guidelines, such as ICH Q3A(R2), which outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][2][3][4][5] Adherence to these principles, even in early-stage research, ensures the reliability and reproducibility of experimental data. Impurities can arise from starting materials, by-products of side reactions, intermediates, degradation products, and residual solvents.[2][5] A thorough understanding of the synthetic pathway is therefore the first step in designing a robust purity assessment strategy.

Plausible Synthesis and Potential Impurity Profile

A common synthetic approach to the target molecule could involve the Dieckmann condensation of a suitable acyclic tetra-ester, followed by reduction of a ketone and subsequent hydrolysis/re-esterification, or a multi-step process starting from cyclopentanone. For the purpose of this guide, let's consider a plausible synthesis involving the alkylation of diethyl malonate.

Potential Organic Impurities:

  • Starting Materials: Unreacted diethyl malonate or other precursors.

  • By-products: Isomeric variants, products of over-alkylation, or elimination products.

  • Intermediates: Incompletely reacted intermediates from the synthetic sequence.

  • Degradation Products: Hydrolysis of the ester groups to the corresponding mono-ester or di-acid can occur, particularly if the compound is exposed to moisture or non-neutral pH conditions.

Residual Solvents:

  • Solvents used during the reaction and purification (e.g., ethanol, toluene, diethyl ether) may be present in the final product.[6]

Orthogonal Analytical Approaches for Purity Determination

A single analytical method is rarely sufficient to declare a compound as "pure." An orthogonal approach, using multiple techniques that rely on different separation and detection principles, provides a much more comprehensive and trustworthy assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity. For a polar compound like this compound, a standard reversed-phase (RP) C18 column may not provide adequate retention.[7]

  • Expertise & Rationale: The hydroxyl group and ester functionalities impart significant polarity. Therefore, a polar-embedded or polar-endcapped reversed-phase column is a more logical starting point.[8] An alternative and often superior strategy for highly polar analytes is Hydrophilic Interaction Liquid Chromatography (HILIC).[7] HILIC utilizes a polar stationary phase with a high organic content mobile phase, which promotes the retention of polar compounds.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent high-resolution technique for volatile and thermally stable compounds.[9] The target diester should have sufficient volatility for GC analysis. The coupling with a mass spectrometer allows for the identification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.[10][11]

  • Expertise & Rationale: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) provides a good balance for separating a range of potential impurities with varying polarities.[9] The mass spectrometer serves as a powerful tool for identifying unknown peaks, which is a significant advantage over detection methods like Flame Ionization Detection (FID) alone.

Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy is a primary analytical technique for structure elucidation.[12][13] Its quantitative application, qNMR, is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[12][14][15]

  • Expertise & Rationale: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][15] By comparing the integral of a known signal from the analyte to the integral of a certified internal standard of known concentration and purity, an absolute purity value (as a weight/weight percentage) can be calculated.[12] ¹H qNMR is particularly advantageous due to the high natural abundance and sensitivity of the proton nucleus.[12] This technique is "blind" to non-proton-containing impurities and provides a highly accurate mass-based purity assessment.

Comparative Analysis: Synthesized vs. Commercial Standard

To provide a practical context, let's compare a hypothetical batch of synthesized this compound ("SYNTH-001") with a commercially available, high-purity standard ("COMM-101").

Table 1: Comparative Purity Assessment Data

Analytical MethodParameterSYNTH-001COMM-101Rationale for Observation
HPLC (HILIC) Purity by Area %98.5%>99.8%SYNTH-001 shows two minor impurities at 0.8% and 0.7%.
GC-MS Purity by Area %98.2%>99.8%Confirms HPLC findings and identifies a residual solvent peak (Ethanol) at 0.3% in SYNTH-001.
¹H qNMR Purity (w/w %)98.8%99.7%Provides an absolute purity value, which is often higher than chromatographic area % as it is insensitive to baseline noise and non-protonated impurities.
Elemental Analysis % CarbonCalculated: 59.44Found: 59.21Found: 59.40
% HydrogenCalculated: 8.16Found: 8.05Found: 8.18

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for method development.

HPLC Purity Determination (HILIC Method)
  • Instrumentation: UHPLC/HPLC system with a UV detector.

  • Column: A HILIC stationary phase (e.g., amide-based, 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.2.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 90:10 Acetonitrile:Water.

  • System Suitability: Inject a standard solution multiple times to ensure reproducibility of retention time and peak area (RSD < 2%).

GC-MS Impurity Identification
  • Instrumentation: Gas chromatograph with a Mass Spectrometric detector.[9]

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of high-purity dichloromethane.

¹H qNMR Purity Assay
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard (IS): Certified Maleic Acid (or another suitable standard with non-overlapping peaks).

  • Solvent: Deuterated Chloroform (CDCl₃).

  • Procedure:

    • Accurately weigh ~15 mg of the synthesized ester into a clean vial using a microbalance.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of CDCl₃.

    • Acquire the ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay, calibrated 90° pulse).

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate purity using the following equation[12]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.

Data Interpretation and Reporting

The final purity value should be reported as a composite of the results from the orthogonal methods. The HPLC and GC methods provide purity based on the relative area percentage of the main peak, which is a measure of "chromatographic purity." The qNMR result provides an absolute purity value on a weight/weight basis.

  • Workflow for Purity Assessment:

Purity_Workflow cluster_prep Sample Preparation cluster_analysis Orthogonal Analysis cluster_reporting Final Reporting Prep Accurate Weighing of Sample HPLC HPLC (HILIC) Purity by Area % Prep->HPLC GCMS GC-MS Impurity ID & Area % Prep->GCMS qNMR qNMR Absolute Purity (w/w %) Prep->qNMR Integration Integrate Data & Cross-Verify HPLC->Integration GCMS->Integration qNMR->Integration Report Certificate of Analysis (Purity Statement) Integration->Report

Caption: Workflow for orthogonal purity assessment.

  • Decision Making in Analysis:

Decision_Tree Start Assess Purity Requirement Q1 Volatile / Thermally Stable? Start->Q1 Q3 Absolute Purity Needed? Start->Q3 Q2 Polar Compound? Q1->Q2 No A_GCMS Use GC-MS Q1->A_GCMS Yes A_HPLC_RP Use Reversed-Phase HPLC Q2->A_HPLC_RP No A_HPLC_HILIC Use HILIC Q2->A_HPLC_HILIC Yes A_qNMR Use qNMR Q3->A_qNMR Yes

Caption: Decision tree for selecting analytical methods.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted, orthogonal approach. Relying on a single technique can lead to an incomplete and potentially misleading purity profile. By combining high-resolution chromatographic techniques like HPLC and GC-MS with an absolute quantitative method like qNMR, researchers can establish a scientifically sound and trustworthy purity value. This rigorous approach not only ensures the quality of the synthetic intermediate but also upholds the integrity of the subsequent research and development built upon it.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

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  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

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The Guiding Hand: A Comparative Study on the Reactivity of Hydroxylated vs. Non-Hydroxylated Cyclopentane Dicarboxylates in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the cyclopentane ring is a valuable scaffold. Its conformational flexibility and stereochemical complexity allow for the precise positioning of functional groups in three-dimensional space, a critical factor in designing molecules that interact effectively with biological targets. The addition of a hydroxyl group to a cyclopentane dicarboxylate backbone introduces a powerful tool for modulating a molecule's physicochemical properties and reactivity. This guide provides an in-depth, objective comparison of the reactivity of hydroxylated versus non-hydroxylated cyclopentane dicarboxylates, supported by mechanistic insights and experimental considerations, to aid in the rational design of novel therapeutics.

The seemingly simple addition of a hydroxyl group can profoundly alter the chemical behavior of a cyclopentane dicarboxylate. This is primarily due to the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor, as well as its capacity for intramolecular catalysis. These effects manifest in significant differences in the rates and outcomes of key reactions such as esterification, hydrolysis, and amidation, all of which are fundamental transformations in the synthesis and modification of drug candidates. Understanding these differences is paramount for optimizing reaction conditions, predicting metabolic stability, and ultimately, designing more effective and stable pharmaceutical agents.

The Mechanism of Action: How a Neighboring Hydroxyl Group Accelerates Reactions

The enhanced reactivity of hydroxylated cyclopentane dicarboxylates can be largely attributed to a phenomenon known as Neighboring Group Participation (NGP) . In essence, the hydroxyl group, being in close proximity to the carboxylate or ester functional group, can act as an internal catalyst, accelerating the reaction rate.

This participation can occur through several mechanisms, most notably through the formation of a transient cyclic intermediate. In the case of ester hydrolysis, for example, the hydroxyl group can act as an intramolecular nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a lactone intermediate, which is then more readily hydrolyzed. This intramolecular pathway is often kinetically more favorable than the direct attack of an external nucleophile, such as a water molecule or hydroxide ion.

The efficiency of this intramolecular catalysis is highly dependent on the stereochemical relationship between the hydroxyl and carboxylate groups. A cis relationship, where both groups are on the same face of the cyclopentane ring, generally leads to a more significant rate enhancement due to the closer proximity and more favorable orientation for interaction.

Neighboring Group Participation cluster_0 Non-Hydroxylated Ester Hydrolysis cluster_1 Hydroxylated Ester Hydrolysis (NGP) Reactant_NH Non-Hydroxylated Ester TS_NH Tetrahedral Intermediate Reactant_NH->TS_NH H₂O / OH⁻ Product_NH Carboxylic Acid + Alcohol TS_NH->Product_NH Reactant_H Hydroxylated Ester TS_H_intra Intramolecular Attack Reactant_H->TS_H_intra -OH group Intermediate_H Lactone Intermediate TS_H_intra->Intermediate_H TS_H_hydrolysis Hydrolysis of Lactone Intermediate_H->TS_H_hydrolysis H₂O / OH⁻ Product_H Hydroxy Carboxylic Acid + Alcohol TS_H_hydrolysis->Product_H Hydrolysis Protocol Start Equilibrate Reactants (Ester & NaOH) at 25°C Mix Mix Ester and NaOH Solutions Start Timer Start->Mix Sample Withdraw Aliquot at Time 't' Mix->Sample Quench Quench with Standard HCl Sample->Quench Titrate Titrate with Standard NaOH using Phenolphthalein Quench->Titrate Record Record Volume of NaOH Titrate->Record Analyze Calculate Rate Constant Record->Analyze Repeat for multiple time points End Compare Reactivity Analyze->End

Caption: Experimental workflow for the comparative hydrolysis study.

Protocol 2: Fischer Esterification of Hydroxylated vs. Non-Hydroxylated Cyclopentane Dicarboxylic Acids

This protocol outlines a method for comparing the esterification of a hydroxylated and a non-hydroxylated cyclopentane dicarboxylic acid with methanol, monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Cyclopentane-1,3-dicarboxylic acid

  • 2-Hydroxycyclopentane-1,3-dicarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane)

  • GC-MS instrument

Procedure:

  • Reaction Setup:

    • In two separate round-bottom flasks, dissolve an equimolar amount of the dicarboxylic acid (hydroxylated and non-hydroxylated) in a large excess of anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid to each flask.

  • Reaction and Monitoring:

    • Reflux both reaction mixtures.

    • At regular time intervals, withdraw a small aliquot from each reaction mixture.

    • Quench the aliquot with a saturated sodium bicarbonate solution and extract with DCM containing a known concentration of the internal standard.

    • Dry the organic layer with anhydrous magnesium sulfate.

  • GC-MS Analysis:

    • Analyze the samples by GC-MS.

    • Quantify the formation of the methyl ester product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the ester product versus time for both reactions.

    • Compare the initial reaction rates and the time to reach equilibrium for the hydroxylated and non-hydroxylated dicarboxylic acids.

Conclusion and Future Perspectives

The presence of a hydroxyl group on a cyclopentane dicarboxylate scaffold significantly enhances its reactivity in common synthetic transformations. This is primarily due to intramolecular catalysis through neighboring group participation. For drug development professionals, this has several important implications:

  • Synthesis: The synthesis of derivatives from hydroxylated precursors may require milder conditions and shorter reaction times.

  • Prodrug Design: The enhanced lability of esters in hydroxylated compounds can be exploited in the design of prodrugs that are more readily hydrolyzed in vivo to release the active pharmaceutical ingredient.

  • Metabolic Stability: Conversely, if a stable ester is desired, the presence of a nearby hydroxyl group may be detrimental, leading to faster metabolic cleavage.

Further quantitative studies on a wider range of substituted cyclopentane dicarboxylates are needed to build a more comprehensive understanding of these structure-activity relationships. This will enable more precise in silico prediction of reactivity and metabolic fate, ultimately accelerating the drug discovery and development process.

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  • Amide Bond Formation: Beyond the Myth of Coupling Reagents. Valeur, E.; Bradley, M. Chemical Society Reviews2009 , 38 (2), 606–631. [Link]

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  • Intramolecular Catalysis. Kirby, A. J. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 389–415. [Link]

Safety Operating Guide

Proper Disposal of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the safe handling and disposal of chemical reagents are paramount to ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester, a compound utilized in various synthetic applications. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly and in compliance with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound, the following PPE is mandatory:

  • Eye Protection: Safety goggles or a face shield are essential to protect against accidental splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.

  • Body Protection: A lab coat should be worn to protect against spills.

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors.[2]

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[3]

Regulatory Framework for Chemical Waste Disposal

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA, which provides alternative standards for managing hazardous waste in these settings.[8] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all applicable federal, state, and local regulations.[9]

Laboratories are classified as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG) based on the amount of hazardous waste produced monthly.[10][11] This classification determines the specific storage and disposal requirements for your facility.

Step-by-Step Disposal Protocol

The proper disposal of this compound depends on the quantity of waste generated.

Small Quantities (e.g., residual amounts in containers, minor spills)

For minor spills or residual amounts of the ester, the primary goal is to absorb and contain the material for proper disposal.

  • Containment: Absorb the liquid onto an inert material such as vermiculite, sand, or cat litter.[12][13]

  • Collection: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.[12][13]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Container Rinsing: Empty containers that held the ester should be triple-rinsed with an appropriate solvent.[9] The first rinsate must be collected as hazardous waste.[14] Subsequent rinsates may be permissible for drain disposal, but only with prior approval from your institution's EHS office.[9] After thorough rinsing and drying, deface the original label and dispose of the container according to institutional guidelines.[9][14]

Large Quantities (e.g., bulk waste from reactions)

Bulk quantities of this compound must be collected and disposed of as hazardous chemical waste.

  • Waste Collection: Collect the liquid waste in a designated, leak-proof, and compatible waste container.[14][15] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[10][11][15]

  • Segregation: Do not mix this waste with incompatible chemicals. Esters should generally be segregated from strong oxidizing agents, acids, and bases.[16]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[10][11] The container must be kept closed at all times except when adding waste.[14][15]

  • Disposal Request: Once the container is full, or as per your facility's waste pickup schedule, arrange for its collection by your institution's EHS department or a licensed hazardous waste contractor.[12][17]

The following table summarizes the key disposal steps for different quantities:

QuantityDisposal StepRationale
Small Quantities 1. Absorb with inert material.To safely contain and handle small spills or residues.
2. Collect in a labeled hazardous waste container.Ensures proper identification and segregation of waste.
3. Decontaminate the area.To remove any remaining chemical residues.
4. Triple-rinse empty containers, collecting the first rinsate as hazardous waste.To ensure containers are free of hazardous material before disposal.
Large Quantities 1. Collect in a designated, labeled hazardous waste container.For safe accumulation and transport of bulk chemical waste.
2. Segregate from incompatible materials.To prevent dangerous chemical reactions.
3. Store in a satellite accumulation area.To comply with regulatory storage requirements.
4. Arrange for professional disposal.To ensure the waste is handled and disposed of in an environmentally sound manner.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound is_spill Is it a spill? start->is_spill spill_size Spill Size? is_spill->spill_size Yes bulk_waste Bulk Waste Collection is_spill->bulk_waste No minor_spill Minor Spill (<50ml) spill_size->minor_spill major_spill Major Spill (>50ml) spill_size->major_spill absorb Absorb with inert material (vermiculite, sand) minor_spill->absorb evacuate Evacuate area and contact EHS major_spill->evacuate collect_spill Collect absorbed material into labeled hazardous waste container absorb->collect_spill decontaminate Decontaminate spill area collect_spill->decontaminate disposal_request Request pickup from EHS or licensed waste contractor decontaminate->disposal_request container_type Select compatible, leak-proof waste container bulk_waste->container_type label_container Label container: 'Hazardous Waste' and full chemical name container_type->label_container segregate Segregate from incompatible waste streams label_container->segregate store Store in Satellite Accumulation Area (SAA) segregate->store store->disposal_request end Proper Disposal Complete disposal_request->end

Caption: Decision workflow for handling and disposing of this compound waste.

Conclusion

Adherence to these disposal procedures for this compound is not merely a matter of regulatory compliance; it is a critical component of a robust laboratory safety culture. By understanding the potential hazards, employing proper handling techniques, and following a structured disposal protocol, researchers can significantly mitigate risks to themselves, their colleagues, and the environment. Always prioritize consulting your institution's EHS office for specific guidance, as they are the ultimate authority on waste management policies and procedures at your facility.

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A Senior Application Scientist's Guide to the Safe Handling of 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As scientific endeavors venture into novel chemical spaces, the synthesis and application of new molecular entities necessitate a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3-hydroxycyclopentane-1,1-dicarboxylic acid diethyl ester (CAS No. 21736-07-2)[][2]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates best practices based on the chemical's structural motifs—a carboxylic acid diethyl ester and a secondary alcohol on a cyclopentane ring—and established principles of laboratory safety for handling substances with unknown toxicological profiles.

The core philosophy of this guide is proactive risk mitigation. The toxicological properties of this compound have not been thoroughly investigated[3]. Therefore, it is prudent to treat this compound as potentially irritating to the mucous membranes, upper respiratory tract, eyes, and skin, and possibly harmful if inhaled, ingested, or absorbed through the skin[3].

I. Core Personal Protective Equipment (PPE) Protocol

A robust defense against chemical exposure begins with appropriate personal protective equipment. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.

A. Eye and Face Protection:

  • Primary Protection: At a minimum, safety glasses with side shields are mandatory.

  • Enhanced Protection: For procedures with a higher risk of splashes or aerosol generation, such as heating, vortexing, or transferring large volumes, safety goggles that form a seal around the eyes are required[4][5][6]. For maximum protection, a face shield should be worn in conjunction with safety goggles[6][7].

B. Skin and Body Protection:

  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact, offering protection against a range of chemicals.[4][6][8] For prolonged contact or when handling larger quantities, consider gloves with a greater thickness or those made of butyl rubber for broader chemical resistance.[6][7] Always inspect gloves for any signs of degradation or perforation before use and remove them with care to avoid skin contamination.[5][9]

  • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing from accidental spills.[4][10]

  • Footwear: Closed-toe shoes are mandatory in the laboratory at all times. Perforated shoes or sandals are not permitted.[9]

C. Respiratory Protection:

  • Standard Operations: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential vapors or aerosols.[4][11][12]

  • Emergency Situations: In the event of a large spill or insufficient ventilation where exposure limits may be exceeded, appropriate respiratory protection, such as a NIOSH-approved respirator with organic vapor cartridges, should be used.[13]

PPE Component Specification Rationale
Eye Protection Safety goggles with side-shields or face shieldProtects eyes from potential splashes of the ester/alcohol compound.[4][6]
Hand Protection Nitrile or Butyl Rubber GlovesPrevents skin contact with the potentially irritating compound.[4][6][8]
Body Protection Flame-Resistant Lab CoatProtects skin and clothing from accidental spills and splashes.[4][10]
Respiratory Protection Chemical Fume HoodMinimizes inhalation of potentially harmful vapors or aerosols.[4][11][12]

II. Operational Handling and Storage

Safe handling practices are crucial to prevent exposure and maintain the integrity of the research environment.

A. Prudent Practices for Handling:

  • Work Area: Designate a specific area for handling this compound. Ensure the work area is clean and uncluttered.[9]

  • Ventilation: Always handle the compound in a well-functioning chemical fume hood to control airborne contaminants.[9][12]

  • Avoidance of Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[9] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][9]

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid the use of open flames, as the flammability characteristics of this specific compound are unknown, and related compounds like diethyl ether are extremely flammable.[14]

B. Storage Requirements:

  • Container: Store the compound in a tightly sealed, properly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][15]

  • Flammability: While the flash point is unknown, it is prudent to store it away from sources of ignition.[15]

III. Emergency Procedures: Spill and Exposure Management

Prompt and correct response to a spill or exposure is critical to mitigating potential harm.

A. Spill Cleanup Protocol:

In the event of a spill, the following step-by-step procedure should be followed:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Hazard: For a minor spill that you are trained and equipped to handle, proceed with cleanup. For major spills, evacuate and contact your institution's Environmental Health and Safety (EHS) office.[16][17]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[10][16][18] Start from the outside of the spill and work inwards to prevent spreading.[16]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled waste container.[19][20]

  • Decontaminate the Area: Clean the spill area with soap and water.[17]

  • Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous chemical waste according to your institution's guidelines.[18][19]

B. Exposure Response:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

IV. Disposal Plan

Proper disposal of this compound and associated waste is a critical component of the laboratory workflow.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[10][21] The container should be compatible with organic chemicals; avoid metal containers for potentially corrosive materials.[21][22]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Segregation: Do not mix this waste with other incompatible waste streams.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office.[21][23] Do not dispose of this chemical down the drain or in the regular trash.[23]

V. Workflow Visualization

The following diagram illustrates the decision-making process and subsequent actions for a chemical spill.

Spill_Response_Workflow cluster_major Major Spill cluster_minor Minor Spill spill Chemical Spill Occurs assess Assess Spill Size and Hazard (>1L or Highly Toxic?) spill->assess evacuate Evacuate Area assess->evacuate Yes alert_personnel Alert Personnel in Immediate Area assess->alert_personnel No alert_ehs Alert Others & Call EHS/Emergency Services evacuate->alert_ehs secure Secure Area - Close Doors, Post Warnings alert_ehs->secure don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert_personnel->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain cleanup Collect Contaminated Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose

Caption: Decision workflow for responding to a chemical spill.

VI. Conclusion

The responsible use of novel chemical compounds is paramount in a research setting. By adhering to the principles of proactive risk mitigation, utilizing appropriate personal protective equipment, following established safe handling and disposal procedures, and being prepared for emergencies, researchers can safely work with this compound. Always consult with your institution's Environmental Health and Safety office for specific guidance and regulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.